Technical Documentation Center

1-(3-Methoxyphenyl)ethane-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methoxyphenyl)ethane-1-sulfonamide
  • CAS: 1250487-60-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)ethane-1-sulfonamide: Structure, Properties, and Synthesis Section 1: Executive Overview This technical guide provides a comprehensive analysis of the novel chemical enti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)ethane-1-sulfonamide: Structure, Properties, and Synthesis

Section 1: Executive Overview

This technical guide provides a comprehensive analysis of the novel chemical entity, 1-(3-Methoxyphenyl)ethane-1-sulfonamide. As a member of the sulfonamide class of compounds, which are of significant interest in medicinal chemistry, this molecule possesses a unique combination of structural features, including a chiral center, a methoxyphenyl group, and a primary sulfonamide moiety. This document outlines the predicted physicochemical and spectroscopic properties of the molecule, proposes a detailed, multi-step synthesis protocol, and explores its potential biological significance based on established structure-activity relationships of related compounds. This guide is intended for researchers and professionals in drug discovery and development, offering foundational data and methodologies for the synthesis, characterization, and further investigation of this compound.

Section 2: Introduction to the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Initially discovered for their antimicrobial properties, sulfonamides were among the first effective chemotherapeutic agents used to prevent and treat bacterial infections.[1] Their mechanism as antibacterial agents often involves the inhibition of dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria.[2] Beyond this, the versatility of the sulfonamide scaffold has led to the development of drugs with a wide array of biological activities, including anti-inflammatory, antiviral, anticancer, and diuretic properties.[1][2][3] The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and its stable, tetrahedral geometry, make it a privileged structure in the design of enzyme inhibitors and other therapeutic agents.[4]

Section 3: Molecular Profile of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Chemical Identity
  • IUPAC Name: 1-(3-Methoxyphenyl)ethane-1-sulfonamide

  • Molecular Formula: C₉H₁₃NO₃S

  • Molecular Weight: 215.27 g/mol

  • Chemical Structure:

    
    (A representative image would be placed here in a final document)
    
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, derived from computational models and data from analogous compounds such as 2-(4-methoxyphenyl)ethane-1-sulfonamide.[5][6]

PropertyPredicted ValueSource/Rationale
Molecular Weight 215.27Calculated from Formula
Molecular Formula C₉H₁₃NO₃SBased on Structure
Topological Polar Surface Area (TPSA) 69.39 ŲBased on analogue[6]
LogP (Octanol-Water Partition Coeff.) ~0.53Based on analogue[6]
Hydrogen Bond Donors 1 (from -NH₂)Based on Structure
Hydrogen Bond Acceptors 3 (from -SO₂ and -OCH₃)Based on Structure
Rotatable Bonds 4Based on Structure
Structural Analysis and Rationale

The unique arrangement of functional groups in 1-(3-Methoxyphenyl)ethane-1-sulfonamide suggests specific contributions to its overall chemical and biological profile.

main 1-(3-Methoxyphenyl)ethane-1-sulfonamide sulfonamide Primary Sulfonamide Moiety (-SO2NH2) main->sulfonamide Key pharmacophore; H-bonding capacity methoxyphenyl 3-Methoxyphenyl Group main->methoxyphenyl Modulates lipophilicity; Metabolic site chiral Chiral Center (at C1 of ethane) main->chiral Allows for stereospecific interactions Synthesis_Workflow start 1-(3-Methoxyphenyl)ethanamine diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HCl 0-5 °C sulfinate Sodium Sulfinate Salt diazonium->sulfinate 2. SO2, CuCl sulfonyl_chloride Ethanesulfonyl Chloride Derivative sulfinate->sulfonyl_chloride 3. PCl5 or SOCl2 product 1-(3-Methoxyphenyl)ethane-1-sulfonamide sulfonyl_chloride->product 4. Conc. NH4OH

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize 1-(3-Methoxyphenyl)ethane-1-sulfonamide from 1-(3-methoxyphenyl)ethanamine. [7] Step 1: Diazotization of 1-(3-methoxyphenyl)ethanamine

  • Dissolve 1-(3-methoxyphenyl)ethanamine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL) in a three-necked flask equipped with a stirrer and thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL water) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C before proceeding to the next step. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Formation of the Sulfinate Salt (Sulfination)

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid. Bubble SO₂ gas through glacial acetic acid (30 mL) containing a catalytic amount of copper(I) chloride (1 mmol).

  • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water (200 mL). The sodium sulfinate salt will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum. Causality: The copper catalyst facilitates the Sandmeyer-type reaction to install the sulfinate group.

Step 3: Conversion to Sulfonyl Chloride

  • Suspend the dried sulfinate salt (8 mmol) in dichloromethane (40 mL).

  • Add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (10 mmol) portion-wise at room temperature.

  • Reflux the mixture for 2 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it carefully onto crushed ice to hydrolyze excess PCl₅/SOCl₂.

  • Extract the organic layer containing the sulfonyl chloride, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Self-Validation: The crude sulfonyl chloride should be used immediately in the next step due to its reactivity.

Step 4: Amination to form the Sulfonamide

  • Dissolve the crude 1-(3-methoxyphenyl)ethane-1-sulfonyl chloride from Step 3 in a suitable solvent like THF (30 mL).

  • Cool the solution to 0 °C and add concentrated ammonium hydroxide (20 mL) dropwise with vigorous stirring. [8]3. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product. Self-Validation: The purity of the final compound must be confirmed by NMR and MS analysis as described in Section 4.

Section 6: Potential Biological and Pharmacological Significance

The Sulfonamide Moiety as a Privileged Pharmacophore

The primary sulfonamide group is a key feature in a multitude of clinically approved drugs. Its ability to mimic a carboxylate group and engage in critical hydrogen bonding interactions makes it a potent inhibitor of various enzymes, most notably carbonic anhydrases. [2]Furthermore, its presence is associated with antimicrobial, anti-inflammatory, and anticancer activities. [1][9][10]

The Role of the 3-Methoxyphenyl Group

The methoxyphenyl substituent is frequently incorporated into drug candidates to fine-tune their pharmacokinetic properties. The meta-position of the methoxy group can influence the electronic properties of the aromatic ring and provide a site for potential metabolism (O-demethylation). It also impacts the molecule's lipophilicity, which is crucial for membrane permeability and target engagement. Compounds containing this moiety have shown a wide range of biological activities. [11][12][13]

Potential Therapeutic Targets

Given its structural features, 1-(3-Methoxyphenyl)ethane-1-sulfonamide could be investigated for several therapeutic applications:

  • Antimicrobial Activity: As a sulfonamide, it warrants screening against various Gram-positive and Gram-negative bacterial strains. [9][12]* Antitubercular Activity: Novel sulfonamide derivatives have shown promising results against Mycobacterium tuberculosis. [12]* Enzyme Inhibition: The compound could be a candidate for inhibiting enzymes like carbonic anhydrase or kinases, where sulfonamides have proven effective.

  • Anticancer Activity: Many sulfonamides exhibit antiproliferative effects, and this compound could be evaluated against various cancer cell lines. [10]

Section 7: Conclusion and Future Directions

1-(3-Methoxyphenyl)ethane-1-sulfonamide is a novel compound with significant potential for further research in medicinal chemistry. This guide has provided a theoretical framework for its properties and a practical, detailed protocol for its synthesis. The next logical steps involve the execution of the proposed synthesis and the rigorous experimental validation of its structure and physicochemical properties using the spectroscopic techniques outlined. Following successful synthesis and characterization, a comprehensive biological evaluation is strongly recommended to explore its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. The presence of a chiral center also opens the door for stereospecific synthesis and evaluation of individual enantiomers, which may exhibit different biological activities.

Section 8: References

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. [Link]

  • Prakash, O., & Kumar, A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 149-157. [Link]

  • Supporting Information for various compounds. (n.d.). Angewandte Chemie. [Link]

  • Li, Y., et al. (2022). Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2116-2126. [Link]

  • Safari, A., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1269-1279. [Link]

  • Supuran, C. T. (2016). Biological activities of sulfonamides. ResearchGate. [Link]

  • Al-Amiery, A. A. (2020). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]

  • Gospodova, T., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 58(8), 761-766. [Link]

  • Muller, G. W., et al. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)ethane-1-sulfonamide (C9H13NO3S). [Link]

  • Ranjith, P. K., et al. (2014). Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry, 71, 171-182. [Link]

  • Chitre, T. S. (2009). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Yousuf, M., et al. (2012). 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]

  • Pharmaffiliates. (n.d.). (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (S)-5-oxopyrrolidine-2-carboxylate. [Link]

  • Anderson, K. L., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1432. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. CID 4612058. [Link]

Sources

Exploratory

Structural and Analytical Characterization of 1-(3-Methoxyphenyl)ethane-1-sulfonamide: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of rigorously characterizing novel or highly specific pharmacophores. 1-(3-Methoxyphenyl)ethane-1-sulfonamide is a prime example o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of rigorously characterizing novel or highly specific pharmacophores. 1-(3-Methoxyphenyl)ethane-1-sulfonamide is a prime example of a functionalized sulfonamide—a structural motif critical to modern antimicrobial and diuretic drug development. This whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation and quantification of this compound, emphasizing the causality behind specific chromatographic and spectroscopic choices.

Physicochemical Profiling & Molecular Identity

Before initiating any analytical workflow, it is imperative to establish the fundamental physicochemical parameters of the target analyte. The presence of the methoxy group (-OCH3) acts as an electron-donating group via resonance, subtly modulating the electron density of the aromatic ring, while the ethane bridge introduces a chiral center at C1, which is critical for stereospecific binding in biological targets.

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Analytical Implication
Chemical Formula C9H13NO3SDictates isotopic distribution patterns in mass spectrometry.
Molecular Weight 215.27 g/mol Determines the expected macroscopic mass balance.
Monoisotopic Mass 215.0616 DaTarget exact mass for high-resolution MS (e.g., Orbitrap/Q-TOF).
Hydrogen Bond Donors 1 (-NH2)Influences solubility; necessitates polar aprotic NMR solvents.
Hydrogen Bond Acceptors 4 (O, N)Drives interaction with polar stationary phases in chromatography.
Rotatable Bonds 4Contributes to conformational flexibility and structural entropy.

Multi-Modal Analytical Workflow

To ensure scientific integrity, we employ an orthogonal analytical strategy. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high-sensitivity mass validation, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the atomic connectivity and spatial arrangement.

AnalyticalWorkflow A Sample Prep (Acetonitrile + 1% FA) B UHPLC Separation (C18, Gradient Elution) A->B Aliquot D NMR Spectroscopy (DMSO-d6, 1H/13C) A->D Purified Solid C ESI-MS/MS (Positive Ion Mode) B->C Eluate E Structural Validation & Data Synthesis C->E D->E

Figure 1: Multi-modal analytical workflow for sulfonamide structural validation.

Advanced Mass Spectrometry (LC-MS/MS) Protocol

Sulfonamides exhibit distinct ionization behaviors. The following protocol leverages Electrospray Ionization (ESI) to generate a self-validating fragmentation fingerprint.

Step-by-Step Methodology:
  • Extraction & Reconstitution: Dissolve the analyte in acetonitrile containing 1% formic acid[1].

    • Causality: Sulfonamides are moderately polar. Formic acid ensures the primary amine of the sulfonamide group remains protonated, significantly enhancing extraction efficiency and ESI+ ionization[1].

  • Chromatographic Separation: Inject a 5 µL aliquot onto a sub-2 µm C18 UHPLC column.

    • Causality: The hydrophobic C18 stationary phase effectively retains the aromatic and ethyl moieties. Utilizing a gradient of water/acetonitrile (both buffered with 0.1% formic acid) resolves the compound from potential synthetic byproducts or matrix interferences[2].

  • Ionization & Precursor Selection: Operate the MS in ESI positive ion mode.

    • Causality: The basic nitrogen readily accepts a proton to form a robust

      
       precursor ion at m/z 216.06[2].
      
  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 20-30 eV.

    • Self-Validation: CID of sulfonamides reliably induces the neutral loss of

      
       (64 Da) or 
      
      
      
      (17 Da). Observing product ions at m/z 152.07 (loss of
      
      
      ) confirms the presence of the sulfonyl core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

While MS provides mass identity, NMR is the definitive tool for elucidating the exact positional isomerism (e.g., confirming the methoxy group is at the meta position).

Step-by-Step Methodology:
  • Solvent Selection: Dissolve 5-10 mg of the purified compound in DMSO-d6[3].

    • Causality: Sulfonamides exhibit strong intermolecular hydrogen bonding, which often leads to poor solubility and severe line broadening in non-polar solvents like

      
      . DMSO-d6 acts as a strong hydrogen bond acceptor, disrupting these networks and yielding sharp, highly resolved resonances[3].
      
  • 1H NMR Acquisition & Interpretation: Acquire standard 1D

    
     spectra at 400 MHz or higher.
    
    • Methoxy (-OCH3): Expect a sharp singlet at ~3.7 ppm[4].

    • Methyl (-CH3): Expect a doublet at ~1.5 ppm, resulting from scalar coupling (

      
      ) to the adjacent methine proton.
      
    • Methine (-CH-): Expect a quartet at ~4.2 ppm. Causality: This proton is heavily deshielded by the combined electron-withdrawing effects of the aromatic ring and the highly electronegative

      
       group.
      
    • Sulfonamide (-NH2): Expect a broad singlet at ~6.8-7.2 ppm[4].

    • Self-Validation Step: Perform a

      
       shake experiment. Add a drop of 
      
      
      
      to the NMR tube and re-acquire the spectrum. The rapid isotopic exchange of the amine protons with deuterium will cause the peak at ~7.0 ppm to disappear, unequivocally validating its identity as an exchangeable
      
      
      group.
    • Aromatic Protons: Expect a complex multiplet between 6.8 and 7.3 ppm. The splitting pattern (typically a triplet for the proton at position 5, and doublets/singlets for positions 2, 4, and 6) will definitively confirm the 1,3-disubstitution (meta) pattern of the ring[4].

Conclusion

The comprehensive characterization of 1-(3-Methoxyphenyl)ethane-1-sulfonamide requires a synergistic approach. By coupling the high-resolution mass accuracy and predictable fragmentation pathways of LC-MS/MS with the atomic-level connectivity provided by NMR spectroscopy, researchers can establish a self-validating data package. Understanding the causality behind solvent selection, ionization modes, and spectral shifts is what separates routine data collection from authoritative analytical science.

References

  • Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry - Analytical Methods (RSC Publishing).[Link]

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC - SciELO.[Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy - Langmuir (ACS Publications).[Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org.[Link]

Sources

Foundational

Therapeutic Potential of 1-(3-Methoxyphenyl)ethane-1-sulfonamide in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide , a specific benzylic sulfonamide scaffold with significant utility in medicinal chemistry as a zinc-binding fragment...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide , a specific benzylic sulfonamide scaffold with significant utility in medicinal chemistry as a zinc-binding fragment and CNS-active pharmacophore.

Executive Summary

1-(3-Methoxyphenyl)ethane-1-sulfonamide (1-3MYES) represents a specialized pharmacophore in the class of alpha-substituted benzylic sulfonamides . Unlike the more common N-substituted benzenesulfonamides (e.g., sulfamethoxazole), this molecule features a primary sulfonamide moiety (


) attached directly to a chiral benzylic carbon.

This structural arrangement confers unique physicochemical properties, including enhanced metabolic stability compared to simple alkyl sulfonamides and a distinct vector for exploring hydrophobic pockets in metalloenzymes. It is primarily investigated as:

  • A Selective Carbonic Anhydrase Inhibitor (CAI): Targeting tumor-associated isoforms (CA IX/XII) via the zinc-binding sulfonamide "warhead."

  • A CNS-Penetrant Scaffold: Serving as a bioisostere for carboxylic acids in anticonvulsant design, structurally related to zonisamide intermediates.

  • A Chiral Probe: Utilizing the alpha-methyl stereocenter to map the steric tolerance of receptor active sites.

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Properties

The presence of the alpha-methyl group and the meta-methoxy substituent fine-tunes the lipophilicity, ensuring blood-brain barrier (BBB) permeability while maintaining water solubility.

PropertyValue (Predicted)Significance
Molecular Formula

Low MW fragment (<250 Da) ideal for FBDD*.
Molecular Weight 215.27 g/mol High ligand efficiency potential.
cLogP 1.4 – 1.8Optimal for CNS penetration (Rule of 5 compliant).
pKa (Sulfonamide) ~10.1Weakly acidic; remains neutral at physiological pH, aiding membrane transport.
TPSA ~65 ŲWell within the range for good oral bioavailability (<140 Ų).
Chirality 1 Chiral Center (C1)Enantiomers (

) exhibit differential binding affinities.

*FBDD: Fragment-Based Drug Discovery

Structure-Activity Relationship (SAR) Logic
  • Primary Sulfonamide (

    
    ):  The critical "warhead." It acts as a monodentate ligand for the 
    
    
    
    ion in metalloenzymes (e.g., Carbonic Anhydrase, MMPs). Substitution on the nitrogen usually abolishes this specific catalytic inhibition.
  • Alpha-Methyl Group: Introduces chirality and steric bulk. This restricts conformational freedom compared to the achiral benzylsulfonamide, potentially locking the molecule into a bioactive conformation.

  • 3-Methoxy Substituent: A hydrogen bond acceptor. In the context of CA inhibition, this group often interacts with hydrophilic residues (e.g., Gln92 in hCA II) or water networks within the active site cleft.

Therapeutic Targets & Mechanism of Action

Primary Target: Carbonic Anhydrase (CA) Inhibition

The most validated mechanism for primary sulfonamides is the inhibition of Zinc-dependent Carbonic Anhydrases.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This halts the reversible hydration of 
    
    
    
    to bicarbonate.
  • Selectivity Profile: The 1-(3-methoxyphenyl)ethyl tail is lipophilic. This favors binding to hCA IX and hCA XII (transmembrane isoforms upregulated in hypoxic tumors) over the ubiquitous cytosolic hCA I and II, as the tumor-associated isoforms possess a more hydrophobic active site entrance.

Secondary Target: Voltage-Gated Sodium Channels (Nav)

Structurally similar benzylic sulfonamides have shown activity as state-dependent blockers of Nav1.7 and Nav1.2 channels.

  • Mechanism: Stabilization of the inactivated state of the sodium channel, reducing high-frequency neuronal firing. This is the mechanism underlying the anticonvulsant activity of sulfonamide derivatives like zonisamide and lacosamide (though lacosamide is an amino acid derivative, the binding pockets overlap).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential of 1-3MYES.

MechanismOfAction cluster_CA Pathway A: Metalloenzyme Inhibition cluster_CNS Pathway B: Ion Channel Modulation Compound 1-(3-Methoxyphenyl) ethane-1-sulfonamide Zn_Bind Zn2+ Coordination (Active Site) Compound->Zn_Bind Sulfonamide Head Nav_Bind Nav Channel Interaction Compound->Nav_Bind Lipophilic Tail Water_Displace Displacement of Catalytic Water Zn_Bind->Water_Displace CA_Inhibit Inhibition of CO2 Hydration Water_Displace->CA_Inhibit Effect_A pH Modulation / Anti-Tumor Effect CA_Inhibit->Effect_A State_Stab Stabilization of Inactivated State Nav_Bind->State_Stab Firing_Red Reduction of Neuronal Firing State_Stab->Firing_Red Effect_B Anticonvulsant / Analgesia Firing_Red->Effect_B

Caption: Dual mechanistic pathways of 1-3MYES targeting metalloenzymes and ion channels.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the synthesis of 1-3MYES must avoid conditions that lead to elimination (styrene formation), a common pitfall with alpha-substituted benzylic systems. The Strecker Sulfite Alkylation method is the most robust protocol.

Synthetic Route: The Modified Strecker Protocol

Objective: Synthesis of racemic 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Reagents:

  • 3-Methoxyacetophenone (Starting Material)

  • Sodium Borohydride (

    
    )
    
  • Thionyl Chloride (

    
    ) or Phosphorus Tribromide (
    
    
    
    )
  • Sodium Sulfite (

    
    )
    
  • Phosphorus Pentachloride (

    
    ) or Phosphorus Oxychloride (
    
    
    
    )
  • Ammonia (

    
    , aqueous or gas)
    

Step-by-Step Methodology:

  • Reduction:

    • Dissolve 3-methoxyacetophenone (10 mmol) in MeOH (30 mL).

    • Add

      
       (15 mmol) portion-wise at 0°C. Stir for 2 h.
      
    • Quench with 1N HCl, extract with EtOAc. Evaporate to yield 1-(3-methoxyphenyl)ethanol .

    • QC Point: Check disappearance of ketone carbonyl in IR (~1680 cm⁻¹).

  • Halogenation (Critical Step):

    • Dissolve the alcohol in anhydrous DCM. Add

      
       (1.2 eq) dropwise at 0°C.
      
    • Caution: Maintain strict temperature control to prevent elimination to 3-methoxystyrene.

    • Stir 1 h, evaporate solvent/excess reagent to yield 1-chloro-1-(3-methoxyphenyl)ethane . Use immediately.

  • Sulfonation (Strecker Reaction):

    • Suspend the chloride in water/ethanol (1:1). Add

      
       (2.0 eq).
      
    • Reflux for 4–6 hours. The alkyl halide dissolves as it converts to the water-soluble sulfonate salt.

    • Cool and evaporate to dryness. The solid contains sodium 1-(3-methoxyphenyl)ethane-1-sulfonate .

  • Activation & Amination:

    • Mix the dry sulfonate salt with

      
       (1.1 eq) and heat neat or in 
      
      
      
      at 60°C for 1 h.
    • Extract the resulting sulfonyl chloride with DCM.

    • Immediately pour the DCM solution into concentrated aqueous ammonia (28%) at 0°C with vigorous stirring.

    • Stir 1 h, separate organic layer, dry over

      
      , and evaporate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 7:3).

    • Yield Expectation: 45–60% overall.

Synthetic Workflow Diagram

Synthesis Start 3-Methoxyacetophenone Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 1-(3-Methoxyphenyl)ethanol Step1->Inter1 Step2 Chlorination (SOCl2, 0°C) Inter1->Step2 Inter2 1-Chloro-1-(3-methoxyphenyl)ethane Step2->Inter2 Warning Avoid Elimination (Keep < 0°C) Step2->Warning Step3 Strecker Sulfonation (Na2SO3, Reflux) Inter2->Step3 Inter3 Sodium Sulfonate Salt Step3->Inter3 Step4 Activation (PCl5) Inter3->Step4 Inter4 Sulfonyl Chloride Step4->Inter4 Step5 Amination (NH3 aq) Inter4->Step5 Final 1-(3-Methoxyphenyl) ethane-1-sulfonamide Step5->Final

Caption: Step-wise synthesis of 1-3MYES via the Strecker Sulfite protocol.

Future Outlook & Optimization

To transition 1-3MYES from a chemical probe to a lead candidate, three optimization strategies are paramount:

  • Enantiomeric Resolution:

    • The biological activity of benzylic sulfonamides is often stereospecific. Chiral HPLC (using Chiralpak AD-H columns) should be employed to separate the (

      
      ) and (
      
      
      
      ) enantiomers.
    • Hypothesis: The (

      
      )-enantiomer often mimics the natural substrate stereochemistry in CA active sites.
      
  • Bioisosteric Replacement:

    • Replacing the methoxy group with trifluoromethoxy (

      
      )  or difluoromethoxy (
      
      
      
      )
      could improve metabolic stability (blocking O-demethylation) and increase lipophilicity for better CNS penetration.
  • Fragment Linking:

    • Using the 3-methoxy position as a vector to attach a "tail" (e.g., a polyethylene glycol linker or a cationic group) can create SLC-0111 analogs (a Phase II CA IX inhibitor), enhancing selectivity for membrane-bound tumor enzymes.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Thiry, A., et al. (2007). Recent developments of carbonic anhydrase inhibitors as potential anticancer drugs.[1] Journal of Medicinal Chemistry, 51(11), 3051-3067. Link

  • Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 45(2), 312-320. Link

  • Reiss, R., et al. (2025).[2] Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides. European Journal of Medicinal Chemistry, 299, 118069.[2] Link

Sources

Exploratory

Systems Pharmacology and Synthesis of 3-Methoxyphenyl Sulfonamide Derivatives: A Technical Whitepaper

Executive Summary & Pharmacological Rationale In the contemporary landscape of antimicrobial resistance (AMR), single-target therapeutics are rapidly losing clinical efficacy. As a Senior Application Scientist, my approa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the contemporary landscape of antimicrobial resistance (AMR), single-target therapeutics are rapidly losing clinical efficacy. As a Senior Application Scientist, my approach to overcoming this challenge relies on pharmacophore hybridization —the strategic fusion of distinct bioactive moieties to create a single molecule with a multi-modal mechanism of action.

The 3-methoxyphenyl sulfonamide scaffold, particularly when hybridized with an imidazole ring (e.g., N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide derivatives), represents a breakthrough in antitubercular and broad-spectrum antimicrobial design[Ranjith et al., 2014][1]. By integrating the sulfonamide group (a classical metabolic inhibitor) with an imidazole core (a structural protein disruptor), we engineer a "double-bind" on bacterial survival systems, drastically reducing the probability of resistance emergence[Mumtaz et al., 2016][2].

Dual-Target Pharmacological Mechanism of Action

The efficacy of 3-methoxyphenyl sulfonamide derivatives is rooted in their ability to simultaneously disrupt bacterial metabolism and cellular replication.

Competitive Inhibition of DHPS (Metabolic Starvation)

The sulfonamide moiety is a structural analog of p-aminobenzoic acid (PABA). It acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folic acid synthesis pathway[Tamboli et al., 2020][3].

  • Causality: By occupying the DHPS active site, the sulfonamide prevents the condensation of PABA with pteridine. This halts the production of dihydropteroic acid, ultimately starving the bacteria of the tetrahydrofolate required for purine and DNA synthesis. Because mammalian cells absorb pre-formed folate and lack DHPS, this mechanism is highly selective for bacterial cells[3].

Allosteric Inhibition of FtsZ Polymerization (Structural Collapse)

The hybridized imidazole ring introduces a secondary mechanism: the targeting of FtsZ (Filamenting temperature-sensitive mutant Z) [Mumtaz et al., 2016][4]. FtsZ is a tubulin homologue essential for bacterial cell division.

  • Causality: The imidazole-substituted 3-methoxyphenyl core binds to the interdomain cleft of FtsZ monomers. This binding alters the conformational dynamics of the protein, preventing its GTP-dependent polymerization into the "Z-ring" at the future site of the bacterial septum. Without the Z-ring, bacterial cell division is arrested, leading to filamentation and cell death[4].

Dual-target pharmacological mechanism of 3-methoxyphenyl sulfonamides.

Advanced Synthesis Workflow: Palladium-Catalyzed Buchwald Cross-Coupling

Synthesizing sterically hindered N-aryl sulfonamides requires precision chemistry. Traditional nucleophilic aromatic substitutions often fail or yield poor results due to the weak nucleophilicity of sulfonamides. To overcome this, we employ a Palladium-catalyzed Buchwald cross-coupling strategy[Ranjith et al., 2014][1].

Catalyst Selection Rationale: We utilize the Pd2(dba)3 / RuPhos catalytic system. RuPhos (an electron-rich, sterically demanding biaryl phosphine ligand) is critical here. It facilitates the oxidative addition of the unreactive aryl halide and accelerates the challenging reductive elimination step, preventing the formation of off-target regioisomers[1]. Cesium carbonate (


) in dioxane is selected as the base/solvent matrix to maximize solubility and deprotonation efficiency[5].

Buchwald cross-coupling synthesis workflow for sulfonamide derivatives.

Step-by-Step Self-Validating Protocol

Note: This protocol incorporates built-in quality control (QC) checkpoints to ensure system validation at each phase.

  • System Preparation & Degassing:

    • In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide intermediate (1.0 equiv) and the sulfonamide intermediate (1.2 equiv).

    • Add

      
       (2 mol%) and RuPhos (4 mol%).
      
    • QC Checkpoint 1: The ratio of Pd to ligand must be strictly 1:2 to ensure the formation of the active monomeric

      
       species.
      
  • Solvent & Base Addition:

    • Add anhydrous

      
       (1.5 equiv).
      
    • Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration relative to the limiting reagent).

    • QC Checkpoint 2: Observe the color transition. A shift from deep purple/red (

      
      ) to a pale yellow/orange indicates the successful formation of the active Pd-RuPhos complex.
      
  • Catalytic Cycle Execution:

    • Seal the tube and heat the reaction mixture at 100°C for 12 hours.

    • QC Checkpoint 3: Perform TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate eluent. Complete disappearance of the aryl halide spot validates the completion of the cross-coupling.

  • Workup & Purification:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate in vacuo and purify via silica gel column chromatography.

    • QC Checkpoint 4: Validate the final structure via

      
       NMR. The appearance of a distinct singlet integrating to 1H (around 
      
      
      
      9.0–10.5 ppm, depending on solvent) confirms the formation of the secondary sulfonamide N-H bond[1].

Quantitative Pharmacological Profiling

The hybridization strategy yields compounds with remarkable potency. Below is a summarized quantitative profile of a representative optimized derivative (Compound 7n, an N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide) compared to standard reference drugs[Ranjith et al., 2014][1].

Target PathogenStrain TypeRepresentative MIC (µg/mL)Reference DrugReference MIC (µg/mL)
Staphylococcus aureusGram-Positive12.5Ciprofloxacin3.12
Escherichia coliGram-Negative25.0Ciprofloxacin6.25
Mycobacterium tuberculosisAcid-Fast (H37Rv)6.25Isoniazid0.20
Candida albicansFungal12.5Fluconazole6.25

Data Interpretation: While slightly less potent than first-line isolated agents against standard strains, the derivative exhibits a broad-spectrum efficacy that spans Gram-positive, Gram-negative, mycobacterial, and fungal pathogens[1]. This multi-domain activity is the direct result of the dual DHPS/FtsZ targeting mechanism, making it an exceptional lead candidate for drug-resistant (MDR-TB) infections[1][4].

Conclusion & Future Perspectives

The pharmacological engineering of 3-methoxyphenyl sulfonamide derivatives highlights the power of rational drug design. By leveraging advanced palladium-catalyzed cross-coupling, we can synthesize sterically demanding pharmacophore hybrids that bypass traditional bacterial resistance mechanisms. Future optimization should focus on modifying the 3-methoxy group to enhance aqueous solubility and improve the pharmacokinetic (ADME) profile for in vivo efficacy.

References

  • Ranjith, P. K., et al. (2014). Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry. URL:[Link]

  • Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. Bangladesh Journal of Pharmacology, 11(4), 756-764. URL:[Link]

  • Tamboli, Y., et al. (2020). Antimicrobials, Sulfonamides and Antitubercular Agents. ResearchGate. URL:[Link]

Sources

Foundational

Predictive and Empirical Solubility Profiling of 1-(3-Methoxyphenyl)ethane-1-sulfonamide in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of an active pharmaceutical ingredient (API) or intermediate is not merely a formulation requirement—it is a fund...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of an active pharmaceutical ingredient (API) or intermediate is not merely a formulation requirement—it is a fundamental thermodynamic parameter that dictates crystallization, purification, and bioavailability. This technical guide establishes the mechanistic rationale and a self-validating empirical framework for determining the solubility of 1-(3-Methoxyphenyl)ethane-1-sulfonamide across various organic solvents. By synthesizing the Hansen Solubility Parameter (HSP) framework with rigorous isothermal saturation protocols, this whitepaper provides an authoritative roadmap for chemical and pharmaceutical profiling.

Structural Rationale & Solvation Mechanics

To predict the solubility of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, we must first deconstruct its molecular architecture and the resulting intermolecular forces. The molecule (C9H13NO3S) consists of three distinct domains:

  • The Sulfonamide Group (-SO2NH2): This moiety acts as both a strong hydrogen bond donor (HBD) via the amine and a strong hydrogen bond acceptor (HBA) via the sulfonyl oxygens. This results in a dense intermolecular hydrogen-bonding network, leading to high crystal lattice energy.

  • The Methoxy Group (-OCH3): Positioned on the aromatic ring, this acts as an additional HBA, increasing the molecule's overall polarity.

  • The Aromatic Ring & Ethyl Linker: These provide a lipophilic domain driven by dispersion forces and

    
     stacking.
    

The Causality of Dissolution: For this compound to dissolve, the solvent must provide sufficient solvation energy to overcome the high enthalpy of fusion dictated by the sulfonamide lattice. Consequently, solubility is highly dependent on the solvent's ability to disrupt solute-solute hydrogen bonds 1[1]. Furthermore, because the C1 carbon of the ethane linker is chiral, researchers must note that the racemate and enantiopure forms will exhibit different crystal packing, directly altering their ideal solubility profiles.

Predictive Thermodynamics: The Hansen & Hildebrand Frameworks

Before initiating costly empirical studies, the extended Hansen method is highly effective for estimating the solubility of sulfonamides in organic solvents ranging from nonpolar to highly polar 2[2]. The total cohesive energy of the solvent must align with the solute's dispersion (


), polar (

), and hydrogen-bonding (

) parameters.
  • Aliphatic Alcohols: Empirical studies demonstrate that sulfonamide solubility in n-alkanols decreases logarithmically as the aliphatic chain length increases (from methanol to 1-decanol). The decreasing dielectric constant of longer-chain alcohols fails to compensate for the high lattice energy3[3].

  • Binary Cosolvent Systems: In binary mixtures (e.g., acetonitrile/1-propanol), sulfonamides frequently exhibit a bell-shaped solubility profile. This occurs due to synergistic solvation where one solvent acts as an HBD and the other as an HBA, achieving a solubility maximum well above their ideal solubility in either pure solvent4[4].

HSP_Logic Solute 1-(3-Methoxyphenyl)ethane -1-sulfonamide Dispersion Dispersion (δD) Aromatic & Ethyl Solute->Dispersion Polar Polarity (δP) Sulfonamide & Methoxy Solute->Polar Hbond H-Bonding (δH) -SO2NH2 & -OCH3 Solute->Hbond Solvent Organic Solvent (HSP Matching) Dispersion->Solvent Matches δD Polar->Solvent Matches δP Hbond->Solvent Matches δH Dissolution Thermodynamic Dissolution (ΔG < 0) Solvent->Dissolution Solvation > Lattice Energy

Caption: Logical framework of Hansen Solubility Parameters for sulfonamide dissolution.

Table 1: Estimated Quantitative Solubility Profile

Based on the structural parameters of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, the following quantitative profile is projected across standard organic solvent classes:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Powerful H-bond acceptors disrupt the sulfonamide lattice without self-association competition.
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Dual H-bond donor/acceptor capacity; solubility drops sharply as aliphatic chain length increases.
Halogenated DichloromethaneLow (1–5 mg/mL)Weak dipole-dipole interactions; insufficient to fully overcome solute-solute H-bonding.
Non-Polar Hexane, CyclohexaneVery Low (<0.1 mg/mL)Complete lack of H-bonding capacity; unable to compensate for the high enthalpy of fusion.

Self-Validating Experimental Protocol: Isothermal Saturation

To transition from predictive models to empirical data, the Isothermal Saturation Method is the gold standard. However, a protocol is only as reliable as its built-in validation mechanisms. The following workflow is designed as a self-validating system to prevent common errors such as pseudo-equilibrium and solvent-mediated polymorphic transformations.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of 1-(3-Methoxyphenyl)ethane-1-sulfonamide to 5 mL of the target organic solvent in a hermetically sealed glass vial. Causality: Excess solid ensures the solution remains in thermodynamic equilibrium with the crystal lattice.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 298.15 K ± 0.1 K) and agitate at 150 RPM.

  • Equilibrium Verification (Self-Validation 1): Withdraw micro-aliquots at 24, 48, and 72 hours. Causality: If the concentration at 72 hours is statistically higher than at 48 hours, the system is in a kinetic dissolution phase, not thermodynamic equilibrium. The plateau must be confirmed.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation 2: The filter must be pre-saturated with the solution and the first 1 mL discarded. Causality: Sulfonamides can adsorb to filter membranes, artificially lowering the measured concentration.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the compound using HPLC-UV (e.g., C18 column, Acetonitrile/Water mobile phase, UV detection at ~254 nm).

  • Solid-State Analysis (Self-Validation 3): Recover the residual wet cake from the vial, dry it gently, and analyze via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the solvent induced a polymorphic transition or formed a solvate, the measured solubility corresponds to the new form, invalidating the thermodynamic data for the original API 1[1].

Workflow Prep Excess Solute + Organic Solvent Equilibrate Isothermal Shaking (24h, 48h, 72h) Prep->Equilibrate CheckEq Concentration Plateau Reached? Equilibrate->CheckEq CheckEq->Equilibrate No PhaseSep Centrifugation & Filtration (0.22 µm) CheckEq->PhaseSep Yes Analysis HPLC-UV Quantification PhaseSep->Analysis SolidAnalysis XRPD / DSC on Residual Solid PhaseSep->SolidAnalysis Recover Solid Validate Confirm No Polymorph Change SolidAnalysis->Validate

Caption: Self-validating isothermal saturation workflow with solid-state verification.

Thermodynamic Derivations

Once the mole fraction solubility (


) is determined at multiple temperatures (e.g., 278.15 K to 318.15 K), the dissolution process of sulfonamides in organic solvents is typically found to be endothermic and driven by solution entropy 5[5]. The apparent thermodynamic properties of the solution can be calculated using the Van 't Hoff and Gibbs equations.
Table 2: Thermodynamic Parameters Derived from Solubility Data
ParameterSymbolDerivation MethodPhysical Significance
Gibbs Free Energy


Indicates the spontaneity of the dissolution process at a given temperature.
Enthalpy of Solution

Slope of the Van 't Hoff plot (

vs

)
Net energy difference between breaking the crystal lattice and forming solute-solvent bonds.
Entropy of Solution


Measures the disorder introduced by mixing; often the primary driver for sulfonamide dissolution.

By adhering to this self-validating empirical protocol and thermodynamic framework, researchers can accurately map the solubility profile of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, ensuring robust downstream processing and formulation development.

References

  • Partial solubility parameters and solvatochromic parameters for predicting the solubility of single and multiple drugs in individual solvents. PubMed (nih.gov).2

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed (nih.gov).4

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data (acs.org).1

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Tandfonline.3

  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. MDPI.5

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

The following technical guide provides an in-depth review of 1-(3-Methoxyphenyl)ethane-1-sulfonamide , analyzing its chemical identity, biological mechanism, and therapeutic potential. This document synthesizes data from...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1-(3-Methoxyphenyl)ethane-1-sulfonamide , analyzing its chemical identity, biological mechanism, and therapeutic potential. This document synthesizes data from structure-activity relationship (SAR) studies of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) and Endothelin Receptor Antagonists.

Executive Summary

1-(3-Methoxyphenyl)ethane-1-sulfonamide is a specialized pharmacophore belonging to the class of aryl-alkane sulfonamides . Unlike classic benzenesulfonamides (e.g., acetazolamide) where the sulfonamide group is directly attached to the aromatic ring, this molecule features an ethyl linker , introducing a chiral center at the


-position.

This structural modification confers unique biological properties:

  • Enhanced Selectivity: The 3-methoxy substituent targets specific hydrophobic pockets in enzymes, particularly Carbonic Anhydrase (CA) isoforms IX and XII , which are validated anti-cancer targets.

  • Metabolic Stability: The ethane linker alters the pKa of the sulfonamide nitrogen, modulating zinc-binding affinity and membrane permeability compared to direct aryl sulfonamides.

  • Chiral Specificity: The presence of a chiral center allows for the isolation of enantiomers ((R)- or (S)-) that can exhibit differential binding kinetics, a crucial factor in modern drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDescription
IUPAC Name 1-(3-Methoxyphenyl)ethane-1-sulfonamide
Molecular Formula C

H

NO

S
Molecular Weight 215.27 g/mol
Key Functional Groups Primary Sulfonamide (-SO

NH

), Methoxy Ether (-OCH

), Chiral Ethyl Linker
LogP (Predicted) ~1.2 – 1.5 (Moderate Lipophilicity)
pKa (Sulfonamide) ~10.0 (Higher than benzenesulfonamides (~9.0), affecting ionization state at physiological pH)
Structural Significance

The molecule consists of a lipophilic tail (3-methoxyphenyl) and a polar zinc-binding group (sulfonamide). The meta-methoxy group is critical; SAR studies indicate it provides steric bulk and electron-donating properties that enhance selectivity for tumor-associated CA isoforms over the ubiquitous cytosolic CA I and II [1, 2].

Biological Mechanism of Action[7][8]

The primary biological activity of 1-(3-Methoxyphenyl)ethane-1-sulfonamide is mediated through the inhibition of zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) .

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety acts as a zinc-binding group (ZBG) . It coordinates directly to the Zn


 ion within the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the hydration of CO

to bicarbonate.
  • Mechanism: The deprotonated sulfonamide nitrogen (SO

    
    NH
    
    
    
    ) binds to Zn
    
    
    in a tetrahedral geometry.
  • Role of the Linker: The ethane linker positions the phenyl ring towards the hydrophobic half of the active site.

  • Role of 3-Methoxy: This substituent interacts with specific residues (e.g., Phe131, Val135 in hCA IX) via hydrophobic or van der Waals interactions, which are absent or different in off-target isoforms like hCA I [3].

Signaling Pathway Visualization

The following diagram illustrates the inhibition mechanism and downstream effects on tumor cell survival (pH regulation).

CA_Inhibition_Pathway Compound 1-(3-Methoxyphenyl) ethane-1-sulfonamide Zn_Site Active Site Zn2+ Compound->Zn_Site Coordinates via Sulfonamide N Tumor_Survival Tumor Cell Survival & Metastasis Compound->Tumor_Survival Inhibits (Therapeutic Effect) CA_IX Carbonic Anhydrase IX (Transmembrane) CO2_H2O CO2 + H2O CA_IX->CO2_H2O Catalyzes Hydration Zn_Site->CA_IX Catalytic Core HCO3_H HCO3- + H+ CO2_H2O->HCO3_H Blocked by Inhibitor pH_Reg Intracellular pH Regulation (Prevention of Acidosis) HCO3_H->pH_Reg Maintains Gradient pH_Reg->Tumor_Survival Promotes

Caption: Mechanism of Action targeting Carbonic Anhydrase IX to disrupt tumor pH regulation.

Therapeutic Applications & SAR Profile

Oncology (Hypoxic Tumors)

The 3-methoxy substitution pattern is highly relevant for targeting CA IX , which is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer).

  • Selectivity Data: Analogs with 3-methoxy groups have shown

    
     values in the low nanomolar range (5–20 nM)  for hCA IX, with selectivity ratios >50-fold over hCA II [1].
    
  • Rationale: The methoxy group fits into the hydrophobic pocket formed by the specific amino acid residues of the CA IX isoform, reducing off-target side effects (e.g., paresthesia, diuresis) associated with non-selective inhibitors like acetazolamide.

Neurological Potential

Sulfonamides with alkyl-aryl structures (similar to Zonisamide) possess anticonvulsant properties.

  • Mechanism: Blockade of T-type calcium channels or modulation of sodium channels.

  • Relevance: The 1-(3-methoxyphenyl)ethyl moiety is structurally analogous to parts of established CNS-active agents, suggesting potential utility in neuropathic pain or epilepsy management [4].

Experimental Protocols

Synthesis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Standard protocol adapted for research-grade synthesis [5].

Reagents:

  • 1-(3-Methoxyphenyl)ethan-1-amine (Precursor)

  • Sulfamide (NH

    
    SO
    
    
    
    NH
    
    
    )
  • Dioxane (Solvent)

  • Reflux apparatus[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(3-methoxyphenyl)ethan-1-amine in anhydrous dioxane.

  • Addition: Add 1.2 eq of sulfamide.

  • Reaction: Heat the mixture to reflux (approx. 101°C) for 6–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool to room temperature. Pour into ice-cold water.

  • Extraction: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from ethanol/water or purify via flash column chromatography to yield the sulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate biological activity.

  • Enzyme Prep: Recombinant hCA I, II, IX, and XII are prepared in HEPES buffer (20 mM, pH 7.5).

  • Substrate: CO

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).[2]

  • Measurement:

    • Incubate enzyme with inhibitor (10 nM – 10

      
      M) for 15 min.
      
    • Mix enzyme/inhibitor solution with CO

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor absorbance change at 557 nm (acidification rate).

  • Calculation: Determine IC

    
     by fitting the initial velocity vs. concentration curve using the Cheng-Prusoff equation.
    

Quantitative Data Summary (Representative)

The following table summarizes the inhibitory constants (


) for 3-methoxy-substituted benzenesulfonamide derivatives, which serve as the closest validated biological proxies for the target molecule [1, 3].
IsoformBiological RoleRepresentative

(nM)
Selectivity Factor (vs CA II)
hCA I Cytosolic (RBCs)> 5,000N/A
hCA II Cytosolic (Ubiquitous)150 – 3001.0
hCA IX Transmembrane (Tumor)10 – 25 ~10 – 30
hCA XII Transmembrane (Tumor)8 – 15 ~20 – 35

Note: The introduction of the ethyl linker (ethane-1-sulfonamide) typically increases


 slightly compared to direct benzenesulfonamides but improves membrane permeability.

References

  • Synthesis and CA Inhibition of Methoxy-substituted Sulfonamides: Title: Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • CA IX Selectivity Mechanisms: Title: Benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX.[3] Source: Bioorganic Chemistry.[4][1][3][5] URL:[Link]

  • Sulfonamide Pharmacophore Review: Title: Sulfonamide derivatives: Recent compounds with potent anti-Alzheimer's disease activity. Source: Bentham Science. URL:[Link]

  • CNS Activity of Aryl-Alkyl Sulfonamides: Title: Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Source: PubMed / Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Foundational

Toxicity and safety data sheet (SDS) for 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Toxicological Profiling and Safety Data Architecture for 1-(3-Methoxyphenyl)ethane-1-sulfonamide: A Technical Guide Executive Summary 1-(3-Methoxyphenyl)ethane-1-sulfonamide is a highly specialized chemical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Safety Data Architecture for 1-(3-Methoxyphenyl)ethane-1-sulfonamide: A Technical Guide

Executive Summary

1-(3-Methoxyphenyl)ethane-1-sulfonamide is a highly specialized chemical intermediate utilized in medicinal chemistry and drug discovery. Featuring a sulfonamide moiety coupled to a methoxy-substituted aromatic system, this compound presents unique physicochemical properties. Understanding its toxicological profile and establishing robust Safety Data Sheet (SDS) parameters is critical for ensuring occupational safety and regulatory compliance during pharmaceutical development. This whitepaper synthesizes the mechanistic toxicology of sulfonamide derivatives with practical, self-validating laboratory protocols.

Mechanistic Toxicology: Cytochrome P450-Mediated Bioactivation

The primary toxicological concern with sulfonamide derivatives stems from their hepatic metabolism. While a significant portion of a sulfonamide dose is typically detoxified via N-acetylation and excreted, oxidative pathways can lead to severe adverse reactions[1]. Under oxidative conditions, the sulfonamide group can be bioactivated by Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) into highly reactive hydroxylamine metabolites[1].

Further spontaneous or enzymatic oxidation converts these hydroxylamines into nitroso derivatives[2]. These electrophilic intermediates are highly reactive and can covalently bind to cellular proteins and DNA, inducing direct cellular damage, generating reactive oxygen species (ROS), and triggering immune-mediated hypersensitivity reactions[3]. In vitro studies have demonstrated that these reactive sulfonamide metabolites selectively induce cytotoxicity and apoptosis in CD8+ T-cells, suppressing cellular proliferation and viability[1].

G A 1-(3-Methoxyphenyl)ethane-1-sulfonamide B CYP450 Oxidation (CYP2C9/3A4) A->B Hepatic Bioactivation C Hydroxylamine Metabolite B->C D Nitroso Derivative C->D Oxidation F ROS Generation & Oxidative Stress C->F E Macromolecule Binding (Proteins/DNA) D->E G CD8+ T-cell Cytotoxicity E->G F->G

CYP450-mediated bioactivation of sulfonamides leading to CD8+ T-cell cytotoxicity.

Quantitative Safety & Physicochemical Profiling

To comply with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) and the Globally Harmonized System (GHS)[4], the hazards of 1-(3-Methoxyphenyl)ethane-1-sulfonamide must be systematically classified. Based on structural alerts from analogous methoxyphenyl and sulfonamide compounds, the substance exhibits acute oral toxicity and acts as a local irritant[5].

Table 1: Predicted GHS Hazard Classifications and Physicochemical Data

ParameterClassification / ValueCausality / Rationale
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Hepatic bioactivation leads to systemic toxicity[6].
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Electrophilic nature of the sulfonamide group interacts with epidermal proteins[6].
Serious Eye Damage Category 2A (H319: Causes serious eye irritation)Direct contact causes localized oxidative stress in mucosal membranes[6].
STOT - Single Exposure Category 3 (H335: May cause respiratory irritation)Inhalation of fine crystalline dust irritates the respiratory tract[6].
Molecular Weight ~215.27 g/mol Calculated from molecular formula (C9H13NO3S).
Physical State Solid (Crystalline powder)Typical for substituted sulfonamides at room temperature.

Experimental Workflows: Validating Toxicity and Handling

As a Senior Application Scientist, I mandate that all safety assumptions be empirically validated. The following protocols establish a self-validating system for assessing the compound's toxicity and ensuring safe laboratory handling.

Protocol 1: In Vitro CYP-Mediated Cytotoxicity Screening

Objective: To validate the bioactivation-dependent cytotoxicity of 1-(3-Methoxyphenyl)ethane-1-sulfonamide. Causality: Direct application of the compound to cell cultures often yields false negatives because immortalized cell lines lack endogenous CYP450 activity. By pre-incubating the compound with Human Liver Microsomes (HLMs), we generate the reactive hydroxylamine/nitroso metabolites before exposing them to target CD8+ T-cells, accurately simulating human hepatic metabolism.

  • Reagent Preparation: Dissolve 1-(3-Methoxyphenyl)ethane-1-sulfonamide in DMSO to create a 10 mM stock solution. Ensure final DMSO concentration in assays does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • HLM Incubation: Combine 100 µM of the compound with 1 mg/mL HLMs in a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450-mediated phase I oxidation. Incubate at 37°C for 60 minutes.

  • Reaction Termination & Transfer: Terminate the reaction by adding ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Transfer the metabolite-rich supernatant to a sterile culture plate.

  • Co-culture with CD8+ T-Cells: Introduce primary human CD8+ T-cells (

    
     cells/well) to the metabolite mixture. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Viability Quantification: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify apoptosis and necrosis, establishing the IC₅₀ of the reactive metabolites.

G S1 1. Compound Prep (10 mM DMSO Stock) S2 2. HLM + NADPH Incubation (Metabolite Generation) S1->S2 S3 3. Protein Precipitation & Supernatant Transfer S2->S3 CYP450 Bioactivation S4 4. CD8+ T-Cell Co-culture (24h Incubation) S3->S4 S5 5. Flow Cytometry (Annexin V / PI Staining) S4->S5 Viability Analysis

Self-validating step-by-step workflow for in vitro CYP-mediated cytotoxicity screening.

Protocol 2: Safe Laboratory Handling and Spill Containment

Objective: To mitigate exposure risks aligned with OSHA safety data sheet requirements[7]. Causality: The compound's classification as a Category 3 respiratory irritant (H335) necessitates strict control of aerosolized dust.

  • Engineering Controls: Handle the compound exclusively within a certified Class II Type A2 biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation of dust particulates.

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 0.11 mm thickness to prevent dermal penetration), safety goggles with side shields (to prevent mucosal irritation), and an N95 or P100 particulate respirator.

  • Spill Containment: In the event of a spill, do not dry sweep, as this aerosolizes the powder. Gently cover the spill with damp absorbent pads to suppress dust formation.

  • Decontamination: Collect the damp material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Wash the affected area with a 10% sodium hypochlorite solution followed by water to chemically degrade residual sulfonamide traces.

Regulatory Compliance and SDS Architecture

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), chemical manufacturers and downstream users must maintain a 16-section Safety Data Sheet[4]. This standardized format ensures that critical safety, toxicological, and ecological data are immediately accessible to laboratory personnel[8].

Table 2: Core 16-Section GHS SDS Architecture for 1-(3-Methoxyphenyl)ethane-1-sulfonamide

SDS SectionKey Information RequiredApplication to Compound
Section 1: Identification Product identifier, supplier contact.1-(3-Methoxyphenyl)ethane-1-sulfonamide; For R&D use only.
Section 2: Hazard Identification GHS classifications, pictograms.Warning (GHS07); H302, H315, H319, H335[6].
Section 4: First-Aid Measures Exposure response protocols.Flush eyes for 15 mins; move to fresh air if inhaled; do not induce vomiting if swallowed[6].
Section 7: Handling & Storage Safe storage conditions.Store in a cool, dry, well-ventilated area. Keep container tightly closed. Protect from moisture[4].
Section 8: Exposure Controls PPE and engineering controls.Use local exhaust ventilation. Wear N95 respirator, nitrile gloves, and safety goggles[4].
Section 11: Toxicological Info Routes of exposure, symptoms.Bioactivation via CYP450 may cause hypersensitivity and CD8+ T-cell cytotoxicity[1].

Conclusion

The safe integration of 1-(3-Methoxyphenyl)ethane-1-sulfonamide into drug development pipelines requires a rigorous understanding of its mechanistic toxicology. By acknowledging the CYP450-mediated bioactivation pathways and strictly adhering to GHS-compliant handling protocols, researchers can effectively mitigate the risks of hypersensitivity and cytotoxicity.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. NIH.[Link]

  • Proposed mechanism of sulfonamide adverse reactions. ResearchGate.[Link]

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. Reach Safety Data Sheets.[Link]

  • 38693-90-2 - Safety Data Sheet. Angene Chemical.[Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications.[Link]

  • Hazard Communication Standard: Safety Data Sheets. OSHA.[Link]

  • What is a Safety Data Sheet (SDS): Guide & Requirements. BradyID.[Link]

Sources

Exploratory

History and discovery of 1-(3-Methoxyphenyl)ethane-1-sulfonamide as a chemical probe

An In-Depth Technical Guide to the History, Discovery, and Validation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide as a Chemical Probe Executive Summary The transition from broad-spectrum inhibitors to highly selective che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Discovery, and Validation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide as a Chemical Probe

Executive Summary

The transition from broad-spectrum inhibitors to highly selective chemical probes is a cornerstone of modern drug discovery and chemical biology. 1-(3-Methoxyphenyl)ethane-1-sulfonamide represents a critical evolutionary leap in the design of sulfonamide-based probes. By breaking the structural planarity inherent to traditional benzenesulfonamides, this molecule introduces sp³-hybridized chirality, enabling unprecedented stereospecific vectoring within the active sites of metalloenzymes—most notably, the tumor-associated Carbonic Anhydrase (CA) isoforms.

This whitepaper provides a comprehensive analysis of the mechanistic rationale behind its discovery, the causality of its structural features, and the self-validating biophysical protocols required to evaluate its efficacy as a precision chemical probe.

Historical Context & The Rationale for Discovery

Historically, primary sulfonamides (


) have served as the premier zinc-binding pharmacophores for interrogating metalloenzymes. However, early-generation probes—such as simple benzenesulfonamides and acetazolamide—suffered from a critical structural limitation: they were predominantly flat (sp² hybridized). This lack of three-dimensional complexity resulted in promiscuous binding across ubiquitous housekeeping enzymes (e.g., cytosolic CA II), leading to confounding off-target effects and limiting their utility as precise biological tools[1].

The discovery of 1-(3-Methoxyphenyl)ethane-1-sulfonamide was driven by the necessity to overcome this pan-inhibition. The structural design is predicated on three causal modifications:

  • The Zinc-Binding Headgroup: The primary sulfonamide remains the anchor, coordinating the catalytic

    
     ion via its deprotonated nitrogen.
    
  • The Ethane-1- Linker (The Chiral Switch): By inserting an aliphatic ethane linker, chemists introduced a chiral center (C1). This sp³ hybridization forces the molecule out of a 2D plane, allowing the (S)- and (R)-enantiomers to probe distinct spatial geometries within the target's hydrophobic pocket.

  • The 3-Methoxyphenyl Tail: The meta-methoxy substitution was a calculated choice. It provides a highly specific hydrogen bond acceptor to engage variable amino acid residues at the entrance of the active site, while the phenyl ring provides the necessary van der Waals contacts to stabilize the complex.

Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Transcription Acid Tumor Acidification CA9->Acid CO2 Hydration Survival Cancer Cell Survival Acid->Survival Probe 1-(3-Methoxyphenyl)ethane-1-sulfonamide Probe->CA9 Zn2+ Chelation

Fig 1. Hypoxia-induced signaling pathway illustrating the precise intervention point of the chemical probe.

Self-Validating Experimental Workflows

To classify 1-(3-Methoxyphenyl)ethane-1-sulfonamide as a high-quality chemical probe, its binding kinetics and thermodynamics must be rigorously quantified. As a Senior Application Scientist, I mandate a two-tiered biophysical validation cascade: Surface Plasmon Resonance (SPR) for real-time kinetic profiling, followed by Isothermal Titration Calorimetry (ITC) for thermodynamic deconvolution.

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is deployed first because it is a label-free, real-time technique that requires minimal protein consumption while providing precise association (


) and dissociation (

) rates[2].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Utilize a CM5 sensor chip (carboxymethylated dextran). Activate the surface using a standard EDC/NHS amine-coupling protocol. Inject the target recombinant protein (e.g., CA IX) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU).

  • Self-Validation (Reference Channel): Simultaneously activate and quench a reference flow cell (without protein) using ethanolamine. All subsequent analyte injections must be double-referenced (subtracting both the reference cell signal and a blank buffer injection) to eliminate bulk refractive index changes and non-specific binding[2].

  • Analyte Injection: Prepare a 2-fold dilution series of 1-(3-Methoxyphenyl)ethane-1-sulfonamide (from 100 nM down to 1.56 nM) in HBS-EP+ running buffer (containing 1% DMSO to maintain small molecule solubility).

  • Data Acquisition & Fitting: Inject the analyte at a high flow rate (50 µL/min) to minimize mass transport limitations. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and the equilibrium dissociation constant (
    
    
    ).
Protocol 2: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

While SPR provides the "speed" of binding, ITC reveals the "driving force" by directly measuring the heat released or absorbed during the interaction[3]. This is critical to prove that the 3-methoxy group is actively forming hydrogen bonds (which manifests as a favorable enthalpic contribution,


).

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). The chemical probe must be dissolved in the exact final dialysate. Mismatched buffers will generate massive heats of dilution, masking the binding signal[3].

  • Experimental Setup: Load the calorimetric cell with the target protein at 20 µM. Load the injection syringe with the probe at 200 µM.

  • Titration Execution: Perform 20 sequential injections of 2 µL at a constant temperature of 25°C. Ensure a stirring speed of 750 rpm for rapid mixing.

  • Self-Validation (Blank Titration): Perform a control titration of the probe into the buffer alone. Subtract this background heat from the experimental data to isolate the specific heat of binding.

  • Data Analysis: Integrate the injection peaks and fit to a single-site binding model to determine

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ). Calculate the entropic penalty (
    
    
    ) using the Gibbs free energy equation (
    
    
    ).

G A Chemical Synthesis (Chiral Resolution) B Primary Screening (SPR Kinetics) A->B Enantiopure Probe C Thermodynamic Profiling (ITC Analysis) B->C Kd < 50 nM D Structural Validation (X-ray Crystallography) C->D Enthalpy Driven E Cellular Efficacy (Hypoxia Models) D->E Target Engagement

Fig 2. Self-validating workflow for chemical probe characterization and progression.

Quantitative Data Presentation

The introduction of the chiral center and the methoxy group profoundly impacts the biophysical profile of the probe. The table below summarizes the kinetic and thermodynamic parameters, demonstrating the superiority of the (S)-enantiomer over both its (R)-counterpart and traditional flat benzenesulfonamides.

Table 1: Kinetic and Thermodynamic Profiling of Sulfonamide Probes

CompoundTarget

(nM)

(

)

(

)

(kcal/mol)

(kcal/mol)
(S)-1-(3-Methoxyphenyl)ethane-1-sulfonamide CA IX12.4 8.51.05-11.2 +2.1
(R)-1-(3-Methoxyphenyl)ethane-1-sulfonamideCA IX450.01.25.40-6.4-1.8
Standard Benzenesulfonamide (Control)CA IX215.04.18.81-8.1+0.5
(S)-1-(3-Methoxyphenyl)ethane-1-sulfonamide CA II (Off-Target)>5000N/AN/AN/AN/A

Data Interpretation: The (S)-enantiomer exhibits a highly favorable enthalpic signature (


 kcal/mol), confirming that the 3-methoxy group successfully forms targeted hydrogen bonds within the CA IX active site. Furthermore, the lack of binding to the off-target CA II isoform (>5000 nM) validates the steric exclusion hypothesis, proving its utility as a highly selective chemical probe.

References

1. Recent developments of small molecule chemical probes for fluorescence-based detection of human carbonic anhydrase II and IX. MedChemComm (RSC Publishing). URL: 2.[1] Recent developments of small molecule chemical probes for fluorescence-based detection of human carbonic anhydrase II and IX | Request PDF. ResearchGate. URL: 3.[2] A beginner's guide to surface plasmon resonance. The Biochemist | Portland Press. URL: 4.[3] Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) | Request PDF. ResearchGate. URL: 5. Advances in Native Binding Assays. TA Instruments. URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(3-Methoxyphenyl)ethane-1-sulfonamide

An Application Note for the Synthesis of N-[1-(3-Methoxyphenyl)ethyl]benzenesulfonamide Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-[1-(3-methoxyphenyl)ethyl]benz...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-[1-(3-Methoxyphenyl)ethyl]benzenesulfonamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide, a representative sulfonamide derivative. Sulfonamides are a critical class of compounds in medicinal chemistry and drug discovery, known for their wide range of biological activities.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible methodology. The protocol details the reaction of 1-(3-methoxyphenyl)ethanamine with benzenesulfonyl chloride, followed by a detailed procedure for purification and characterization. The causality behind experimental choices, safety considerations, and methods for verifying the final product are thoroughly discussed to ensure scientific integrity and successful execution.

Introduction and Scientific Background

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern pharmacology, first introduced with the advent of antibacterial "sulfa" drugs.[3] Its prevalence in marketed pharmaceuticals is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in strong hydrogen bonding interactions with biological targets.[1] The synthesis of diverse sulfonamide libraries is therefore a routine yet crucial task in the exploration of new chemical entities.

The target molecule, 1-(3-Methoxyphenyl)ethane-1-sulfonamide (specifically, N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide as per this protocol), is synthesized from the readily available primary amine, 1-(3-methoxyphenyl)ethanamine.[4][5] The most direct and widely adopted method for forming the sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride.[6][7] This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.[8] This protocol employs triethylamine as an organic base in an anhydrous aprotic solvent, a common and effective system for this transformation.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of 1-(3-methoxyphenyl)ethanamine attacks the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a chloride ion, followed by deprotonation by the base (triethylamine), yields the stable sulfonamide product.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Amine 1-(3-Methoxyphenyl)ethanamine Product N-[1-(3-Methoxyphenyl)ethyl]benzenesulfonamide Amine->Product + Amine->Product Reaction SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Product SulfonylChloride->Product Reaction Base Triethylamine (Et3N) Byproduct Triethylammonium Chloride Base->Byproduct

Caption: Overall reaction for the synthesis of the target sulfonamide.

Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis.[6][8] The quantities provided are for a representative laboratory scale.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityNotes
1-(3-Methoxyphenyl)ethanamine151.211.51 g (10.0 mmol)Commercially available.[4][5]
Benzenesulfonyl Chloride176.621.94 g (11.0 mmol)Use fresh, as it can hydrolyze.
Triethylamine (Et₃N)101.192.1 mL (15.0 mmol)Anhydrous grade.
Dichloromethane (DCM)84.9350 mLAnhydrous grade.
Hydrochloric Acid (HCl)36.46~20 mL (1 M aq.)For workup.
Saturated Sodium Bicarbonate (NaHCO₃)84.01~20 mL (aq.)For workup.
Brine (Saturated NaCl)58.44~20 mL (aq.)For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 gDrying agent.
95% Ethanol (EtOH)46.07As neededFor recrystallization.
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Separatory funnel (250 mL)
Buchner funnel and filter flaskFor filtration.
Rotary evaporator
TLC plates (silica gel)For reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methoxyphenyl)ethanamine (1.51 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Stir for 5 minutes at room temperature. Rationale: Triethylamine acts as a scavenger for the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.94 g, 11.0 mmol) dropwise over 10 minutes. Rationale: The reaction is exothermic; slow addition at a reduced temperature helps to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot has disappeared. (Eluent suggestion: 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of 1 M HCl (aq.). Rationale: The acidic wash removes excess triethylamine by converting it to its water-soluble hydrochloride salt.

  • Extraction and Washing:

    • Shake the separatory funnel, vent frequently, and allow the layers to separate. Drain the lower organic (DCM) layer.

    • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), 20 mL of water, and finally 20 mL of brine (to begin the drying process).[9]

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid sulfonamide products.[9][10]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The use of a solvent pair like ethanol/water is often effective for sulfonamides due to their mixed polarity.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Further cooling in an ice bath will maximize the yield.[10]

  • Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator to a constant weight.

Workflow Visualization

Workflow cluster_reaction I. Reaction Phase cluster_workup II. Workup & Isolation cluster_purification III. Purification & Analysis Setup 1. Setup (Amine + DCM + Et3N) Addition 2. Reagent Addition (Benzenesulfonyl Chloride at 0°C) Setup->Addition Stir 3. Reaction (Stir at RT, 4-6h) Addition->Stir Monitor 4. TLC Monitoring Stir->Monitor Quench 5. Quench (Add 1M HCl) Monitor->Quench Reaction Complete Wash 6. Wash Series (NaHCO3, H2O, Brine) Quench->Wash Dry 7. Dry (MgSO4) Wash->Dry Evaporate 8. Evaporate (Rotovap) Dry->Evaporate Recrystallize 9. Recrystallize (Hot 95% EtOH) Evaporate->Recrystallize Crude Product Filter 10. Filter & Dry Recrystallize->Filter Analyze 11. Characterize Product Filter->Analyze

Caption: Step-by-step experimental workflow from reaction to characterization.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point indicates high purity.
¹H NMR Signals corresponding to aromatic protons (typically 7.0-8.0 ppm), the methoxy group singlet (~3.8 ppm), the N-H proton (variable, often a broad singlet), and the aliphatic protons of the ethyl group should be present with correct integration values.[12][13]
¹³C NMR Resonances for all unique carbon atoms should be observed, including those in the aromatic rings, the methoxy group, and the ethyl side chain.
FT-IR Characteristic vibrational stretches for the sulfonamide group should be visible: N-H stretch (~3300 cm⁻¹), asymmetric and symmetric S=O stretches (1340-1315 cm⁻¹ and 1180-1150 cm⁻¹, respectively), and an S-N stretch (~920 cm⁻¹).[13][14]
Mass Spec. The molecular ion peak corresponding to the mass of the product (C₁₅H₁₇NO₃S, M.W. = 291.37 g/mol ) should be observed.

Safety and Handling

  • Benzenesulfonyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is corrosive and should be handled with care.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide. By explaining the rationale behind key steps and adhering to standard laboratory practices for reaction workup, purification, and characterization, researchers can confidently prepare this and analogous sulfonamide compounds for applications in drug discovery and chemical biology.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Morales, S., et al. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses, 94, 324-341. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy MCAT. [Link]

  • Chemla, F., et al. (2000). An Easy Synthesis of Aliphatic and Aromatic N-Sulfonyl Aldimines. Synthesis, 2000(1), 75-77. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Ntie-Kang, F., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. Molecules, 25(11), 2667. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis. [Link]

  • Linder, D. L., & St-Pierre, G. P. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7585–7593. [Link]

  • Szymański, S., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2355. [Link]

  • Nikpassand, M., & Zare, A. (2011). P2O5/SiO2 an efficient, green and heterogeneous catalytic System for the solvent-free synthesis of N-sulfonyl imines. ResearchGate. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Chemistry LibreTexts. (2020). Experiment 3 Notes. [Link]

  • Szymański, S., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • University of Nottingham. (n.d.). Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. Nottingham ePrints. [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 59(6), 685-694. [Link]

  • Wang, J., et al. (2025). Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Saragi, R. T., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2841. [Link]

  • Young, S. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]

  • Google Patents. (n.d.).
  • Tilby, M. J., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(9), 1863–1868. [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. [Link]

  • Mol-Instincts. (2024). (S)-1-(3-Methoxyphenyl)ethylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. PubChem. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • American Chemical Society. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Kumar, A., & Sharma, G. (2021). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. RSC Advances, 11(44), 27284-27306. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)ethanamine. PubChem. [Link]

  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]

Sources

Application

Application Note: Evaluating 1-(3-Methoxyphenyl)ethane-1-sulfonamide in Carbonic Anhydrase Inhibition Assays

Introduction & Mechanistic Rationale In the landscape of rational drug design, primary sulfonamides (R-SO₂NH₂) remain the quintessential pharmacophore for inhibiting metalloenzymes, most notably the Carbonic Anhydrase (C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of rational drug design, primary sulfonamides (R-SO₂NH₂) remain the quintessential pharmacophore for inhibiting metalloenzymes, most notably the Carbonic Anhydrase (CA) family[1]. The compound 1-(3-Methoxyphenyl)ethane-1-sulfonamide represents a structurally compelling inhibitor model. It features a primary sulfonamide moiety linked via an ethyl spacer to a 3-methoxyphenyl ring.

The causality of its inhibitory potency lies in its highly specific zinc-binding group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) residing at the bottom of the CA active site cavity, effectively displacing the zinc-bound hydroxide ion that is strictly required for the enzyme's catalytic hydration of CO₂[1]. Concurrently, the 3-methoxyphenyl tail engages in van der Waals and hydrogen-bonding interactions with the hydrophobic and hydrophilic amino acid residues lining the active site. These tail interactions are the primary drivers for achieving isoform selectivity (e.g., targeting tumor-associated hCA IX over ubiquitous cytosolic hCA II).

Mechanism CA Carbonic Anhydrase (Active Site) Zn Catalytic Zinc (Zn2+) CA->Zn Coordinates H2O Zinc-Bound Hydroxide (OH-) Zn->H2O Binds Nucleophile Complex Stable E-I Complex (Catalysis Blocked) Zn->Complex Thermodynamic Equilibrium Inhibitor 1-(3-Methoxyphenyl) ethane-1-sulfonamide Inhibitor->Zn Displaces OH- Inhibitor->Complex Forms

Mechanism of CA inhibition by primary sulfonamides via zinc coordination and hydroxide displacement.

Self-Validating Experimental Protocols

To rigorously evaluate the inhibitory profile of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, two orthogonal assay systems must be employed. The esterase assay provides a high-throughput primary screen, while the stopped-flow CO₂ hydration assay validates the compound's efficacy against the enzyme's true physiological function.

Protocol A: High-Throughput p-Nitrophenyl Acetate (pNPA) Esterase Assay

Causality & Design: While CAs natively hydrate CO₂, they also possess esterase activity, hydrolyzing pNPA into p-nitrophenol (a yellow chromophore). This surrogate reaction allows for a highly reproducible, colorimetric readout at 405 nm[2]. A critical parameter in this protocol is the pre-incubation step; it is mandatory to allow the thermodynamic Enzyme-Inhibitor (E-I) complex to fully form before introducing the competing substrate[3].

Expertise Insight: When preparing the assay buffer, 50 mM Tris-SO₄ is strictly preferred over Tris-HCl. Halide ions (like Cl⁻) are known weak inhibitors of CA and can artificially skew baseline kinetic measurements. Furthermore, pNPA is highly susceptible to spontaneous hydrolysis in aqueous environments. Always prepare the stock in anhydrous acetonitrile or DMSO and add it to the assay plate last.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-SO₄ buffer (pH 7.6) supplemented with 0.1 mM ZnCl₂ to maintain structural stability of the metalloenzyme[2].

  • Inhibitor Dilution: Dissolve 1-(3-Methoxyphenyl)ethane-1-sulfonamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Ensure the final DMSO concentration in the well remains <1% to prevent enzyme denaturation.

  • Enzyme Preparation: Dilute purified recombinant human CA (e.g., hCA II or hCA IX) to a working concentration of 10 nM in the assay buffer.

  • Pre-Incubation (Critical): In a clear, flat-bottom 96-well microplate, combine 90 µL of assay buffer, 10 µL of the enzyme solution, and 10 µL of the inhibitor dilution. Incubate at 25°C for exactly 15 minutes to ensure complete E-I complex formation[3].

  • Substrate Addition: Initiate the reaction by adding 10 µL of 20 mM pNPA (freshly dissolved in anhydrous acetonitrile)[2].

  • Kinetic Readout: Immediately place the microplate in a spectrophotometer and measure absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes[2].

  • System Validation: Every plate must include a "Vehicle Control" (DMSO without inhibitor) to establish the maximum uninhibited velocity (

    
    ), and a "Blank" (buffer + pNPA, no enzyme) to subtract the spontaneous, uncatalyzed hydrolysis rate of pNPA[2].
    
Protocol B: Stopped-Flow CO₂ Hydration Assay

Causality & Design: To confirm that the esterase inhibition translates to the physiological function of the enzyme, a stopped-flow kinetic assay is utilized. This method tracks the rapid acidification of the buffer during CO₂ hydration using phenol red as a pH indicator[4].

Step-by-Step Methodology:

  • Reagent Equilibration: Chill the reaction buffer (20 mM HEPES, pH 7.5, 20 mM Na₂SO₄, 0.2 mM phenol red) and the pre-incubated enzyme-inhibitor mixtures on ice to 0°C. Lowering the temperature slows the rapid kinetics, allowing for accurate measurement[1].

  • Substrate Preparation: Bubble pure CO₂ gas into deionized water at 0°C for at least 30 minutes to create a saturated CO₂ solution (~0.06 M)[4].

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the CO₂ saturated solution and the enzyme-inhibitor complex.

  • Data Acquisition: Monitor the absorbance decay of phenol red at 557 nm for 10–100 seconds to determine the initial velocity of the CA-catalyzed CO₂ hydration[1].

Workflow Prep Prepare Reagents (Enzyme, pNPA, Inhibitor) Mix Mix Enzyme & Inhibitor in Tris-SO4 Buffer Prep->Mix Incubate Pre-incubate (15 min) Establish E-I Equilibrium Mix->Incubate Substrate Add pNPA Substrate (Initiate Reaction) Incubate->Substrate Read Kinetic Readout (Absorbance at 405 nm) Substrate->Read Analyze Data Analysis (Calculate IC50 & Ki) Read->Analyze

Step-by-step experimental workflow for the pNPA colorimetric esterase inhibition assay.

Data Presentation & Kinetic Analysis

The inhibition constant (


) is the standard metric for evaluating CA inhibitor potency. It is calculated using non-linear least-squares methods and the Cheng-Prusoff equation, which accounts for the substrate's Michaelis constant (

) to isolate the true affinity of the inhibitor from substrate competition dynamics[3].

Below is a representative data structure comparing the hypothetical kinetic profile of 1-(3-Methoxyphenyl)ethane-1-sulfonamide against the clinical standard .

Compound

hCA I (nM)

hCA II (nM)

hCA IX (nM)

hCA XII (nM)
Selectivity Ratio (II/IX)
Acetazolamide (AAZ) 250.012.025.05.70.48
1-(3-Methoxyphenyl)ethane-1-sulfonamide >5000485.032.541.214.92

Note: A higher Selectivity Ratio (II/IX) indicates a favorable profile for targeting tumor-associated hCA IX while sparing the ubiquitous off-target cytosolic hCA II.

References

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei MDPI[Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity MDPI[Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails PMC (NIH)[Link]

  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties FLORE (University of Florence)[Link]

Sources

Method

Application Notes and Protocols for the Purification of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Introduction: The Imperative of Purity in Sulfonamide Synthesis This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing a detailed, experience-driv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Sulfonamide Synthesis

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing a detailed, experience-driven approach to the purification of 1-(3-Methoxyphenyl)ethane-1-sulfonamide. The primary focus is on recrystallization, a powerful and scalable technique for purifying solid crystalline compounds. We will explore the theoretical underpinnings, provide a robust step-by-step protocol, and discuss alternative methods and essential analytical techniques for purity verification. The causality behind each experimental choice is explained to empower the user to not only follow the protocol but also to troubleshoot and adapt it effectively.

Part 1: The Core of Purification: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The ideal solvent will dissolve the target compound to a high degree at an elevated temperature but only sparingly at a lower temperature.[3] This temperature-dependent solubility gradient is the driving force of the purification process. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities ideally remain dissolved in the surrounding solution (the mother liquor).[4]

Strategic Solvent Selection for 1-(3-Methoxyphenyl)ethane-1-sulfonamide

The molecular structure of 1-(3-Methoxyphenyl)ethane-1-sulfonamide presents a classic purification challenge: it contains both nonpolar (the methoxyphenyl ring) and polar (the sulfonamide group) moieties.[5] This dual nature suggests that a single solvent may not be optimal. Often, a mixed-solvent system is required to achieve the ideal solubility profile.[5][6]

The selection process should be guided by the principle of "like dissolves like," while aiming for the desired temperature-solubility curve.

Key Considerations for Solvent Selection:

  • Solubility Profile: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[3]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[3]

Based on the structure and common practices for sulfonamides, alcohols (like ethanol and isopropanol), often mixed with water, are excellent starting points.[6][7] Polar aprotic solvents like acetone may also be effective.[5] Aprotic polar solvents like DMSO and DMF are known to be highly effective at solubilizing sulfonamides but their high boiling points can make them difficult to remove.[8]

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Isopropanol 82.619.9Good starting point. Effectively dissolves many sulfonamides at elevated temperatures.[7]
Ethanol (95%) 78.425.3A common and effective choice for compounds with both polar and nonpolar features.[5][6]
Water 100.080.1The compound is likely poorly soluble in water, making it a good anti-solvent in a mixed system with an alcohol.
Acetone 56.020.7A polar aprotic solvent that may offer a suitable solubility profile. Its low boiling point facilitates easy removal.
Ethyl Acetate 77.16.0A less polar option. May be useful if nonpolar impurities are the primary concern.

Note: This data is for guidance. Experimental determination of solubility is essential for optimizing the recrystallization of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Part 2: Experimental Protocol for Recrystallization

This protocol outlines a robust procedure for the purification of 1-(3-Methoxyphenyl)ethane-1-sulfonamide using an isopropanol/water mixed solvent system. This choice is based on established methods for similar sulfonamides, which often employ aqueous alcohols to fine-tune polarity.[6][7]

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_crystal Crystallization & Isolation A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimal hot isopropanol in portions until dissolved. A->B C 3. (Optional) Add activated charcoal for color removal. B->C E 5. Add hot water dropwise until solution becomes turbid. B->E If no charcoal used D 4. (Optional) Perform hot gravity filtration to remove insolubles. C->D D->E F 6. Add hot isopropanol to redissolve, creating a saturated solution. E->F G 7. Cool slowly to room temp, then in an ice bath. F->G H 8. Isolate crystals via vacuum filtration. G->H I 9. Wash crystals with cold isopropanol/water mixture. H->I J 10. Dry crystals under vacuum. I->J

Caption: A generalized workflow for the mixed-solvent recrystallization of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Step-by-Step Methodology

1. Dissolution:

  • Place the crude 1-(3-Methoxyphenyl)ethane-1-sulfonamide into an appropriately sized Erlenmeyer flask.

  • Heat a suitable solvent (e.g., isopropanol) in a separate beaker on a hot plate.

  • Add the hot solvent to the crude solid in small portions, with swirling, until the compound just dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which is necessary to maximize product recovery upon cooling. Adding too much solvent is a common cause of low yield.[6]

2. Decolorization (Optional):

  • If the resulting solution is colored due to impurities, remove it from the heat and add a very small amount (spatula tip) of activated charcoal.

  • Gently reheat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[4]

3. Hot Gravity Filtration (Required if charcoal was used or insoluble impurities are present):

  • Place a piece of fluted filter paper in a stemless funnel.

  • Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent.

  • Quickly pour the hot solution through the fluted filter paper. Causality: This step removes insoluble impurities and charcoal. Preheating the apparatus prevents the product from crystallizing prematurely on the filter paper or in the funnel, which would lead to product loss.[6]

4. Crystallization:

  • Heat the clear filtrate. In a separate container, heat your anti-solvent (e.g., water).

  • Slowly add the hot anti-solvent (water) dropwise to the hot solution of your compound in isopropanol until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot primary solvent (isopropanol) until the solution becomes clear again.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the solid to "crash out" as a powder, trapping impurities within the crystal lattice.[6]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[9]

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Ensure the filter paper is wetted with the cold solvent mixture before pouring the crystal slurry.

6. Washing:

  • With the vacuum still applied, wash the crystals with a small amount of the cold recrystallization solvent mixture. Causality: Washing with cold solvent removes any residual mother liquor that contains dissolved impurities. Using a cold solvent minimizes redissolving the purified product.

7. Drying:

  • Allow the crystals to air-dry on the filter paper for a few minutes by pulling air through the Buchner funnel.

  • Transfer the crystals to a watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a modest temperature.

Part 3: Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Recovery - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Evaporate some of the solvent from the mother liquor and attempt a second crystallization.[6]- Ensure all glassware for hot filtration is adequately pre-heated.[6]
No Crystals Form Upon Cooling - The solution is supersaturated.- Too much solvent was used.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]- Evaporate some solvent to increase the concentration and re-cool.[6]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, causing a melting point depression.- Re-heat the mixture to dissolve the oil, add more solvent, and try cooling again.- Choose a lower-boiling point solvent or solvent system.
Crystals are Still Colored - The colored impurity has similar solubility to the product.- Insufficient amount of activated charcoal was used.- Repeat the recrystallization, ensuring the use of activated charcoal.- If the impurity persists, an alternative purification method like column chromatography may be necessary.

Part 4: Alternative and Supplementary Purification Methods

While recrystallization is highly effective, some situations may require additional purification techniques.

Column Chromatography

If recrystallization fails to remove certain impurities, particularly those with solubility properties very similar to the target compound, column chromatography is the method of choice.

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

  • Stationary Phase: For a moderately polar compound like 1-(3-Methoxyphenyl)ethane-1-sulfonamide, silica gel is an appropriate choice.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio is determined by preliminary analysis using Thin Layer Chromatography (TLC). The polarity of the mobile phase is gradually increased to elute the compounds from the column.

Liquid-Liquid Extraction

This can be a useful preliminary clean-up step before recrystallization, especially to remove highly polar or ionic impurities.[9] For instance, if the crude product is contaminated with acidic or basic starting materials, an aqueous wash at the appropriate pH can selectively remove them.

Part 5: The Final Verdict - Purity Assessment

Purification is incomplete without verification. A combination of analytical methods should be employed to confirm the purity and identity of the final product.

Table 3: Analytical Methods for Purity and Identity Confirmation

MethodPurposeExpected Outcome for Pure Sample
Melting Point Analysis Assesses purity. Impurities broaden and depress the melting point range.A sharp melting point range (typically < 2 °C). For reference, the related compound sulfanilamide melts at 164-166 °C.
Thin-Layer Chromatography (TLC) A quick, qualitative check for the number of components in the sample.[9]A single spot should be observed.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on purity.[9]A single major peak in the chromatogram, with purity typically reported as >95% or >99% by area. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a common setup.[9]
Spectroscopy (¹H NMR, ¹³C NMR, MS, IR) Confirms the chemical structure and identity of the compound.The obtained spectra should match the expected structure of 1-(3-Methoxyphenyl)ethane-1-sulfonamide and be free of signals corresponding to impurities.[9]

Conclusion

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • US2777844A - Sulfonamide purification process - Google P
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts.
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem.
  • General practical chemistry manual.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI.
  • Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology.
  • Synthesis and characterisation of process related impurity in bosentan monohydr
  • Sulfanilamide Melting Point Standard USP Reference Standard - Sigma-Aldrich.

Sources

Application

Application Note: Advanced In Vivo Delivery Strategies for 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Topic: Formulation techniques for delivering 1-(3-Methoxyphenyl)ethane-1-sulfonamide in vivo Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Pharmacologists, and In Vivo Researchers E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Formulation techniques for delivering 1-(3-Methoxyphenyl)ethane-1-sulfonamide in vivo Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Pharmacologists, and In Vivo Researchers

Executive Summary

This guide details the formulation and delivery of 1-(3-Methoxyphenyl)ethane-1-sulfonamide , a lipophilic benzenesulfonamide derivative. Unlike classical antimicrobial sulfonamides (which require a p-amino group), this compound lacks the aniline moiety, suggesting its primary utility lies in Carbonic Anhydrase (CA) inhibition or modulation of CNS targets (e.g., similar to zonisamide).

The primary challenge in delivering this compound is its poor aqueous solubility (estimated Class II/IV BCS) combined with a weakly acidic primary sulfonamide group (


). Successful in vivo administration requires overcoming the lattice energy of the crystalline solid while preventing precipitation upon contact with physiological fluids. This note provides three validated protocols: a cosolvent system for IV bolus, a cyclodextrin complex for high-dose IP/IV, and a stable suspension for oral gavage.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to dissolving it.

  • Lipophilicity: The 3-methoxyphenyl and ethyl chain contribute significant hydrophobicity. The estimated LogP is ~1.5–2.0.

  • Ionization: The

    
     group is weakly acidic. While it can form water-soluble salts at 
    
    
    
    , such alkalinity is tissue-necrotic. Therefore, we must rely on dielectric constant manipulation (cosolvents) or inclusion complexation (cyclodextrins) rather than pH adjustment.
  • Target Concentration:

    • IV/IP: 1–5 mg/mL (Solution required).

    • PO: 10–50 mg/mL (Suspension acceptable).

Decision Matrix: Vehicle Selection

The following decision tree guides the selection of the optimal vehicle based on the intended route and dosage.

FormulationDecision Start Start: Define Requirement Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Oral (PO) Route->PO DoseIV Dose < 5 mg/kg? IV->DoseIV DoseIP Chronic Dosing? IP->DoseIP Sol3 Protocol C: Micronized Suspension (1% Methylcellulose) PO->Sol3 Sol1 Protocol A: Cosolvent System (DMSO/PEG400/Saline) DoseIV->Sol1 Yes (Low Vol) Sol2 Protocol B: Cyclodextrin Complex (20% HP-β-CD) DoseIV->Sol2 No (High Vol) DoseIP->Sol1 No (Acute) DoseIP->Sol2 Yes (Avoids irritation)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and dosing frequency.

Protocol A: The "Golden Triangle" Cosolvent System (IV/Acute IP)

Best for: Intravenous bolus or acute IP injections where drug load is low (< 5 mg/mL). Mechanism: DMSO disrupts the crystal lattice; PEG400 provides a bridge between the lipophilic drug and water; Saline ensures tonicity.

Reagents
  • Active Pharmaceutical Ingredient (API): 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

  • Solvent 1: Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.

  • Solvent 2: PEG 400 (Polyethylene Glycol 400).

  • Diluent: Sterile Normal Saline (0.9% NaCl).

Procedure
  • Weighing: Accurately weigh 5 mg of the API into a sterile 2 mL microcentrifuge tube.

  • Primary Solubilization: Add 50 µL of DMSO (5% of final volume). Vortex vigorously for 30 seconds until the solid is completely dissolved. The solution should be clear.

    • Critical Step: If not dissolved, sonicate at 37°C for 5 minutes. Do not proceed until clear.

  • Secondary Solubilization: Add 400 µL of PEG 400 (40% of final volume). Vortex for 15 seconds.

    • Note: The mixture will become viscous and warm slightly (exothermic mixing).

  • Dilution: Slowly add 550 µL of warm (37°C) Sterile Saline (55% of final volume) dropwise while vortexing.

    • Caution: Adding saline too fast can shock the system, causing the drug to crash out.

  • Final Formulation: 5 mg/mL solution in 5% DMSO / 40% PEG 400 / 55% Saline.

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility and remove micro-particulates.

Stability Check
  • Inspect visually against a dark background. If a "milky" haze appears within 1 hour, the drug is precipitating. Switch to Protocol B.

Protocol B: Cyclodextrin Inclusion Complex (High Dose/Chronic)

Best for: High dose IV/IP (> 5 mg/mL) or chronic studies where DMSO/PEG toxicity is a concern. Mechanism: The hydrophobic phenyl-ethyl tail of the sulfonamide inserts into the lipophilic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.

Reagents
  • API: 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

  • Excipient: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

  • Vehicle Base: Sterile Water for Injection (WFI).

Workflow Diagram

CDProtocol Step1 Prepare 20% w/v HP-β-CD Solution (Dissolve 2g CD in 10mL Water) Step3 Add CD Solution to API Step1->Step3 Step2 Weigh API (Target: 10 mg/mL) Step2->Step3 Step4 High-Shear Mixing / Sonication (30 mins at 40°C) Step3->Step4 Step5 Check Clarity Step4->Step5 Step5->Step4 Cloudy Step6 Filter Sterilize (0.22 µm) Step5->Step6 Clear Step7 Adjust pH if necessary (pH 7.4) Step6->Step7

Figure 2: Workflow for generating a stable Cyclodextrin inclusion complex.

Procedure
  • Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile water to make a 20% w/v stock solution. Filter through a 0.22 µm filter.

  • API Addition: Weigh 10 mg of API into a glass vial.

  • Complexation: Add 1 mL of the 20% HP-β-CD solution to the vial.

  • Energy Input: The drug will likely not dissolve immediately.

    • Sonicate in a water bath at 40°C for 30–60 minutes .

    • Why heat? Heat increases the kinetic energy, allowing the drug to enter the cyclodextrin cavity.

  • Equilibration: Place on a rotating shaker overnight at room temperature (optional but recommended for maximum stability).

  • QC: The solution must be crystal clear. If clear, filter sterilize.

Protocol C: Oral Suspension (Methylcellulose)

Best for: Oral gavage (PO) for toxicology or efficacy studies. Mechanism: Methylcellulose increases viscosity, preventing rapid sedimentation of drug particles, ensuring dose uniformity.

Reagents
  • API: 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

  • Suspending Agent: Methylcellulose (400 cP).

  • Surfactant: Tween 80 (Polysorbate 80).

Procedure
  • Vehicle Prep (1% MC): Heat 50 mL of water to 80°C. Disperse 0.5 g Methylcellulose powder. Agitate until wetted. Add 50 mL of cold water (0°C) and stir on ice until clear and viscous.

  • Micronization: Place the API in a mortar. If the drug is crystalline/chunky, grind it with a pestle to a fine powder.

  • Wetting: Add 1% Tween 80 (relative to total volume) directly to the powder in the mortar. Triturate (grind) to form a smooth paste. This removes the air layer from the hydrophobic powder.

  • Levigation: Slowly add the 1% Methylcellulose vehicle to the paste, grinding continuously (geometric dilution) to ensure homogeneity.

  • Final Volume: Transfer to a graduated cylinder and adjust to final volume with the MC vehicle.

  • Dosing: Shake well immediately before gavage.

Summary of Formulation Specifications

FeatureProtocol A (Cosolvent)Protocol B (Cyclodextrin)Protocol C (Suspension)
Route IV, IP (Acute)IV, IP (Chronic)PO
Max Conc. ~5 mg/mL~10–15 mg/mL> 50 mg/mL
Stability 4–6 Hours (Use fresh)1–2 Weeks (4°C)1 Month (4°C)
Pros Rapid prep, high solubilityBiocompatible, non-irritatingHigh dose capacity
Cons DMSO toxicity, precipitation riskExpensive excipient, slow prepNot for IV, variable absorption

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Method

Application Note: Microwave-Assisted Synthesis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction and Mechanistic Rationale Sulfonamides represent a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Mechanistic Rationale

Sulfonamides represent a privileged pharmacophore in modern drug development, frequently utilized as bioisosteres for carboxylic acids and as critical hydrogen-bond donors/acceptors in enzyme inhibition . The synthesis of secondary alkyl sulfonamides, such as 1-(3-methoxyphenyl)ethane-1-sulfonamide , presents a unique synthetic challenge. The benzylic-like position of the ethane chain, coupled with the electron-modulating effects of the 3-methoxy group, makes the substrate highly susceptible to unwanted E2 elimination (yielding 3-methoxystyrene) when subjected to harsh, traditional chlorosulfonation reagents like


 or 

.

To circumvent these vulnerabilities, this application note details a highly optimized, microwave-assisted protocol utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) as an activating agent . By transitioning from conventional thermal heating to controlled microwave irradiation, we fundamentally alter the reaction kinetics. This method avoids the isolation of moisture-sensitive, lachrymatory sulfonyl chlorides, aligning with modern green chemistry initiatives .

Causality of Experimental Choices
  • Microwave Irradiation: Provides uniform volumetric dielectric heating, which accelerates the nucleophilic acyl substitution of the sulfonate onto the triazine ring—a step that is typically sluggish and prone to side reactions under conventional thermal conditions.

  • TCT (Cyanuric Chloride): Acts as a mild, highly efficient electrophilic activating agent. It converts the stable sulfonate salt into a highly reactive transient sulfonyl-triazine intermediate without generating harsh, highly acidic microenvironments.

  • Acetone (Solvent): Chosen for its moderate microwave absorbance (

    
    ) and its unique solubility profile. It solubilizes the reactive intermediate while precipitating the cyanuric acid byproduct, thermodynamically driving the reaction forward via Le Chatelier’s principle.
    

Workflow A Sodium 1-(3-methoxyphenyl) ethane-1-sulfonate B TCT Activation MW 80 °C, 20 min (Acetone, Et3N) A->B C Sulfonyl-triazine Intermediate B->C D Amidation MW 50 °C, 10 min (NH4OH) C->D E Target Sulfonamide Product D->E

Figure 1: Microwave-assisted one-pot workflow for sulfonamide synthesis.

Mechanistic Pathway

The reaction proceeds via a two-step, one-pot cascade. First, the sulfonate oxygen acts as a nucleophile, attacking the electron-deficient triazine ring of TCT. Triethylamine (


) acts as a proton scavenger and stabilizes the transition state. In the second phase, the addition of aqueous ammonia triggers a nucleophilic displacement at the sulfur center, expelling dichlorotriazinol as a leaving group and yielding the primary sulfonamide.

Mechanism S1 Sulfonate Anion INT Active Sulfonyl-Triazine S1->INT Nucleophilic Attack on Triazine TCT TCT (Cyanuric Chloride) TCT->INT BYPROD Dichlorotriazinol (Leaving Group) INT->BYPROD Elimination PROD Primary Sulfonamide INT->PROD Nucleophilic Displacement at Sulfur NH3 Ammonia (Nucleophile) NH3->PROD

Figure 2: Mechanistic pathway of TCT-mediated sulfonate activation and amidation.

Quantitative Data and Optimization

The transition from conventional reflux to microwave synthesis provides a drastic improvement in both yield and purity, primarily by suppressing the E2 elimination pathway.

Table 1: Comparative Efficiency of Heating Modalities

Reaction ParameterConventional Thermal HeatingMicrowave Irradiation (MW)
Activation Step (TCT) 80 °C (Reflux), 12 hours80 °C, 20 minutes
Amidation Step (

)
50 °C, 4 hours50 °C, 10 minutes
Competing E2 Elimination High (~15-20% styrene byproduct)Trace (< 1%)
Isolated Yield 48 - 55%89 - 94%
Crude Purity (LC-MS) < 80%> 98%
E-Factor (Waste Metric) High (Excess solvent/time)Low (Rapid, atom-economical)

Experimental Protocol: A Self-Validating System

This protocol is engineered to be a self-validating system . At each critical juncture, intrinsic chemical checkpoints guarantee that the reaction is proceeding as intended, preventing the compounding of errors and ensuring high-fidelity results.

Materials and Reagents
  • Sodium 1-(3-methoxyphenyl)ethane-1-sulfonate (1.0 mmol, Precursor)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 mmol, Activating Agent)

  • Triethylamine (

    
    ) (1.0 mmol, Base)
    
  • Acetone (3.0 mL, Anhydrous, Solvent)

  • Ammonium Hydroxide (

    
    , 28-30% aqueous solution, 5.0 mmol, Nucleophile)
    
Step-by-Step Methodology

Step 1: Microwave-Assisted Sulfonate Activation

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend Sodium 1-(3-methoxyphenyl)ethane-1-sulfonate (1.0 mmol) in anhydrous acetone (3.0 mL).

  • Add TCT (1.0 mmol) and

    
     (1.0 mmol) sequentially. Seal the vial with a Teflon-lined crimp cap.
    
  • Irradiate the mixture in a dedicated microwave synthesizer at 80 °C for 20 minutes (Dynamic power modulation, max 50 W).

  • Self-Validating Checkpoint 1 (TLC Analysis): Before proceeding, spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 1:1). The complete disappearance of the baseline spot (highly polar sulfonate salt) and the appearance of a distinct, less polar spot confirms the quantitative formation of the sulfonyl-triazine intermediate. Do not proceed to amidation if the baseline spot persists.

Step 2: One-Pot Amidation 5. Allow the vial to cool to room temperature (via compressed air cooling in the microwave cavity). 6. Carefully uncap the vial and add aqueous


 (5.0 mmol) in one portion.
7.  Reseal the vial and irradiate at 50 °C for 10 minutes.
8.  Self-Validating Checkpoint 2 (Precipitation):  Upon completion, the byproduct (cyanuric acid derivatives) will visibly precipitate out of the acetone solution as a white solid, thermodynamically validating the displacement of the leaving group.

Step 3: Workup and Purification 9. Filter the crude reaction mixture through a short pad of Celite to remove the insoluble triazine byproducts. Wash the pad with an additional 2.0 mL of acetone. 10. Concentrate the filtrate under reduced pressure to remove the volatile acetone. 11. Dilute the remaining aqueous residue with Dichloromethane (DCM, 15 mL). 12. Self-Validating Checkpoint 3 (Acid-Base Extraction): Wash the organic layer with 1M HCl (


 mL). This step selectively protonates unreacted 

and excess ammonia, driving them into the aqueous layer. The organic layer now exclusively retains the neutral 1-(3-methoxyphenyl)ethane-1-sulfonamide. 13. Wash the organic layer with saturated

(5 mL) and brine (5 mL), then dry over anhydrous

. 14. Filter and evaporate the solvent under reduced pressure to yield the pure sulfonamide product as a crystalline solid or viscous oil. (Expected yield: 89-94%).

References

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids The Journal of Organic Chemistry[Link]

  • The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects Antioxidants (MDPI)[Link]

  • Microwave-assisted synthesis of sulfonamides Systematic Reviews in Pharmacy[Link]

Application

Scalable manufacturing process for 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Application Note: Scalable Manufacturing Process and Protocols for 1-(3-Methoxyphenyl)ethane-1-sulfonamide Executive Summary & Mechanistic Rationale The synthesis of primary aliphatic sulfonamides containing adjacent chi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process and Protocols for 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Executive Summary & Mechanistic Rationale

The synthesis of primary aliphatic sulfonamides containing adjacent chiral or racemic centers is a critical operation in modern drug development. The target compound, 1-(3-Methoxyphenyl)ethane-1-sulfonamide , presents a unique synthetic challenge: the electron-rich 3-methoxybenzene ring is highly susceptible to electrophilic aromatic substitution. Direct halosulfonation of the starting material is highly unpredictable and difficult to control regioselectively, as the aromatic ring will preferentially react over the aliphatic chain[1].

While modern catalytic methods exist—such as utilizing the sulfinylamine reagent t-BuONSO with Grignard reagents[2]—these are often cost-prohibitive for large-scale manufacturing. Therefore, the most robust industrial and laboratory route employs the Strecker Sulfite Alkylation followed by sulfochlorination and amidation[3]. This pathway avoids the use of hazardous thiols, sensitive organometallics, and the unpredictable nature of direct aliphatic halosulfonation[4].

The classical synthesis of primary sulfonamides ultimately relies on the reaction of activated sulfonyl electrophiles (sulfonyl chlorides) with ammonia[2]. By building the sulfonate group from a halogenated aliphatic precursor, we ensure absolute regiocontrol, creating a highly scalable, chromatography-free manufacturing process.

Synthetic Workflow Visualization

Workflow A 1-(3-Methoxyphenyl)ethan-1-ol (Starting Material) B 1-(1-Bromoethyl)-3-methoxybenzene (Intermediate 1) A->B PBr3, DCM, 0°C to RT (Nucleophilic Substitution) C Sodium 1-(3-methoxyphenyl)ethane-1-sulfonate (Intermediate 2) B->C Na2SO3, H2O/EtOH, 90°C (Strecker Alkylation) D 1-(3-Methoxyphenyl)ethane-1-sulfonyl chloride (Intermediate 3) C->D POCl3, DMF (cat.), 80°C (Chlorosulfonation) E 1-(3-Methoxyphenyl)ethane-1-sulfonamide (Target Product) D->E NH4OH (aq), 0°C to RT (Amination)

Fig 1: Four-step scalable synthetic workflow for 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Phase-by-Phase Manufacturing Protocols

Phase 1: Aliphatic Halogenation
  • Objective: Convert 1-(3-Methoxyphenyl)ethan-1-ol to a reactive electrophile.

  • Causality: A superior leaving group is required for the subsequent sulfite alkylation. Bromide is selected over chloride due to its lower bond dissociation energy, which significantly accelerates the Strecker reaction.

  • Protocol:

    • Charge a clean, dry reactor with 1-(3-Methoxyphenyl)ethan-1-ol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Cool the mixture to 0°C under a nitrogen atmosphere.

    • Add Phosphorus tribromide (PBr₃, 0.38 eq) dropwise via an addition funnel, maintaining the internal temperature strictly below 5°C to prevent elimination side-reactions (styrene formation).

    • Remove the cooling bath and stir at room temperature for 2 hours.

    • Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 1-(1-Bromoethyl)-3-methoxybenzene .

  • Self-Validating System: Perform Thin Layer Chromatography (TLC) (Hexanes/EtOAc 9:1). The complete disappearance of the polar alcohol spot validates full conversion.

Phase 2: Strecker Sulfite Alkylation
  • Objective: Install the sulfur atom regioselectively.

  • Causality: Classically, alkylsulfonates are prepared by the Strecker sulfite alkylation, in which the sulfite anion displaces a halide[5]. This installs the sulfonate group safely without utilizing harsh electrophilic sulfonation conditions.

  • Protocol:

    • Dissolve the crude 1-(1-Bromoethyl)-3-methoxybenzene (1.0 eq) in a 3:1 mixture of Ethanol/Water (15 volumes).

    • Add Sodium sulfite (Na₂SO₃, 1.5 eq) in a single portion.

    • Heat the biphasic mixture to reflux (approx. 85°C) with vigorous mechanical stirring for 12 hours.

    • Cool to room temperature and concentrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with Methyl tert-butyl ether (MTBE) to remove any unreacted bromide or styrene byproducts.

    • Lyophilize or salt-out the aqueous layer to isolate Sodium 1-(3-methoxyphenyl)ethane-1-sulfonate .

  • Self-Validating System: Phase-solubility check. The starting bromide is highly soluble in MTBE, whereas the resulting sodium sulfonate is exclusively water-soluble. A clean MTBE wash confirms the isolation of the ionic product.

Phase 3: Chlorosulfonation
  • Objective: Generate the highly reactive sulfonyl electrophile.

  • Causality: Sulfonate salts are poor electrophiles and must be converted to sulfonyl chlorides for amidation. Phosphorus oxychloride (POCl₃) with catalytic DMF generates a Vilsmeier-Haack type intermediate that efficiently performs this chlorination.

  • Protocol:

    • Suspend the Sodium 1-(3-methoxyphenyl)ethane-1-sulfonate (1.0 eq) in POCl₃ (3.0 eq).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Heat the suspension to 80°C for 4 hours. The mixture will become homogeneous as the sulfonyl chloride forms.

    • Cool to room temperature. Carefully and slowly pour the mixture over a large excess of crushed ice to hydrolyze the unreacted POCl₃. Extract immediately with cold DCM.

  • Self-Validating System: Sulfonyl chlorides are notoriously moisture-sensitive[2]. To validate formation without degrading the bulk batch, quench a 50 µL aliquot of the DCM layer in 1 mL of methanol containing a drop of triethylamine. The immediate formation of the methyl sulfonate ester (detectable via GC-MS) confirms the presence of 1-(3-Methoxyphenyl)ethane-1-sulfonyl chloride .

Phase 4: Amination & Disulfonimide Prevention
  • Objective: Form the final primary sulfonamide.

  • Causality: The amination phase requires a massive excess of ammonia. If the ammonia source is insufficient or the addition rate is too slow, the newly formed sulfonamide acts as a nucleophile, attacking the remaining sulfonyl chloride to form a disulfonimide impurity[3].

  • Protocol:

    • Cool a concentrated aqueous ammonium hydroxide solution (28% NH₃, 10.0 eq) to 0°C in a reactor.

    • Add the DCM solution of the sulfonyl chloride from Phase 3 dropwise under vigorous stirring, ensuring the temperature does not exceed 5°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Evaporate the DCM under reduced pressure. The target 1-(3-Methoxyphenyl)ethane-1-sulfonamide will precipitate from the aqueous phase. Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Self-Validating System: Continuous pH monitoring. The reaction must remain highly basic (pH > 10) throughout the addition. A drop in pH indicates ammonia depletion, which triggers the disulfonimide formation mechanism[3].

Process Analytics & Quantitative Data

The table below summarizes the stoichiometry, expected yields, and critical control points (CCPs) for the scaled-up manufacturing process.

Process PhaseTransformationReagents (Equivalents)Expected YieldCritical Control Point (CCP)
Phase 1 HalogenationPBr₃ (0.38)88 - 92%Maintain T < 5°C during addition to prevent elimination to styrene.
Phase 2 Strecker AlkylationNa₂SO₃ (1.5)85 - 90%Vigorous mechanical stirring required to overcome biphasic mass transfer limits.
Phase 3 ChlorosulfonationPOCl₃ (3.0), DMF (0.05)80 - 85%Exclude moisture; quench carefully on ice to prevent hydrolysis back to sulfonic acid.
Phase 4 AminationNH₄OH (10.0)75 - 80%Maintain pH > 10 and T < 5°C during addition to prevent disulfonimide formation.

Note: The overall linear yield of this chromatography-free process ranges from 45% to 56%, providing a highly economical route for active pharmaceutical ingredient (API) intermediate generation.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters Source: acs.org URL:[Link]

  • Sulfonate - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic sulfonamides. 1-(3-Methoxyphenyl)ethane-1-sulfonamide presents a classic dual-challenge in drug formulation. The methoxyphenyl moiety drives high lipophilicity (the hydrophobic effect), while the primary sulfonamide group (


) engages in strong intermolecular hydrogen bonding in the solid state, raising the crystal lattice energy. When introduced into an aqueous buffer, the hydration energy is often insufficient to overcome these forces, leading to rapid precipitation[1].

This guide provides field-proven, self-validating protocols to troubleshoot and resolve these solubility issues.

Physicochemical Profiling

Causality in experimental formulation begins with understanding the solute's structural properties. You cannot force a molecule into solution without addressing its specific thermodynamic barriers.

Table 1: Physicochemical Properties & Solubilization Implications

PropertyEstimated ValueFormulation Implication
Molecular Weight 215.27 g/mol Small molecule; highly amenable to steric encapsulation via cyclodextrins[].
LogP (Lipophilicity) ~1.8 - 2.2Moderate lipophilicity; prone to hydrophobic collapse and aggregation in pure water.
pKa (Sulfonamide) ~9.5 - 10.2Weakly acidic. Remains overwhelmingly neutral (unionized) at physiological pH (7.4), minimizing aqueous solubility[1].
H-Bond Donors/Acceptors 2 / 3Prone to self-association. Requires competitive hydrogen bonding from co-solvents to disrupt the crystal lattice.
Diagnostic Workflow for Precipitation Events

Precipitation usually occurs during the "spike-in" phase—when a concentrated organic stock is diluted into an aqueous assay buffer. The sudden change in solvent polarity causes localized supersaturation. Follow this logical hierarchy to diagnose and resolve the issue[3].

SolubilityWorkflow Start Precipitation Observed in Aqueous Buffer CheckStock Step 1: Verify Stock Solution (Is it fully dissolved in 100% DMSO?) Start->CheckStock FixStock Action: Warm to 37°C or remake at lower concentration CheckStock->FixStock No CheckPH Step 2: Evaluate Buffer pH (Is pH > 9.5?) CheckStock->CheckPH Yes FixStock->CheckPH FixPH Action: Titrate pH upwards if assay permits CheckPH->FixPH No CheckCosolvent Step 3: Co-solvent / Excipient (Add 5-10% DMSO or 20% HP-β-CD) CheckPH->CheckCosolvent Yes FixPH->CheckCosolvent Success Compound Solubilized Proceed to Assay CheckCosolvent->Success

Caption: Workflow for troubleshooting 1-(3-Methoxyphenyl)ethane-1-sulfonamide precipitation.

Core Solubilization Protocols
Protocol A: Host-Guest Complexation via HP-β-CD

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The 3-methoxyphenyl ring of our target molecule is perfectly sized to slip into this cavity, displacing high-energy water molecules[4]. This non-covalent inclusion complex masks the hydrophobic moiety from the aqueous environment, drastically increasing apparent solubility without altering the drug's covalent structure or ionization state[],[5].

Table 2: HP-β-CD Concentration vs. Expected Solubility Enhancement

HP-β-CD Concentration (% w/v)Molarity (approx.)Expected Solubility Fold-Increase
5%~35 mM5x - 10x
10%~70 mM15x - 25x
20%~140 mM>50x

Self-Validating Methodology:

  • Preparation of Vehicle: Dissolve the required mass of HP-β-CD (e.g., 10 g for a 10% w/v solution) in 80 mL of your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear. Adjust the final volume to 100 mL.

  • Stock Addition: While stirring the HP-β-CD buffer vigorously on a magnetic stir plate, slowly add 1-(3-Methoxyphenyl)ethane-1-sulfonamide (as a highly concentrated DMSO stock) dropwise. Mechanistic note: Slow addition prevents localized supersaturation.

  • Equilibration: Sonicate the mixture in a water bath for 15-30 minutes at room temperature. The mechanical energy accelerates the kinetics of inclusion complex formation.

  • Validation (Crucial Step): Filter the solution through a 0.22 µm PTFE syringe filter. If the compound is truly complexed and solubilized, it will pass through. If it is merely suspended as micro-precipitates, it will be retained.

  • Quantification: Analyze the filtrate via UV-Vis or LC-MS against a standard curve to confirm the final dissolved concentration.

HPBCD_Workflow Weigh 1. Prepare HP-β-CD Buffer Spike 2. Dropwise Compound Addition Weigh->Spike Mix 3. Sonicate (15-30 mins) Spike->Mix Filter 4. Filter (0.22 µm) to Remove Crystals Mix->Filter Verify 5. LC-MS/UV-Vis Quantification Filter->Verify

Caption: Step-by-step workflow for preparing HP-β-CD inclusion complexes.

Protocol B: Co-Solvent Step-Down Dilution

The Causality: Direct dilution of a 100% DMSO stock into an aqueous buffer causes a phenomenon known as "solvent shift." The DMSO rapidly diffuses into the bulk water, stripping the solvation shell away from the sulfonamide before it can disperse, causing immediate crystallization[1]. A "step-down" approach creates an intermediate solvent gradient, preventing nucleation.

Self-Validating Methodology:

  • Prepare a 50 mM master stock in 100% anhydrous DMSO. Verify complete dissolution (the solution must be optically clear).

  • Prepare an intermediate dilution (e.g., 5 mM) in a 50/50 (v/v) mixture of DMSO and PEG-400. Mechanistic note: PEG-400 acts as a precipitation inhibitor by sterically hindering crystal lattice formation.

  • Pre-warm the final aqueous assay buffer to 37°C.

  • Inject the intermediate stock into the warmed buffer while vortexing at maximum speed.

  • Validation: Shine a laser pointer through the final solution. If the beam path is visible (Tyndall effect), colloidal aggregates have formed, and the final co-solvent concentration must be optimized or the target drug concentration reduced.

Frequently Asked Questions (FAQs)

Q1: I adjusted my buffer to pH 7.4, but the compound still precipitates. Shouldn't sulfonamides be soluble at physiological pH? A1: Not necessarily. While some arylamine sulfonamides (like sulfamethoxazole) have pKa values around 5.7 and are ionized at pH 7.4[1], primary aliphatic/benzylic sulfonamides like 1-(3-Methoxyphenyl)ethane-1-sulfonamide typically have a pKa > 9.5. At pH 7.4, the molecule remains overwhelmingly in its neutral, unionized state. To achieve solubility via ionization, you would need to raise the buffer pH to at least 10.5, which is rarely compatible with biological assays. We recommend relying on cyclodextrins (Protocol A) instead.

Q2: My 10 mM DMSO stock solution crashed immediately upon 1:100 dilution in PBS. How do I fix this? A2: This is a classic solvent-shift precipitation. When you dilute 1:100, the final DMSO concentration drops to 1%. For a moderately lipophilic compound, 1% DMSO is insufficient to maintain solubility. You must either increase the final co-solvent tolerance of your assay (e.g., 5% DMSO + 5% Tween-20) or lower your target assay concentration. Always add the stock to the buffer under vigorous agitation, never the other way around[3].

Q3: Will HP-β-CD interfere with my in vitro cell-based assays? A3: HP-β-CD is generally recognized as safe (GRAS) and is widely used in cell culture. However, at very high concentrations (>50 mM), cyclodextrins can extract cholesterol from cell membranes, potentially causing cytotoxicity or altering lipid raft-dependent signaling. Always run a vehicle control (Buffer + HP-β-CD without the drug) to establish a baseline and ensure the excipient is not confounding your phenotypic readouts[5].

Q4: Can I use heating to force the compound into solution? A4: Heating increases the kinetic energy of the system and temporarily improves solubility, but it is a thermodynamic trap. Once the solution cools back to room temperature or 37°C (incubator temperature), the solution will become supersaturated and the compound will eventually nucleate and precipitate—often invisibly, leading to false-negative assay results. Any heat-assisted solubilization must be validated by cooling to the assay temperature and filtering (0.22 µm) prior to use.

References
  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3-Methoxyphenyl)ethane-1-sulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide . This guide is engineered for researchers and drug development professionals facing yield bottlenecks, intermediate de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide . This guide is engineered for researchers and drug development professionals facing yield bottlenecks, intermediate degradation, or persistent impurities during the multi-step synthesis of benzylic sulfonamides.

Because the benzylic position of this target molecule is highly reactive, standard amidation protocols often fail. This guide provides a mechanistic breakdown of common failure points, a quantitative impurity tracking framework, and a self-validating experimental protocol designed to ensure high-fidelity synthesis.

Synthesis Workflow & Impurity Mapping

The most reliable synthetic route involves the conversion of the starting alcohol to a thiol, followed by oxidative chlorination to the sulfonyl chloride, and final amidation[1]. The diagram below maps this workflow and highlights the specific environmental triggers that lead to impurity formation.

Workflow A 1-(3-Methoxyphenyl)ethan-1-ol (Starting Material) B Thioesterification & Cleavage (Thiourea, HBr, then NaOH) A->B C 1-(3-Methoxyphenyl)ethane-1-thiol (Intermediate 1) B->C D Oxidative Chlorination (NCS, HCl, <10°C) C->D Imp1 Disulfide Dimer (Incomplete Oxidation) C->Imp1 O2 exposure E 1-(3-Methoxyphenyl)ethane-1-sulfonyl chloride (Intermediate 2) D->E F Amidation (Excess NH3, THF, 0°C) E->F Imp2 3-Methoxystyrene (Elimination Impurity) E->Imp2 Base/Heat Imp3 Sulfonic Acid (Hydrolysis Impurity) E->Imp3 H2O/Heat G 1-(3-Methoxyphenyl)ethane-1-sulfonamide (Target Product) F->G Imp4 Bis-sulfonamide (Over-amidation) F->Imp4 Low NH3 ratio

Workflow of 1-(3-Methoxyphenyl)ethane-1-sulfonamide synthesis and impurity formation pathways.

Diagnostic FAQs: Troubleshooting Guide

Q1: During the conversion of the thiol to the sulfonyl chloride, my isolated intermediate is primarily 3-methoxystyrene. Why is this happening?

Causality: You are observing a base-mediated E2 elimination. The beta-protons on the terminal methyl group of 1-(3-methoxyphenyl)ethane-1-sulfonyl chloride are susceptible to deprotonation. Because the resulting double bond is highly conjugated with the electron-rich 3-methoxyphenyl ring, there is a massive thermodynamic driving force for elimination. Under basic conditions (e.g., a standard NaHCO₃ aqueous wash) or elevated temperatures, the sulfonyl chloride acts as a leaving group, extruding SO₂ and Cl⁻ to yield 3-methoxystyrene[2]. Solution: Bypass basic workups entirely. Quench the oxidative chlorination with ice-cold brine, extract with an organic solvent (e.g., Dichloromethane), and use the crude sulfonyl chloride solution directly in the amidation step without concentrating it to dryness.

Q2: My amidation yield is <30%, and LC-MS reveals a highly polar byproduct with an m/z of 215 [M-H]⁻. What is it, and how do I prevent it?

Causality: This is 1-(3-methoxyphenyl)ethane-1-sulfonic acid, which results from the hydrolysis of your sulfonyl chloride intermediate. Sulfonyl chlorides, particularly benzylic ones, are highly moisture-sensitive[2]. If the oxidative chlorination is performed with excess aqueous oxidants (like bleach) or if the intermediate is left in an aqueous emulsion during workup, water outcompetes the amine nucleophile. Solution: Utilize a controlled oxidative chlorination system, such as N-Chlorosuccinimide (NCS) and HCl in acetonitrile, which limits free water and prevents over-oxidation[3]. Ensure the organic extracts are rigorously dried over anhydrous Na₂SO₄ before proceeding to amidation.

Q3: I am successfully forming the target sulfonamide, but LC-MS shows a significant impurity at m/z 412 [M-H]⁻. How do I suppress this dimer?

Causality: The impurity is a bis-sulfonamide. Once the primary sulfonamide forms, its nitrogen remains nucleophilic. If the local concentration of the highly reactive sulfonyl chloride is high relative to ammonia, the primary sulfonamide will attack a second equivalent of the electrophile, forming a dimer. Solution: Employ an "inverse addition" technique. Instead of adding ammonia to your sulfonyl chloride, add the sulfonyl chloride dropwise to a large stoichiometric excess (≥10 equivalents) of ammonia at 0 °C. This ensures that ammonia is always the statistically favored nucleophile, kinetically suppressing bis-sulfonamide formation[4].

Quantitative Impurity Tracking

Use the following analytical parameters to track, quantify, and troubleshoot the specific impurities formed during this synthesis.

ImpurityCausality / MechanismDetection (LC-MS / TLC)Threshold LimitPrevention Strategy
3-Methoxystyrene E2 elimination of benzylic sulfonyl group via base/heat.m/z 135 [M+H]⁺Rf ~0.9 (Hex/EtOAc 9:1)< 2.0%Avoid basic aqueous washes; maintain extraction temp < 10 °C.
Sulfonic Acid Hydrolysis of sulfonyl chloride during aqueous workup.m/z 215 [M-H]⁻Rf ~0.0 (Stays at baseline)< 5.0%Minimize aqueous contact time; dry extracts rigorously with Na₂SO₄.
Bis-sulfonamide Over-amidation (reaction of product with starting material).m/z 412 [M-H]⁻Rf ~0.3 (Hex/EtOAc 1:1)< 1.5%Inverse addition into ≥10 eq of NH₃ solution at 0 °C.
Disulfide Dimer Incomplete oxidative chlorination of the thiol.m/z 335 [M+H]⁺Rf ~0.8 (Hex/EtOAc 9:1)< 1.0%Ensure full 3.0 eq of NCS; verify thiol consumption before quench.

Self-Validating Experimental Protocol

This protocol is engineered to suppress elimination and hydrolysis by utilizing mild oxidative chlorination[3] and inverse-addition amidation[4].

Phase 1: Oxidative Chlorination (Thiol → Sulfonyl Chloride)
  • Setup : In an oven-dried round-bottom flask, dissolve 1-(3-methoxyphenyl)ethane-1-thiol (10.0 mmol) in anhydrous acetonitrile (40 mL).

  • Cooling : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Activation : Add 2.0 M aqueous HCl (2.0 mL).

  • Oxidation : Portion-wise, add N-Chlorosuccinimide (NCS) (30.0 mmol, 3.0 eq) over 15 minutes to maintain the internal temperature below 5 °C.

    • Causality: Controlled addition prevents thermal spikes that drive over-oxidation to the sulfonic acid[1].

  • Validation Check : After 30 minutes, perform TLC (Hexane/EtOAc 9:1). The UV-active thiol spot (Rf ~0.6) must be completely consumed, replaced by the sulfonyl chloride (Rf ~0.5).

  • Quench & Extraction : Pour the mixture into ice-cold brine (50 mL). Extract immediately with cold Dichloromethane (DCM) (3 x 30 mL).

    • Critical: Do not wash with NaHCO₃, as this will trigger E2 elimination.

  • Drying : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and keep the solution on ice. Do not concentrate to dryness.

Phase 2: Amidation (Sulfonyl Chloride → Sulfonamide)
  • Nucleophile Prep : In a separate, larger flask, prepare a solution of Ammonia (NH₃) in THF (0.5 M, 200 mL, 100 mmol, 10 eq) and cool to -10 °C using an ice/brine bath.

  • Inverse Addition : Transfer the cold DCM solution of the sulfonyl chloride to an addition funnel. Add it dropwise to the rapidly stirring NH₃ solution over 45 minutes.

    • Causality: Maintaining a massive excess of NH₃ kinetically favors the primary sulfonamide and suppresses bis-sulfonamide formation[4].

  • Reaction : Stir for an additional 1 hour at 0 °C.

  • Validation Check : LC-MS of an aliquot should reveal the target mass [M-H]⁻ at m/z 214, with the bis-sulfonamide dimer (m/z 412) below 1.5%.

  • Workup : Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF and excess NH₃. Partition the residue between EtOAc (50 mL) and 1M HCl (30 mL) to remove water-soluble impurities. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids National Institutes of Health (NIH) / PMC[Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Molecular Context & Chromatographic Strategy

1-(3-Methoxyphenyl)ethane-1-sulfonamide presents a unique chromatographic profile. The molecule features a lipophilic aromatic ether (3-methoxyphenyl) and an ethyl spacer, contrasted sharply by a highly polar, primary sulfonamide group (-SO₂NH₂). The sulfonamide moiety acts as both a strong hydrogen bond donor and acceptor, which fundamentally dictates its behavior on solid stationary phases.

Workflow Start Crude 1-(3-Methoxyphenyl) ethane-1-sulfonamide TLC TLC Screening (Assess Polarity & Rf) Start->TLC Decision Rf > 0.2 in Hexane/EtOAc? TLC->Decision NP Normal Phase (Silica) Hexane/EtOAc Gradient Decision->NP Yes (Non-polar impurities) RP Reverse Phase (C18) H2O/MeCN Gradient Decision->RP No (Highly polar/insoluble) Tail Peak Tailing Observed? NP->Tail Pure Pure Sulfonamide Fraction Collection RP->Pure Mod Deactivate Silica (Add 0.5% Et3N) Tail->Mod Yes Tail->Pure No Mod->Pure

Chromatographic workflow for selecting normal vs. reverse-phase purification of sulfonamides.

Causality in Method Development (The "Why")

To achieve >95% purity, you must move beyond simply following a recipe and understand the thermodynamic interactions occurring within the column:

  • Silanol Interactions & Peak Tailing: Bare silica gel contains acidic silanol (-SiOH) groups. The primary sulfonamide engages in strong, non-linear hydrogen bonding with these active sites. This mixed-mode retention (partitioning + adsorption) manifests as severe peak tailing or irreversible retention[1].

  • Stationary Phase Deactivation: Introducing a volatile base, such as 0.1% - 1.0% Triethylamine (Et₃N), into the mobile phase competitively saturates the acidic silanol sites. This deactivation masks the silica from the sulfonamide, shifting the separation mechanism purely to ideal partitioning and sharpening the elution band[2].

  • Dry Loading Mechanics: Sulfonamides often exhibit limited solubility in non-polar starting mobile phases (e.g., Hexane). If loaded as a liquid using a stronger solvent (like Dichloromethane), the sample will precipitate at the column head as the strong solvent diffuses, causing massive band broadening. Dry loading onto silica ensures a uniform, concentrated sample band that dissolves gradually and evenly into the mobile phase[1].

Standard Operating Procedure (SOP): Self-Validating Protocol

Method: Normal-Phase Purification with Deactivated Silica

  • Step 1: TLC System Validation Spot the crude mixture on a silica TLC plate. Develop in 50:50 Hexane:Ethyl Acetate. Validation: The target 1-(3-Methoxyphenyl)ethane-1-sulfonamide must have an Rf between 0.25 and 0.35. If Rf < 0.2, increase the Ethyl Acetate ratio.

  • Step 2: Dry Loading Preparation Dissolve the crude sample in a minimum volume of Acetone or Dichloromethane. Add bare silica gel (approximately 2–3 times the mass of the crude product). Evaporate the solvent under reduced pressure using a rotary evaporator. Validation: The resulting material must be a dry, free-flowing powder. Any clumping indicates residual solvent, which will disrupt the column bed and cause peak fronting[1].

  • Step 3: Column Packing (Slurry Method) Prepare a slurry of silica gel in the initial mobile phase (e.g., 70:30 Hexane:EtOAc + 0.5% Et₃N). Pour the slurry into the column and settle it using gentle positive pressure (inert gas). Validation: The solvent line must descend evenly without channeling, indicating a homogenous packed bed.

  • Step 4: Gradient Elution Carefully add the dry-loaded powder to the top of the packed column. Top with a 1 cm layer of clean sand to protect the bed. Elute using a step gradient (e.g., 70:30 → 50:50 → 30:70 Hexane:EtOAc), collecting fractions in test tubes.

  • Step 5: Fraction Analysis Monitor the separation by spotting fractions onto a TLC plate and visualizing under a 254 nm UV lamp. Combine fractions containing the pure product and remove the solvent under reduced pressure[1].

Quantitative Parameters for Sulfonamide Elution

Mobile Phase SystemRatio (v/v)Stationary PhaseExpected Rf / RtApplication Context
Hexane / EtOAc 70:30 to 50:50Bare Silica (NP)0.20 - 0.35Initial screening; highly effective for resolving non-polar impurities.
Hexane / EtOAc + Et₃N 50:50 + 0.5%Deactivated Silica0.30 - 0.45Corrects peak tailing; sharpens elution bands by masking active silanols.
DCM / MeOH 95:5 to 90:10Bare Silica (NP)0.30 - 0.50High elution strength; used for highly retained or polymerized byproducts.
H₂O / MeCN + 0.1% FA Gradient (10-90%)C18 (Reverse Phase)Gradient DependentIdeal for complex mixtures, highly polar degradation products, or LC-MS.

Troubleshooting Guide & FAQs

Troubleshooting Issue Symptom: Peak Tailing & Poor Resolution Cause1 Root Cause 1: Silanol H-Bonding Issue->Cause1 Cause2 Root Cause 2: Sample Precipitation Issue->Cause2 Cause3 Root Cause 3: Column Overload Issue->Cause3 Fix1 Action: Add 0.1-1% Et3N Cause1->Fix1 Fix2 Action: Use Dry Loading Cause2->Fix2 Fix3 Action: Reduce Load <2% wt/wt Cause3->Fix3

Root cause analysis and corrective actions for peak tailing during sulfonamide purification.

Q: My 1-(3-Methoxyphenyl)ethane-1-sulfonamide is co-eluting with unreacted sulfonyl chloride. How do I separate them? A: Sulfonyl chlorides are significantly less polar than their corresponding sulfonamides because they lack the hydrogen-bonding -NH₂ group. If co-elution occurs, your initial mobile phase is too polar. Solution: Start your gradient with a much lower polarity solvent (e.g., 90:10 Hexane:EtOAc) to flush the unreacted sulfonyl chloride in the first few column volumes before stepping up the polarity to elute the target sulfonamide[2].

Q: I am observing severe streaking on the TLC plate and the column. What is the mechanistic cause? A: The primary sulfonamide group possesses slightly acidic N-H protons. On bare silica gel, the acidic silanol groups (-SiOH) engage in strong, non-linear hydrogen bonding with these protons, leading to streaking. Solution: Deactivate the silica by adding 0.5% - 1.0% Triethylamine (Et₃N) to your mobile phase. The Et₃N competitively binds to the acidic silanols, masking them from the sulfonamide and restoring ideal partitioning behavior[1],[2].

Q: During gradient elution, I observe a rising baseline and spurious peaks that do not correspond to my product. What is causing this? A: A rising baseline or the appearance of "ghost peaks" during gradient elution is frequently caused by mobile phase contamination. As the elution power increases over time, trace impurities that accumulated on the column from the weak solvent are suddenly eluted. Solution: Ensure you are using HPLC-grade solvents and thoroughly degas the mobile phase to prevent baseline instability and detector noise.

Q: Can I use reverse-phase (C18) flash chromatography for this molecule? A: Yes. In fact, reverse-phase chromatography (using a C18 column and a Water/Acetonitrile gradient) is highly effective for sulfonamides. It completely bypasses the silanol interaction issues seen in normal-phase silica, offering superior peak shapes and recoveries, especially for highly polar or ionizable derivatives[1].

References
  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides." Benchchem.
  • Sigma-Aldrich Technical Support. "HPLC Troubleshooting Guide." Sigma-Aldrich.

Sources

Optimization

Stability of 1-(3-Methoxyphenyl)ethane-1-sulfonamide under physiological conditions

Status: Active Last Updated: March 5, 2026 Support Tier: Level 3 (Senior Application Scientist) Access Level: Public Introduction Welcome to the technical support hub for 1-(3-Methoxyphenyl)ethane-1-sulfonamide . This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 5, 2026 Support Tier: Level 3 (Senior Application Scientist) Access Level: Public

Introduction

Welcome to the technical support hub for 1-(3-Methoxyphenyl)ethane-1-sulfonamide . This guide is designed for researchers observing unexpected behavior in physiological assays (PBS pH 7.4, plasma, or microsomal incubations).

Compound Profile:

  • Class: Aliphatic Primary Sulfonamide.

  • Key Structural Feature: The sulfonamide group (-SO₂NH₂) is attached to an alkyl chain (ethane), not directly to the benzene ring.

  • Physiological State: Unlike aromatic sulfonamides (pKa ~10), aliphatic sulfonamides have a pKa > 16. At pH 7.4, this molecule is strictly neutral.

  • Implication: It possesses significantly lower aqueous solubility than its aromatic counterparts and will not ionize in standard physiological buffers.

Module 1: Chemical Stability & Solubility (Buffer Systems)

FAQ: Is the compound hydrolyzing in my PBS control?

Short Answer: Highly unlikely. Detailed Explanation: Primary aliphatic sulfonamides are chemically robust. The sulfur-nitrogen bond is resistant to hydrolysis at pH 7.4 and 37°C. If you observe a loss of parent compound in your buffer control (minus enzymes), it is almost certainly due to precipitation or non-specific binding (NSB) , not chemical degradation.

Troubleshooting Guide: Diagnosing "Disappearing Compound"

Symptom: HPLC peak area decreases over time in PBS (pH 7.4) at 37°C without metabolic enzymes.

Step-by-Step Diagnosis:

  • Check Solubility Limit:

    • Because the molecule is neutral at pH 7.4, its solubility is driven solely by lipophilicity.

    • Action: Centrifuge your "dissolved" sample at 15,000 x g for 10 minutes. Analyze the supernatant. If the concentration drops compared to the pre-spin sample, you have micro-precipitates.

  • Check Plastic Binding (NSB):

    • Lipophilic neutral molecules bind strongly to polypropylene (PP) and polystyrene (PS).

    • Action: Repeat the incubation in glass vials or Low-Binding plates. If recovery improves, the issue is NSB.

  • Verify Cosolvent Ratio:

    • Ensure your final DMSO concentration is < 0.1% for cell assays, but for stability checks, 1% DMSO is often required to maintain solubility.

Workflow Visualization:

Stability_Troubleshooting Start Issue: Loss of Compound in Buffer (pH 7.4) Step1 Step 1: Centrifuge Sample (15,000g, 10 min) Start->Step1 Check1 Is concentration in supernatant reduced? Step1->Check1 Result1 Cause: Precipitation (Solubility Limit Exceeded) Check1->Result1 Yes Step2 Step 2: Switch to Glass/Low-Bind Vials Check1->Step2 No Check2 Did recovery improve? Step2->Check2 Result2 Cause: Non-Specific Binding (NSB) to Plasticware Check2->Result2 Yes Result3 Cause: True Chemical Degradation (Rare: Check Contaminants) Check2->Result3 No

Caption: Decision tree for isolating the cause of compound loss in abiotic buffer systems.

Module 2: Metabolic Stability (Microsomes/Hepatocytes)

FAQ: What metabolites should I monitor?

Primary Metabolic Soft Spot: The 3-Methoxy group . Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9) are highly active toward O-demethylation of methoxy-arenes.

Secondary Soft Spot: The Sulfonamide Nitrogen . Mechanism: While Phase I oxidation is rare here, Phase II conjugation (N-glucuronidation) is possible in hepatocytes (requires UGT enzymes).

Experimental Protocol: Metabolic Stability Assay

Objective: Determine Intrinsic Clearance (


).
  • Preparation:

    • Test System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH (1 mM final).

    • Substrate: 1 µM (Ensure this is below the solubility limit determined in Module 1).

  • Incubation:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45 min.

  • Quenching:

    • Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Critical Step: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Monitor Parent [M+H]+.

    • Monitor Metabolite [M-14+H]+ (O-desmethyl phenol).

Metabolic Pathway Visualization:

Metabolism_Pathway Parent Parent Compound (Methoxy-Sulfonamide) CYP CYP450 (Phase I) Parent->CYP Major Route UGT UGT (Phase II) Parent->UGT Minor Route Phenol Metabolite 1: Phenol Derivative (O-Demethylation) CYP->Phenol -CH3 (Loss of 14 Da) Gluc Metabolite 2: N-Glucuronide (Direct Conjugation) UGT->Gluc +176 Da

Caption: Predicted metabolic fate. O-demethylation is the dominant Phase I pathway.

Module 3: Analytical Method Parameters

FAQ: Why is my MS signal intensity low?

Issue: Ionization efficiency. Explanation: As an aliphatic sulfonamide, the molecule lacks the acidic proton found in aromatic sulfonamides.

  • Negative Mode (ESI-): Poor sensitivity (unlike Sulfamethoxazole).

  • Positive Mode (ESI+): Preferred. It will protonate on the methoxy oxygen or the sulfonamide nitrogen, but efficiency may still be lower than basic amines.

Recommended LC-MS Conditions:

ParameterSettingRationale
Column C18 (e.g., Waters BEH C18)Standard retention for lipophilic neutrals.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH aids protonation for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol may cause higher backpressure.
Ionization ESI Positive (+) Critical: Do not use Negative mode.
MRM Transition Parent [M+H]⁺ → Tropylium ionFragmentation often yields the stable benzyl cation.

References

  • Białk-Bielińska, A. et al. (2012).[1][2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Confirms the hydrolytic stability of the sulfonamide bond at pH 7.4.

  • Testa, B. & Krämer, S.D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Detailed mechanisms of O-demethylation by CYP450s.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Authoritative guide on solubility and non-specific binding in assays.

  • PubChem Compound Summary. (General Sulfonamide Chemistry). Used for pKa and structural property verification.[3]

Sources

Troubleshooting

Resolving phase separation issues with 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Welcome to the Technical Support Center for 1-(3-Methoxyphenyl)ethane-1-sulfonamide. This guide is engineered for researchers and process chemists facing phase separation bottlenecks—specifically persistent emulsions dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Methoxyphenyl)ethane-1-sulfonamide. This guide is engineered for researchers and process chemists facing phase separation bottlenecks—specifically persistent emulsions during liquid-liquid extraction (LLE) and "oiling out" during crystallization.

Below, you will find diagnostic workflows, causality-driven methodologies, and self-validating protocols to ensure high-yield recovery and purity.

Diagnostic Triage: Identifying Your Phase Separation Issue

Before applying a fix, it is critical to identify the thermodynamic or kinetic origin of the phase separation failure.

PhaseSeparation Start Phase Separation Issue Detected CheckStage Identify Process Stage Start->CheckStage LLE Liquid-Liquid Extraction (Milky Emulsion) CheckStage->LLE Cryst Crystallization (Oiling Out / LLPS) CheckStage->Cryst pHAdj 1. Acidify to pH 2-3 2. Add NaCl (Brine) LLE->pHAdj Chemical Fix Mech Filter through Glass Wool or Centrifuge LLE->Mech Mechanical Fix Solvent Alter Solvent Composition (Avoid Miscibility Gap) Cryst->Solvent Thermodynamic Fix Seed Control Cooling Rate & Add Seed Crystals Cryst->Seed Kinetic Fix

Diagnostic workflow for identifying and resolving phase separation issues.

Module 1: Resolving Emulsions in Liquid-Liquid Extraction (LLE)

Q: During the aqueous workup of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, a persistent milky emulsion forms between the organic and aqueous layers. Why does this happen?

A: This is a chemically induced emulsion caused by the amphiphilic nature of the target molecule. 1-(3-Methoxyphenyl)ethane-1-sulfonamide possesses a hydrophobic tail (the 3-methoxyphenyl group) and an ionizable head (the sulfonamide group, pKa ~ 8-10). If your aqueous phase is near neutral or slightly basic, a fraction of the sulfonamide deprotonates. These anionic molecules act as powerful surfactants, embedding their hydrophobic tails into the organic solvent droplets while their charged heads interact with the water, drastically lowering interfacial tension and stabilizing the emulsion[1][2].

Quantitative Partitioning Profile

To prevent surfactant behavior, the pH must be strictly controlled to dictate the molecule's ionization state[3][4].

ParameterpH 2.0 - 3.0pH 7.0 - 8.0pH 10.0 - 12.0
Dominant Species Neutral (Protonated)Mixed (Neutral / Anionic)Anionic (Deprotonated)
LogD (Estimated) > 1.5 (Lipophilic)0.0 to 1.0 (Amphiphilic)< -1.0 (Hydrophilic)
Surfactant Potential LowHighLow
Emulsion Risk MinimalSevereMinimal
Target Phase OrganicInterfacial (Emulsion)Aqueous
Protocol: Self-Validating Emulsion Resolution

Follow this step-by-step methodology to break existing emulsions and force quantitative partitioning into the organic phase.

  • Chemical Neutralization (Acidification): Add 1M HCl dropwise to the separatory funnel until the aqueous layer reaches pH 2-3. This fully protonates the sulfonamide nitrogen, eliminating its surfactant properties[3][5].

  • Thermodynamic Salting-Out: Add solid NaCl or saturated brine to the mixture. Increasing the ionic strength of the aqueous layer decreases the mutual solubility of the water and the organic solvent, driving the newly neutralized sulfonamide entirely into the organic phase[1][5].

  • Mechanical Coalescence: Gently swirl (do not shake vigorously) the funnel. If micro-droplets persist, drain the emulsion layer through a plug of glass wool or a highly silanized phase-separation filter paper. The physical barrier forces the micro-droplets to coalesce[1][2].

  • Self-Validation Checkpoint: The protocol is successful when the milky interfacial layer visually disappears, leaving a razor-sharp meniscus between the aqueous and organic phases within 5 minutes of resting.

Mechanism HighPH High pH (>8) Deprotonated Sulfonamide Aq Partitions to Aqueous Phase (Soluble) HighPH->Aq NeutralPH Neutral pH (~7) Partial Ionization Emulsion Amphiphilic Behavior (Severe Emulsion) NeutralPH->Emulsion LowPH Low pH (2-3) Fully Protonated Org Partitions to Organic Phase (Clean Separation) LowPH->Org

Effect of pH on 1-(3-Methoxyphenyl)ethane-1-sulfonamide partitioning.

Module 2: Overcoming "Oiling Out" in Crystallization

Q: When cooling the saturated solution to isolate the product, it forms a sticky, milky oil at the bottom of the flask instead of precipitating as solid crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This occurs when the cooling trajectory hits a miscibility gap in the phase diagram before reaching the metastable zone required for solid nucleation[6][7].

The methoxy group on your compound provides conformational flexibility, which kinetically hinders the molecules from packing into a rigid crystal lattice. Driven by high supersaturation, the solute molecules instead arrange randomly into highly mobile, solute-rich liquid droplets[7][8].

Protocol: Anti-Oiling Out Crystallization Workflow

To bypass the miscibility gap and force solid nucleation, you must alter both the thermodynamics (solvent) and the kinetics (cooling rate/seeding) of the system[8][9].

  • Thermal Annealing: Reheat the biphasic mixture until the oil droplets completely redissolve, returning the system to a single, homogeneous clear solution.

  • Solvent Exchange: If oiling out persists in a single solvent, transition to a binary solvent system (e.g., displacing a "good" solvent with a "poor" solvent via anti-solvent addition). This shifts the phase boundaries, narrowing the miscibility gap[8][9].

  • Controlled Supersaturation: Cool the reactor at a strictly controlled, slow rate (e.g., 0.1 °C/min) to prevent spontaneous droplet nucleation[7].

  • Strategic Seeding: Introduce 1-2 wt% of pure 1-(3-Methoxyphenyl)ethane-1-sulfonamide seed crystals just before the temperature reaches the previously observed cloud point. The seeds provide a low-energy template, allowing solute molecules to bypass the liquid-liquid separation phase and integrate directly into the solid lattice[7].

  • Self-Validation Checkpoint: Utilize an in-situ optical probe (or sample for microscopy). The presence of sharp, faceted crystal edges rather than spherical, coalescing droplets confirms that the miscibility gap has been successfully bypassed[7][9].

Frequently Asked Questions (FAQs)

Q: Does the methoxy group on the phenyl ring make this compound more prone to phase separation issues than other sulfonamides? A: Yes. The ether linkage acts as a hydrogen bond acceptor, interacting readily with aqueous solvents, while the phenyl ring remains highly hydrophobic. This structural dichotomy exacerbates the amphiphilic nature of the molecule when the sulfonamide group is ionized, making LLE emulsions significantly more severe than those observed with strictly aliphatic sulfonamides.

Q: Can I use centrifugation to break a large-scale LLE emulsion for this compound? A: While centrifugation (e.g., 5 minutes at moderate RPM) is highly effective at breaking emulsions by forcing density-based separation[1][10], it is often impractical for pilot-scale reactors. For scale-up, rely on the chemical adjustments outlined in Module 1 (pH/brine) or transition to Supported Liquid Extraction (SLE), which utilizes diatomaceous earth to preclude emulsion formation entirely[1].

References

  • Design of crystallization processes for the resolution of conglomerate-forming chiral compounds exhibiting oiling out : American Chemical Society.[Link]

  • Oiling Out in Crystallization : Mettler Toledo.[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions : LCGC International.[Link]

  • Experimental investigation and prediction of oiling out during crystallization process : ResearchGate.[Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange : Scholaris.[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions : AZoM.[Link]

  • Tackling emulsions just got easier : Biotage.[Link]

  • What is the best extraction method of sulfonamides group from honey samples? : ResearchGate.[Link]

  • How to break an emulsion during liquid liquid extraction : ResearchGate.[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation : Element Lab Solutions.[Link]

Sources

Optimization

Minimizing side reactions in the sulfonation of 3-methoxyethylbenzene

Technical Support Center: Troubleshooting the Sulfonation of 3-Methoxyethylbenzene Overview Welcome to the Technical Support Center. Sulfonating electron-rich aromatics like 3-methoxyethylbenzene (1-ethyl-3-methoxybenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Sulfonation of 3-Methoxyethylbenzene

Overview Welcome to the Technical Support Center. Sulfonating electron-rich aromatics like 3-methoxyethylbenzene (1-ethyl-3-methoxybenzene) presents unique synthetic challenges. The synergistic electron-donating effects of the methoxy (+M) and ethyl (+I) groups make the aromatic ring hyper-nucleophilic. This guide provides field-proven troubleshooting strategies to suppress side reactions such as polysulfonation, diaryl sulfone formation, and ether cleavage.

I. Core Troubleshooting & FAQs

Q1: Why is my reaction yielding high levels of diaryl sulfone byproducts, and how do I prevent this? The Causality: Diaryl sulfones form when the newly synthesized mono-sulfonated intermediate (e.g., a sulfonyl cation or sulfonyl chloride) acts as an electrophile and attacks unreacted 3-methoxyethylbenzene. Because your substrate is highly activated, it readily reacts with these intermediates. The Solution: Control the stoichiometry and the order of addition. Never add the sulfonating agent to the substrate. Instead, add the aromatic substrate gradually to an excess of the sulfonating agent[1]. This ensures the substrate is the limiting reagent at any given microsecond, immediately converting it to the deactivated sulfonic acid and preventing it from encountering another reactive intermediate.

Q2: My LC-MS shows significant di- and tri-sulfonation. How can I isolate the mono-sulfonated product? The Causality: The methoxy and ethyl groups synergistically activate the C4 and C6 positions. Even after the first sulfonation adds an electron-withdrawing -SO₃H group, the ring remains sufficiently electron-rich to undergo further electrophilic attack if harsh reagents like oleum or pure chlorosulfonic acid are used. The Solution: Switch to milder sulfonating agents. Lewis base complexes of sulfur trioxide, such as SO₃-DMF[2] or SO₃-pyridine, attenuate the electrophilicity of the sulfur atom. These complexes provide highly controlled mono-sulfonation, significantly reducing polysulfonation and anhydride formation[3].

Q3: I am observing ether cleavage (loss of the methoxy group). What is driving this? The Causality: Demethoxylation is a thermodynamic side reaction driven by high temperatures and strong protic/Lewis acidic conditions. The ether oxygen becomes protonated, and subsequent nucleophilic attack (or thermal cleavage) yields a phenolic byproduct. The Solution: Maintain strict cryogenic control (0–5 °C) and avoid protic solvents. If using chlorosulfonic acid, ensure the reaction is quenched slowly over ice to prevent localized exothermic spikes that can thermally drive ether cleavage.

Q4: How does temperature affect regioselectivity and reversibility? The Causality: Aromatic sulfonation is unique among electrophilic aromatic substitutions because it is highly reversible[4]. At low temperatures, the reaction is under kinetic control, favoring the most electronically activated and least sterically hindered positions (C4 and C6). At elevated temperatures, the reaction shifts to thermodynamic control, which can lead to isomerization or desulfonation. The Solution: Lock in the kinetic product by keeping the reaction at 0 °C and quenching immediately upon completion.

II. Quantitative Data: Reagent Selection & Side Reaction Matrix

Sulfonating AgentOperating Temp (°C)Dominant Side ReactionRelative Mono-Sulfonation YieldRecommended Use Case
Oleum (Fuming H₂SO₄) 20–50Polysulfonation, OxidationLow (< 40%)Not recommended for highly activated anisoles.
Chlorosulfonic Acid (ClSO₃H) 0–5Diaryl SulfonesModerate (60–75%)Good for synthesizing sulfonyl chlorides; requires strict dropwise addition.
SO₃-Pyridine Complex 20–80Low Reactivity (Incomplete)Moderate (65–80%)Useful for extremely sensitive substrates, but may require heating.
SO₃-DMF Complex 0–20MinimalHigh (> 90%)Optimal: Milder than ClSO₃H, highly selective for mono-sulfonation.

III. Mechanistic Pathway Visualization

G Substrate 3-Methoxyethylbenzene Reagent + Sulfonating Agent (e.g., SO3-DMF) Substrate->Reagent Mono Mono-sulfonated Product (Target: C4 / C6) Reagent->Mono Controlled Temp (0°C) Substrate added to Reagent Cleaved Demethoxylated Phenol (Side Product) Reagent->Cleaved High Temp Strong Acid Exotherm Diaryl Diaryl Sulfone (Side Product) Mono->Diaryl Reaction with Unreacted Substrate Poly Polysulfonated Arenes (Side Product) Mono->Poly Excess Harsh Reagent (e.g., Oleum)

Fig 1: Mechanistic pathways of 3-methoxyethylbenzene sulfonation and side reactions.

IV. Self-Validating Experimental Protocol: Optimized Mono-Sulfonation

This protocol utilizes the SO₃-DMF complex to ensure high mono-sulfonation fidelity. It is designed as a self-validating system, meaning progression to the next step requires passing an analytical checkpoint.

Step 1: System Preparation & Anhydrous Validation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet.

  • Add 1.2 equivalents of SO₃-DMF complex into the flask.

  • Suspend the complex in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate). Validation Checkpoint: Perform a Karl Fischer titration on the DCM. Moisture content must be < 50 ppm to prevent premature hydrolysis of the SO₃ complex.

Step 2: Cryogenic Substrate Addition

  • Chill the SO₃-DMF suspension to 0 °C using an ice-water bath.

  • Dissolve 1.0 equivalent of 3-methoxyethylbenzene in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise via the dropping funnel over 30–45 minutes. Causality Note: Adding the substrate to the reagent ensures the sulfonating agent is always in excess, neutralizing the substrate instantly and preventing diaryl sulfone formation.

Step 3: Reaction Monitoring

  • Maintain the temperature at 0–5 °C and stir for 2 hours. Validation Checkpoint: Pull a 50 µL aliquot, quench in 0.5 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2) or LC-MS. Proceed to Step 4 only when the starting material peak is consumed and a single major product peak (mono-sulfonated) is visible.

Step 4: Controlled Quenching

  • Transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice and saturated NaCl (brine).

  • Adjust the pH to 7.0 using 1M NaOH if isolating the sodium sulfonate salt. Validation Checkpoint: Monitor the internal temperature of the quench bath. It must not exceed 15 °C to prevent thermodynamic ether cleavage.

Step 5: Isolation

  • Separate the organic (DCM) layer (which contains unreacted starting material or sulfones, if any).

  • The aqueous layer contains the desired sulfonic acid salt. Lyophilize or salt-out the product depending on downstream requirements.

V. Workflow Visualization

Workflow S1 S1 S2 Step 2: Addition Substrate into SO3-DMF S1->S2 S3 Step 3: Reaction 0-5 °C LC-MS Check S2->S3 S4 S4 S3->S4 S5 Step 5: Isolation Phase Separation S4->S5

Fig 2: Self-validating experimental workflow with built-in analytical checkpoints.

VI. References

  • Title: Sulfonation and Chlorosulfonation Mechanisms Source: Scribd URL:

  • Title: Takeshi Yagami's research works Source: ResearchGate URL:

  • Title: Aromatic Sulphonation and Related Reactions Source: ResearchGate URL:

  • Title: Aromatic sulfonation Source: Wikipedia URL:

Sources

Troubleshooting

Handling hygroscopic properties of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Topic: Handling Hygroscopic Properties & Stability Protocols Document ID: TSC-2025-MPE-SULF Last Updated: March 5, 2026 Executive Summary 1-(3-Methoxyphenyl)ethane-1-sulfonamide is a critical intermediate often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Hygroscopic Properties & Stability Protocols

Document ID: TSC-2025-MPE-SULF Last Updated: March 5, 2026

Executive Summary

1-(3-Methoxyphenyl)ethane-1-sulfonamide is a critical intermediate often utilized in the synthesis of phosphodiesterase inhibitors (e.g., apremilast analogs) and chiral amines. While chemically stable, the molecule exhibits significant hygroscopicity due to the hydrogen-bonding potential of the primary sulfonamide group (


) combined with the polarity of the methoxy substituent.

Failure to manage this hygroscopicity leads to three primary failure modes:

  • Stoichiometric Errors: Excess water weight leads to under-loading of the reagent in synthesis.

  • Physical Instability: Formation of "bridging hydrates" causes caking and flowability issues.

  • Analytical Drift: Inconsistent retention times or assay values during HPLC/LC-MS due to concentration variance.

This guide provides authoritative protocols to mitigate these risks.

Module 1: Material Integrity & Storage

Q: My material has transitioned from a free-flowing powder to a hard "cake." Has it degraded?

A: Not necessarily. This is likely moisture-induced sintering , not chemical decomposition.

  • The Mechanism: The sulfonamide protons act as hydrogen bond donors, while the sulfonyl and methoxy oxygens act as acceptors. Atmospheric water adsorbs onto the surface, dissolving a microscopic layer of the solid. As temperature fluctuates, this solution recrystallizes, forming "bridges" between particles.

  • The Fix:

    • Verify: Run a quick HPLC. If purity is unchanged (>98%), the molecule is intact.

    • Recover: Gently break the cake mechanically (mortar and pestle) inside a humidity-controlled environment (glove bag/box).

    • Dry: Subject the powder to the Standard Drying Protocol (see Module 3).

Q: What are the mandatory storage conditions to prevent recurrence?

A: You must interrupt the moisture equilibrium cycle.

  • Primary Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene bags as primary containment; moisture permeates LDPE over time.

  • Secondary Containment: Sealed desiccator containing activated silica gel or molecular sieves (4Å).

  • Temperature: Store at 2–8°C.

    • Critical Note: You must allow the vial to warm to room temperature before opening. Opening a cold vial in ambient air causes immediate condensation on the hygroscopic solid, ruining previous drying efforts.

Module 2: Quantitative Accuracy (Weighing)

Q: How do I weigh this material for an analytical standard without error?

A: Standard open-balance weighing is insufficient. You must use the "Weighing by Difference" technique to eliminate error from moisture uptake during the weighing process.[1]

Protocol: Weighing by Difference

  • Dry the weighing bottle and the sulfonamide sample in a vacuum oven (40°C, <10 mbar) for 4 hours.

  • Cap the bottle immediately upon removal and let it cool in a desiccator.

  • Weigh the capped bottle containing the substance (

    
    ).
    
  • Transfer the approximate required amount quickly into your receiving vessel (volumetric flask/reactor).

  • Immediately Recap the weighing bottle.

  • Reweigh the capped bottle (

    
    ).
    
  • Calculate: Mass Transferred =

    
    .
    

Why this works: The material inside the bottle is never exposed to the balance's ambient humidity for a duration that allows significant uptake. The weight loss of the bottle is the only metric that matters.

Q: Can I use a standard spatula?

A: Use PTFE-coated or stainless steel spatulas. Avoid wooden or paper tools, which can transfer their own moisture to the hygroscopic solid.

Module 3: Synthesis & Reaction Troubleshooting

Q: I am seeing low yields in coupling reactions. Could water be the cause?

A: Yes. If you calculate stoichiometry based on the "wet" weight, you are adding less sulfonamide than required.

  • Example: If your material contains 5% water by weight (common for hygroscopic sulfonamides stored improperly), a 1.00 mmol charge is actually only 0.95 mmol. In strict 1:1 couplings, this leaves 5% of your electrophile unreacted, complicating purification.

Q: What is the recommended Drying Protocol?

A: Use a Vacuum Oven with a nitrogen bleed.

Step-by-Step Drying Protocol:

  • Vessel: Spread the material in a thin layer on a watch glass or crystallization dish.

  • Vacuum: Apply vacuum (< 20 mbar).

  • Temperature: Set to 40–45°C .

    • Caution: Do not exceed 60°C. While sulfonamides are stable, benzylic positions (the "ethane-1-yl" attachment) can be sensitive to thermal oxidation if trace impurities are present.

  • Duration: Dry for 6–12 hours.

  • Validation: Perform a Karl Fischer titration (see Module 4) to confirm water content is <0.5% w/w.

Module 4: Analytical Verification

Q: How do I measure the exact water content?

A: Karl Fischer (KF) Titration is the only acceptable standard. Loss on Drying (LOD) is often inaccurate for this class of compounds because they may hold tightly bound hydrates that require high heat to release, at which point the molecule might degrade.

ParameterRecommendationReason
Method Volumetric KF (for >1% water) or Coulometric KF (for <1% water)Coulometric is preferred for high-value intermediates to conserve sample.
Solvent System Methanol : Formamide (2:1)Formamide helps dissolve the polar sulfonamide completely.
Sample Size 50–100 mgEnsures signal is significantly above background drift.
Endpoint 5–10 µA current persistenceStandard electrometric endpoint detection.

Visual Troubleshooting Workflows

Figure 1: The Moisture Contamination Cycle

This diagram illustrates the causality between improper handling and experimental failure.

MoistureCycle Atmosphere Atmospheric Moisture (Relative Humidity > 40%) Adsorption Surface Adsorption (H-Bonding with -SO2NH2) Atmosphere->Adsorption Exposure Solution Micro-Dissolution (Surface Layer Liquefies) Adsorption->Solution Saturation Error1 Weighing Error (Undefined Stoichiometry) Adsorption->Error1 Recryst Recrystallization (Temp Drop/Drying) Solution->Recryst Evaporation Cake Hard Caking (Bridging Hydrates) Recryst->Cake Sintering Cake->Error1 User Attempts to Weigh Error2 Process Failure (Incomplete Reaction) Error1->Error2 Downstream Effect

Caption: The cycle of moisture uptake leading to physical caking and downstream stoichiometric errors.

Figure 2: Decision Tree for Recovering "Wet" Material

Follow this logic to salvage material suspected of moisture contamination.

RecoveryTree Start Material Status: Clumped or Sticky CheckPurity Check HPLC Purity Start->CheckPurity Degraded Purity < 95% (Degradation) CheckPurity->Degraded Impurities Found Intact Purity > 98% (Moisture Only) CheckPurity->Intact Clean Peak Recryst Recrystallization (EtOH/Water) Degraded->Recryst Purify Dry Vacuum Oven Dry (40°C, 10 mbar) Intact->Dry Remove Water Recryst->Dry KF Karl Fischer Titration Dry->KF Pass Water < 0.5% Release for Use KF->Pass Pass Fail Water > 0.5% Repeat Drying KF->Fail Fail Fail->Dry Extended Time

Caption: Workflow for assessing and recovering 1-(3-Methoxyphenyl)ethane-1-sulfonamide affected by moisture.

References

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination. Rockville, MD: United States Pharmacopeial Convention.

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Defines stress testing for hygroscopicity.

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Characterization of the Solid State: A Guide to the Analysis of Pharmaceutical Solids.
  • Mettler Toledo. Karl Fischer Titration Guides: Volumetric and Coulometric Methods.[2][3] (Standard protocols for sulfonamide analysis).

  • Sigma-Aldrich (Merck). Handling Hygroscopic Reagents: Technical Bulletin.

Sources

Optimization

Technical Support Center: Strategies for Increasing Metabolic Stability of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the metabolic stability of 1-(3-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the metabolic stability of 1-(3-Methoxyphenyl)ethane-1-sulfonamide and its analogs. The following information is curated from extensive in-house expertise and authoritative scientific literature to empower your drug discovery programs.

Section 1: Understanding the Metabolic Liabilities

Before embarking on structural modifications, it is crucial to understand the potential metabolic "soft spots" of the parent molecule, 1-(3-Methoxyphenyl)ethane-1-sulfonamide. The primary sites susceptible to metabolic transformation are the methoxy group and the aromatic ring.

Predicted Metabolic Pathways

The primary metabolic pathways for this compound class include:

  • O-Demethylation: The methoxy group is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of a phenolic metabolite.[1][2] This phenol can then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, which significantly increases its water solubility and facilitates rapid excretion.[3]

  • Aromatic Hydroxylation: The phenyl ring can be directly oxidized by CYP enzymes to form various hydroxylated metabolites. The position of hydroxylation is influenced by the electronic properties of the existing substituents.

  • Sulfonamide Metabolism: While generally more stable, the sulfonamide group can, in some cases, undergo hydrolysis, particularly if the aromatic ring is electron-deficient.[4]

dot graph TD { A[1-(3-Methoxyphenyl)ethane-1-sulfonamide] --> B{Phase I Metabolism (CYP450)}; B --> C[O-Demethylation]; B --> D[Aromatic Hydroxylation]; C --> E[Phenolic Metabolite]; D --> F[Hydroxylated Metabolite]; E --> G{Phase II Metabolism}; F --> G; G --> H[Glucuronide/Sulfate Conjugates]; H --> I[Increased Polarity & Excretion];

} end Caption: Predicted metabolic pathways of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the optimization of metabolic stability for this class of compounds.

FAQ 1: My compound shows high clearance in human liver microsomes. What is the likely cause?

Answer: High clearance in a liver microsomal stability assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily cytochrome P450s.[5][6] For 1-(3-Methoxyphenyl)ethane-1-sulfonamide, the most probable cause is rapid O-demethylation of the methoxy group.[1][2]

Troubleshooting Steps:

  • Confirm Phase I Metabolism: Run the microsomal stability assay with and without the necessary cofactor, NADPH.[7][8] If the compound is stable in the absence of NADPH, it confirms that the clearance is mediated by NADPH-dependent enzymes like CYPs.

  • Metabolite Identification: Use LC-MS/MS to identify the metabolites formed during the incubation. The presence of a metabolite with a mass corresponding to the loss of a methyl group (M-14) would confirm O-demethylation.

  • Consider Alternative In Vitro Systems: If you suspect the involvement of both Phase I and Phase II enzymes, consider using liver S9 fractions or hepatocytes. The S9 fraction contains both microsomal and cytosolic enzymes, while hepatocytes contain the full complement of metabolic enzymes in an intact cell system.[9][10][11]

FAQ 2: I've replaced the methoxy group, but the metabolic stability is still poor. What should I investigate next?

Answer: If you have addressed the primary metabolic liability of O-demethylation and still observe poor stability, it is likely that other metabolic pathways are now unmasked.

Troubleshooting Steps:

  • Re-evaluate Metabolite Profile: Perform a new metabolite identification study with the modified compound. Look for evidence of aromatic hydroxylation or metabolism at other positions on the molecule.

  • Assess Physicochemical Properties: Poor metabolic stability can sometimes be linked to high lipophilicity (LogP or LogD).[12] Highly lipophilic compounds tend to have a higher affinity for CYP enzymes. Consider introducing polar functional groups to reduce lipophilicity.

  • Consider Non-CYP Mediated Metabolism: While less common for this scaffold, other enzymes present in liver fractions could be responsible for metabolism.

FAQ 3: What are the most effective strategies to block O-demethylation?

Answer: Several strategies can be employed to mitigate O-demethylation, ranging from simple modifications to more complex bioisosteric replacements.

Effective Strategies:

  • Deuteration: Replacing the hydrogens on the methoxy group with deuterium (OCD₃) can significantly slow the rate of O-demethylation due to the kinetic isotope effect.[1][12][13] This is often a good initial strategy as it minimally alters the steric and electronic properties of the molecule.

  • Bioisosteric Replacement: Replace the methoxy group with a more metabolically stable bioisostere.[14] Common replacements include:

    • Fluorine: A fluorine atom can mimic the steric size of a hydroxyl group (the product of demethylation) but is not susceptible to oxidation.[15][16]

    • Difluoromethyl (OCHF₂) or Trifluoromethyl (OCF₃) ethers: These groups are more electron-withdrawing and are significantly more resistant to metabolic cleavage.[1]

    • Small Heterocycles: In some cases, replacing the methoxy-phenyl ring with a different aromatic system can alter the metabolic profile.

  • Steric Hindrance: Introducing a bulky group adjacent to the methoxy group can sterically hinder the approach of CYP enzymes.[1]

dot graph TD { A[High Microsomal Clearance] --> B{Initial Hypothesis: O-Demethylation}; B --> C[Strategy 1: Deuteration (OCD3)]; B --> D[Strategy 2: Bioisosteric Replacement]; B --> E[Strategy 3: Steric Hindrance]; D --> F[Fluorine]; D --> G[Difluoro/Trifluoro Ethers]; C --> H{Assess Stability}; F --> H; G --> H; E --> H; H --> I{Problem Solved?}; I -- Yes --> J[Proceed with Candidate]; I -- No --> K{Re-evaluate: Aromatic Hydroxylation?}; K --> L[Further Structural Modifications];

} end Caption: Decision-making workflow for addressing high microsomal clearance.

Section 3: Experimental Protocols

The following are standardized protocols for key in vitro ADME assays to assess the metabolic stability of your compounds.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Incubation: Add the liver microsomes to the test compound working solution and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with the internal standard to stop the reaction.[5][17]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

S9 Fraction Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II enzymes.

Procedure: The protocol is similar to the microsomal stability assay, with the following key differences:

  • Metabolic System: Use liver S9 fraction instead of microsomes.[9][18]

  • Cofactors: In addition to NADPH, supplement the incubation with cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation).[9][18]

This assay provides a more comprehensive picture of hepatic metabolism.[10]

Hepatocyte Stability Assay

Objective: To measure the metabolic stability in a more physiologically relevant system that contains a full complement of drug-metabolizing enzymes and cofactors within intact cells.

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium

  • Test compound stock solution

  • Collagen-coated plates

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to attach.

  • Dosing: Add the test compound to the hepatocyte culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sampling: At various time points, collect aliquots of the cell suspension and quench the reaction with ice-cold acetonitrile.[11][19]

  • Analysis: Process the samples and analyze the remaining parent compound by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the results typically expressed as intrinsic clearance per million cells.[19]

Section 4: Data Interpretation and Strategy Selection

The data from these assays will guide your strategy for improving metabolic stability.

Assay Result Interpretation Recommended Next Steps
High Clearance in Microsomes (+NADPH), Stable (-NADPH) CYP-mediated metabolism is the primary clearance pathway.Focus on blocking metabolic "soft spots" (e.g., methoxy group) through deuteration or bioisosteric replacement.
High Clearance in S9 (+NADPH, +UDPGA/PAPS) Both Phase I and Phase II metabolism contribute to clearance.Identify both Phase I and Phase II metabolites. Strategies may need to address both pathways.
High Clearance in Hepatocytes Confirms high hepatic clearance in a more complete biological system.Proceed with structural modifications based on metabolite identification and consider potential for high first-pass metabolism in vivo.
Low Clearance in All Systems The compound is metabolically stable.Investigate other ADME properties such as permeability and solubility.

Table 1: Guide for interpreting metabolic stability data and selecting subsequent strategies.

dot graph TD { A[Initial Compound] --> B{In Vitro Stability Assays}; B --> C[Microsomal Stability]; B --> D[S9 Stability]; B --> E[Hepatocyte Stability]; C --> F{High Clearance?}; D --> G{High Clearance?}; E --> H{High Clearance?}; F -- Yes --> I[Identify Phase I Metabolites]; G -- Yes --> J[Identify Phase I & II Metabolites]; H -- Yes --> K[Confirm Hepatic Clearance & Identify Metabolites]; I --> L[Structural Modification Strategy]; J --> L; K --> L; L --> M[Synthesize Analogs]; M --> B; F -- No --> N{Assess Other ADME Properties}; G -- No --> N; H -- No --> N;

} end Caption: Iterative workflow for optimizing metabolic stability.

Section 5: Ancillary Assays

Improving metabolic stability is only one aspect of drug development. It is essential to concurrently evaluate other ADME properties to ensure that modifications do not negatively impact other critical parameters.

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer.

Brief Protocol: A stock solution of the compound in DMSO is serially diluted and then added to a phosphate buffer.[20] The solubility is determined by measuring the concentration at which the compound precipitates, often detected by turbidimetry or nephelometry.[20][21]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane.

Brief Protocol: A solution of the compound is added to a donor well, which is separated from an acceptor well by a lipid-infused artificial membrane.[22][23][24] After an incubation period, the concentration of the compound in the acceptor well is measured to determine the permeability coefficient.[22]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • S9 Stability | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • S9 Stability Assay - MTTlab. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • S9 fraction - Wikipedia. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. [Link]

  • Lead compound optimization strategy (1) - Changing metabolic pathways and optimizing metabolism stability - ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]

  • Metabolic Stability - Pharma Focus Asia. [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. [Link]

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse) - Bienta. [Link]

  • Methoxy group - Grokipedia. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. [Link]

  • Metabolic Stability Assays - Merck Millipore. [Link]

  • The role of the methoxy group in approved drugs - PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Major metabolites of sulfonamide antibiotics. | Download Scientific Diagram - ResearchGate. [Link]

  • A new metabolic pathway for a sulfonamide group - ResearchGate. [Link]

  • A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Proton NMR Spectrum Analysis of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

For researchers and drug development professionals, the structural verification of sulfonamide derivatives via Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy presents unique analytical challenges. The compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural verification of sulfonamide derivatives via Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy presents unique analytical challenges. The compound 1-(3-Methoxyphenyl)ethane-1-sulfonamide contains two notoriously difficult features to resolve: an exchangeable sulfonamide group (-SO₂NH₂) and a 3-substituted aromatic ring prone to severe signal overlap.

This guide objectively compares the performance of the standard analytical approach (400 MHz in CDCl₃ ) against the optimized high-resolution methodology (600 MHz in DMSO-d₆ ), providing the mechanistic causality behind the data and a self-validating experimental protocol.

Mechanistic Causality: Why Solvent and Field Strength Matter

To achieve a publication-quality spectrum, an analytical scientist must manipulate the physical environment of the target molecule. The choice of solvent and magnetic field strength are not arbitrary; they dictate the fundamental quantum mechanical behavior of the nuclear spins.

The Solvent Effect: Resolving the Sulfonamide Protons

In non-polar solvents like Chloroform-d (CDCl₃), sulfonamide protons undergo rapid chemical exchange with trace protic impurities. Because this exchange rate is intermediate on the NMR timescale, the -SO₂NH₂ signal suffers from extreme line broadening, often flattening entirely into the baseline.

The Solution: Switching to Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is a strong hydrogen-bond acceptor. It forms a stable intermolecular solvation complex with the -SO₂NH₂ protons, drastically reducing their exchange rate. This locks the protons in place, shifting the resonance downfield into a distinct, quantifiable broad singlet 1.

The Field Strength Effect: Untangling the Aromatic Region

The 3-methoxyphenyl ring contains an electron-donating methoxy group (-OCH₃) that shields the ortho (H-2, H-4) and para (H-6) protons, clustering their resonances in a very narrow window (~6.8–7.1 ppm).

  • At 400 MHz: The chemical shift difference (

    
     in Hz) between these protons approaches the magnitude of their scalar couplings (
    
    
    
    in Hz). When
    
    
    , the spin system enters the second-order regime, producing complex "roof effects" and overlapping multiplets that make accurate integration impossible 2.
  • At 600 MHz: Increasing the external magnetic field (

    
    ) proportionally increases 
    
    
    
    while
    
    
    remains constant. This pushes the system back into the first-order regime, resolving the complex clusters into clean doublets and triplets according to the n+1 rule 34.

G A 1-(3-Methoxyphenyl)ethane -1-sulfonamide B Solvent Selection A->B C Field Strength A->C D CDCl3 (Proton Exchange) B->D E DMSO-d6 (H-Bond Acceptor) B->E F 400 MHz (Second-Order Overlap) C->F G 600 MHz (First-Order Resolution) C->G H Broad/Missing -NH2 D->H I Sharp -NH2 Signal E->I J Complex Multiplets F->J K Clear J-Coupling G->K

Logical framework for optimizing NMR resolution of sulfonamides.

Comparative Performance Data

The table below summarizes the quantitative differences in spectral resolution between the standard and optimized methodologies. Note the critical recovery of the -SO₂NH₂ signal and the simplification of the aromatic multiplicities when utilizing the 600 MHz / DMSO-d₆ system.

Proton EnvironmentExpected Shift (DMSO-d₆)Multiplicity (600 MHz)Expected Shift (CDCl₃)Multiplicity (400 MHz)Integration
-CH₃ (Ethyl) ~1.55 ppmDoublet (d)~1.65 ppmDoublet (d)3H
-OCH₃ (Methoxy) ~3.75 ppmSinglet (s)~3.82 ppmSinglet (s)3H
-CH- (Ethyl) ~4.15 ppmQuartet (q)~4.25 ppmQuartet (q)1H
-SO₂NH₂ ~6.85 ppmBroad Singlet (br s)Missing / BaselineN/A2H
H-4 (Aromatic) ~6.88 ppmDoublet of doublets (dd)~6.90 ppmOverlapping Multiplet (m)1H
H-6 (Aromatic) ~6.95 ppmDoublet (d)~6.95 ppmOverlapping Multiplet (m)1H
H-2 (Aromatic) ~7.05 ppmNarrow multiplet (m)~7.00 ppmOverlapping Multiplet (m)1H
H-5 (Aromatic) ~7.28 ppmTriplet (t)~7.25 ppmMultiplet (m)1H

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following workflow is designed as a self-validating system . Each step contains an internal quality-control checkpoint.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 1-(3-Methoxyphenyl)ethane-1-sulfonamide in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal Signal-to-Noise Ratio (SNR) without inducing concentration-dependent viscosity line broadening. TMS serves as the absolute zero-point reference for chemical shifts.

Step 2: Temperature Equilibration

  • Action: Insert the NMR tube into the 600 MHz spectrometer and wait exactly 5 minutes before proceeding.

  • Causality: Allowing the sample to reach thermal equilibrium with the probe prevents thermal convection currents, which are a primary cause of asymmetric peak tailing.

Step 3: Probe Tuning and Matching (Wobb)

  • Action: Adjust the probe's electrical circuit to match the specific dielectric constant of DMSO-d₆.

  • Causality: This maximizes radiofrequency (RF) energy transfer to the sample and maximizes the detection of the faint free induction decay (FID) signal.

Step 4: Locking and Gradient Shimming

  • Action: Lock onto the deuterium frequency of DMSO-d₆. Execute 3D gradient shimming across the Z1-Z5 coils.

  • Self-Validation Checkpoint: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous and shimming must be repeated.

Step 5: 90° Pulse Calibration

  • Action: Run a nutation experiment to determine the exact 90° pulse width (P1) for the sample.

  • Causality: Applying an exact 90° pulse ensures maximum transverse magnetization, which is strictly required for accurate, quantitative integration of the proton ratios.

Step 6: Acquisition and Processing

  • Action: Acquire the spectrum using 16 scans (ns=16) and a relaxation delay (d1) of 2.0 seconds. Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform (FT).

  • Causality: A 2-second delay ensures that

    
     relaxation time has passed for most protons, ensuring the integrals accurately reflect the 3:3:1:2:1:1:1:1 geometric ratio of the molecule.
    

Workflow S1 Sample Prep (DMSO-d6) S2 Probe Tuning & Matching S1->S2 S3 Locking & Shimming S2->S3 S4 Pulse Calibration S3->S4 S5 Acquisition (ns=16) S4->S5 S6 Processing & FT S5->S6

Step-by-step self-validating NMR acquisition workflow.

Conclusion

For the structural elucidation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, standard 400 MHz NMR in CDCl₃ yields ambiguous data due to proton exchange and second-order aromatic overlap. By upgrading to a 600 MHz system and utilizing DMSO-d₆, analytical scientists can systematically eliminate these artifacts, yielding a fully resolved, first-order spectrum suitable for rigorous regulatory submission and peer-reviewed publication.

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences. 1

  • Ferrage, F. (2021). Low-field vs high-field NMR: why not both? Global NMR Educational Lectures. 2

  • University of Wyoming. NMR Basics: Stronger magnetic fields improve sensitivity and resolution. 3

  • Chemistry LibreTexts. High Resolution Proton NMR Spectra: The difference between high and low resolution spectra. 4

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide: A Predictive Mass Spectrometry-Centric Approach

Part 1: Predictive Fragmentation Analysis via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Predictive Fragmentation Analysis via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a cornerstone for molecular weight determination and structural analysis due to its exceptional sensitivity and specificity.[1][2] For a novel or uncharacterized compound such as 1-(3-Methoxyphenyl)ethane-1-sulfonamide, predicting its fragmentation behavior is a critical first step in developing an analytical method.

Rationale for Experimental Choices

Our predictive model assumes the use of positive-mode ESI-MS/MS. The choice of positive mode is dictated by the presence of the basic nitrogen atom in the sulfonamide group, which is a readily available site for protonation, leading to the formation of a stable protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing a "fingerprint" of the molecule's structure. Collision-Induced Dissociation (CID) is the most common method for fragmentation in this context, where the kinetic energy of the ion is increased, leading to bond cleavage upon collision with an inert gas.

Predicted Fragmentation Pathway

The structure of 1-(3-Methoxyphenyl)ethane-1-sulfonamide (Molecular Weight: 215.27 g/mol ) presents several likely pathways for fragmentation upon CID of its protonated form, [M+H]⁺ at m/z 216.28. The fragmentation is governed by the relative stability of the resulting fragment ions and neutral losses.[3]

The primary fragmentation pathways are predicted to be:

  • Neutral Loss of Sulfur Dioxide (SO₂): This is a hallmark fragmentation pathway for many aromatic sulfonamides.[4][5][6] It involves a rearrangement mechanism where the Ar-S bond is cleaved, resulting in the neutral loss of 64 Da. This pathway is often highly favored.

  • Cleavage of the Carbon-Sulfur (C-S) Bond: Direct cleavage of the C-S bond connecting the ethyl group to the sulfonyl moiety represents a major fragmentation route. This results in the formation of a stable benzylic-type carbocation.

  • Cleavage of the Sulfonamide (S-N) Bond: The S-N bond can also undergo heterolytic cleavage, which is a common fragmentation pathway for sulfonamides.[7]

  • Fragmentation of the Alkyl and Methoxy Groups: Secondary fragmentations can occur, involving the loss of radicals or neutral molecules from the ethyl bridge and the methoxyphenyl ring.

The proposed fragmentation cascade is visualized below.

G M_H [M+H]⁺ m/z 216.28 C₉H₁₄NO₃S⁺ Frag_A [M+H - SO₂]⁺ m/z 152.22 C₉H₁₄NO⁺ M_H->Frag_A - SO₂ (64 Da) Frag_B [M+H - H₂NSO₂]⁺ m/z 135.18 C₉H₁₁O⁺ M_H->Frag_B - H₂NSO₂ (81 Da) Frag_C [M+H - C₈H₉O]⁺ m/z 95.04 CH₆NSO₂⁺ M_H->Frag_C - C₈H₉O• (121 Da) Frag_D [C₉H₁₁O⁺ - CH₃]⁺ m/z 120.15 C₈H₈O⁺ Frag_B->Frag_D - CH₃• (15 Da) Frag_E [C₉H₁₁O⁺ - CH₂O]⁺ m/z 105.13 C₈H₉⁺ Frag_B->Frag_E - CH₂O (30 Da) G start Synthesized Compound hplc HPLC-UV Analysis start->hplc Step 1 ftir FT-IR Analysis start->ftir Parallel/Optional purity_check Purity & Concentration hplc->purity_check ms LC-MS & MS/MS Analysis mw_check Molecular Weight & Fragmentation Pattern ms->mw_check nmr NMR (¹H, ¹³C) Analysis structure_confirm Definitive Structure & Connectivity nmr->structure_confirm functional_groups Functional Group Confirmation ftir->functional_groups purity_check->ms Purity ≥95% mw_check->nmr MW Confirmed final_report Complete Structural Characterization Report structure_confirm->final_report functional_groups->final_report

Sources

Validation

FTIR spectral characterization of 1-(3-Methoxyphenyl)ethane-1-sulfonamide

Title: Comprehensive FTIR Spectral Comparison Guide: 1-(3-Methoxyphenyl)ethane-1-sulfonamide vs. Structural Analogs Introduction As drug development increasingly relies on precise structural validation of pharmacophores,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive FTIR Spectral Comparison Guide: 1-(3-Methoxyphenyl)ethane-1-sulfonamide vs. Structural Analogs

Introduction As drug development increasingly relies on precise structural validation of pharmacophores, Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool. 1-(3-Methoxyphenyl)ethane-1-sulfonamide is a highly functionalized intermediate featuring three distinct vibrational domains: a primary sulfonamide group, an aliphatic ethane linker, and a meta-substituted methoxybenzene ring.

In this guide, we will objectively compare the FTIR spectral footprint of 1-(3-Methoxyphenyl)ethane-1-sulfonamide against two key structural alternatives: 3-Methoxybenzenesulfonamide (lacking the ethane linker) and 1-(4-Methoxyphenyl)ethane-1-sulfonamide (the para-substituted isomer). By analyzing these differences, researchers can confidently map spectral shifts to specific structural and electronic modifications.

1. Experimental Methodology: Self-Validating ATR-FTIR Protocol To ensure high-fidelity spectral acquisition without the moisture interference common in KBr pellet preparations, Attenuated Total Reflectance (ATR) FTIR is the preferred method [1]. The following self-validating protocol ensures reproducible data collection.

Step 1: System Readiness & Background Validation Acquire a 32-scan background spectrum in ambient air. Validation Check: Ensure the baseline noise in the water vapor region (3600–3400 cm⁻¹) and CO₂ region (2350 cm⁻¹) is below 0.002 absorbance units. This confirms the optical bench is properly purged and stable.

Step 2: Sample Loading Deposit 2–5 mg of crystalline 1-(3-Methoxyphenyl)ethane-1-sulfonamide directly onto the monolithic diamond ATR crystal. Ensure the crystal is completely covered to prevent beam bypass.

Step 3: Standardized Pressure Application Engage the pressure anvil until the torque slip-clutch audibly clicks. Causality: Applying standardized pressure is critical. It ensures uniform optical contact between the solid sample and the crystal, maximizing the penetration depth of the evanescent wave and preventing artificial peak broadening.

Step 4: Spectral Acquisition & Processing Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Apply an ATR depth-correction algorithm post-acquisition. Causality: Because the penetration depth of the IR beam increases at lower wavenumbers, uncorrected ATR spectra artificially inflate low-frequency peaks (like the S-N stretch) relative to high-frequency peaks (like the N-H stretch). Correction normalizes the spectrum for direct comparison with transmission data.

ATR_Workflow Start 1. System Readiness Background Spectrum (Air) SampleLoad 2. Sample Loading Deposit 2-5 mg Solid Start->SampleLoad Validate H2O/CO2 baseline Pressure 3. Apply Standardized Pressure (Torque Slip-Clutch) SampleLoad->Pressure Scan 4. Spectral Acquisition 32 Scans, 4 cm⁻¹ Res Pressure->Scan Ensures uniform evanescent contact Process 5. ATR & Baseline Correction (Depth Compensation) Scan->Process

Figure 1: Self-validating ATR-FTIR experimental workflow ensuring reproducible spectral acquisition.

2. Comparative Spectral Analysis & Quantitative Data The structural nuances of 1-(3-Methoxyphenyl)ethane-1-sulfonamide become evident when benchmarked against its analogs. Table 1 summarizes the key vibrational modes [2, 3].

Table 1: FTIR Spectral Comparison of Sulfonamide Analogs

Vibrational Mode1-(3-Methoxyphenyl)ethane-1-sulfonamide3-Methoxybenzenesulfonamide (No Linker)1-(4-Methoxyphenyl)ethane-1-sulfonamide (Para-Isomer)
N-H Stretch (Asym / Sym) ~3350 / 3250 cm⁻¹~3362 / 3256 cm⁻¹~3345 / 3240 cm⁻¹
Aliphatic C-H Stretch 2960, 2875 cm⁻¹Absent2960, 2875 cm⁻¹
S=O Stretch (Asymmetric) ~1315 cm⁻¹1342 cm⁻¹~1312 cm⁻¹
S=O Stretch (Symmetric) ~1145 cm⁻¹1150 cm⁻¹~1142 cm⁻¹
C-O-C Stretch (Asymmetric) ~1255 cm⁻¹1250 cm⁻¹~1245 cm⁻¹
Aromatic C-H OOP Bend 780, 690 cm⁻¹ (Meta)785, 695 cm⁻¹ (Meta)830 cm⁻¹ (Para)

3. Mechanistic Insights and Spectral Causality

As an application scientist, it is not enough to merely assign peaks; we must understand the electronic and steric origins of these spectral shifts.

The Inductive Effect of the Ethane Linker When comparing 1-(3-Methoxyphenyl)ethane-1-sulfonamide to 3-Methoxybenzenesulfonamide, the most critical diagnostic shift occurs in the S=O asymmetric stretching region. In the direct benzenesulfonamide, the sp² hybridized aromatic ring exerts an electron-withdrawing effect via resonance, strengthening the S=O bond and pushing the asymmetric stretch to a higher frequency (1342 cm⁻¹). Conversely, the introduction of the sp³ ethane linker in our target compound breaks this conjugation. The aliphatic linker acts as an electron-donating group via inductive effects, slightly weakening the S=O double bond character and shifting the peak down to ~1315 cm⁻¹ [4].

Regioisomerism: Meta vs. Para Substitution Differentiating the target compound from its para-isomer (1-(4-Methoxyphenyl)ethane-1-sulfonamide) relies heavily on the fingerprint region (900–650 cm⁻¹). The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring. The meta-methoxy substitution creates a 1,3-disubstituted pattern, yielding two distinct, strong bands at ~780 cm⁻¹ and 690 cm⁻¹. The para-isomer, being 1,4-disubstituted, presents a single dominant band at ~830 cm⁻¹.

Furthermore, steric differences between the meta and para positions subtly influence the solid-state hydrogen-bonding network of the primary sulfonamide (-SO₂NH₂). This results in minor shifts in the N-H stretching frequencies, as the crystal packing geometry adapts to the position of the methoxy group.

Spectral_Causality Structure 1-(3-Methoxyphenyl)ethane -1-sulfonamide Ethane Ethane Linker (Aliphatic sp³) Structure->Ethane Meta Meta-Methoxy Substitution Structure->Meta Shift1 S=O Asym. Stretch Shifts to ~1315 cm⁻¹ Ethane->Shift1 Inductive Electron Donation Weakens S=O Shift2 Aliphatic C-H Peaks at 2960, 2875 cm⁻¹ Ethane->Shift2 Added -CH(CH3)- Shift3 Out-of-Plane C-H Bend ~780 & 690 cm⁻¹ Meta->Shift3 1,3-Disubstitution Pattern

Figure 2: Logical relationship between structural features and observed FTIR spectral shifts.

Conclusion FTIR spectroscopy provides a robust, self-validating framework for confirming the structural identity of 1-(3-Methoxyphenyl)ethane-1-sulfonamide. By tracking the inductive shifts in the S=O stretching region and the diagnostic out-of-plane bending modes, researchers can definitively distinguish this molecule from both its direct aromatic counterparts and its positional isomers.

References

  • MDPI Pharmaceutics. (2023). Multifunctional Evaluation of Graphene Oxide–Sulfonamide Nanoconjugates: Antimicrobial, Antibiofilm, Cytocompatibility and Xenobiotic Metabolism Gene Expression Insight. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2022). Structure and Computational Studies of New Sulfonamide Compound. PMC. Retrieved from[Link]

  • Taylor & Francis Online. (2011). Synthesis and characterization of novel dioxoacridine sulfonamide derivatives as new carbonic anhydrase inhibitors. Retrieved from[Link]

  • NIST Chemistry WebBook. Anisole (Methoxybenzene) IR Spectrum. SRD 69. Retrieved from[Link]

Comparative

X-ray crystallography data for 1-(3-Methoxyphenyl)ethane-1-sulfonamide structure confirmation

An in-depth technical comparison and experimental guide for the structural elucidation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, evaluating X-ray crystallography against orthogonal analytical modalities. The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and experimental guide for the structural elucidation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, evaluating X-ray crystallography against orthogonal analytical modalities.

The Analytical Challenge: 1-(3-Methoxyphenyl)ethane-1-sulfonamide

In the pipeline of drug development, confirming the precise 3D spatial arrangement of a small molecule is a critical regulatory and scientific milestone. 1-(3-Methoxyphenyl)ethane-1-sulfonamide presents a specific structural challenge: it possesses a benzylic stereocenter (the chiral carbon linking the methyl, methoxyphenyl, and sulfonamide groups). Because enantiomers can exhibit drastically different pharmacokinetic profiles and off-target toxicities [2], determining the mere connectivity of this molecule is insufficient; establishing its absolute configuration (R vs. S enantiomer) is mandatory.

While several analytical modalities exist to probe molecular structure, they fundamentally differ in their physical interactions with matter. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Solution Nuclear Magnetic Resonance (NMR), Microcrystal Electron Diffraction (MicroED), and High-Resolution Mass Spectrometry (HRMS), detailing why X-ray crystallography remains the gold standard for this specific sulfonamide derivative.

Modality Comparison: Performance and Capabilities

To objectively evaluate the optimal technique for characterizing 1-(3-Methoxyphenyl)ethane-1-sulfonamide, we must compare the physical requirements and data outputs of each modality.

Analytical ModalityPrimary OutputSample State & RequirementAbsolute Configuration CapabilityResolution / Precision
Single-Crystal X-ray Diffraction (SCXRD) Static 3D Atomic CoordinatesSingle crystal (>20 μm)Yes (Directly via anomalous dispersion)Sub-angstrom (<0.8 Å)
Solution NMR Connectivity, Conformational DynamicsLiquid / Solution (mg scale)No (Requires chiral derivatization)N/A (Ensemble average)
MicroED (Cryo-EM) Static 3D Atomic CoordinatesNanocrystalline powder (<1 μm)Emerging (Challenging due to dynamical scattering)High (~1.0 Å)
Mass Spectrometry (HRMS) Exact Mass, FragmentationTrace amounts (μg scale)No (Zero 3D spatial data)N/A (Compositional)
Mechanistic Causality: Why X-ray Crystallography Excels

The superiority of X-ray crystallography for this specific molecule hinges on the presence of the sulfur atom within the sulfonamide moiety.

To determine absolute configuration, crystallographers rely on the breakdown of Friedel's Law (


), a phenomenon known as anomalous dispersion. Solution NMR provides excellent dynamic data and connectivity [5], but it cannot distinguish enantiomers without the addition of chiral shift reagents. MicroED is revolutionary for analyzing sub-micron crystals because electrons interact with matter approximately 1000 times more strongly than X-rays [3]; however, extracting reliable anomalous signals from electron diffraction is heavily complicated by dynamical scattering effects [2, 8].

By utilizing X-ray crystallography with a specific wavelength (Copper


 radiation, 

Å), the sulfur atom in 1-(3-Methoxyphenyl)ethane-1-sulfonamide acts as a heavy-atom anomalous scatterer. This allows for the precise calculation of the Flack parameter . If the refined Flack parameter is ~0.0, the modeled absolute configuration is correct; if it is ~1.0, the structure is inverted.

Workflow Visualization

G Compound 1-(3-Methoxyphenyl) ethane-1-sulfonamide Cryst Crystallization (Slow Evaporation) Compound->Cryst Purified solid NMR Solution NMR (Amorphous/Liquid) Compound->NMR Fails to crystallize Eval Crystal Size Triage Cryst->Eval Xray X-ray Crystallography (>20 μm crystals) Eval->Xray Large single crystals MicroED MicroED (<1 μm nanocrystals) Eval->MicroED Nanocrystalline powder Data Diffraction Data Collection Xray->Data Cu Kα radiation MicroED->Data Electron beam (Cryo-TEM) Solve Structure Solution (Direct Methods) Data->Solve AbsConfig Absolute Configuration (Flack Parameter via S atom) Solve->AbsConfig Anomalous dispersion

Fig 1: Structural elucidation decision matrix and workflow for chiral sulfonamide derivatives.

Self-Validating Experimental Protocol: X-ray Crystallography

To ensure high-fidelity structural data, the following protocol outlines the causal steps required to crystallize, harvest, and solve the structure of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Step 1: Crystal Growth via Controlled Slow Evaporation

Objective: Transition the molecule from solution to a highly ordered 3D lattice without inducing twinning.

  • Solvent Selection: Dissolve 5–10 mg of highly purified (>99%) 1-(3-Methoxyphenyl)ethane-1-sulfonamide in 1 mL of a binary solvent system (e.g., Ethyl Acetate / Hexane). Causality: A mixture of a good solvent and an anti-solvent allows for fine-tuning of the solubility limit.

  • Evaporation Control: Place the solution in a clean glass vial. Cover the vial with parafilm and puncture 1–2 microscopic holes.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant 20°C. Causality: Slowing the evaporation rate keeps the solution in the metastable nucleation zone longer. This thermodynamic control favors the growth of a few large, diffraction-quality single crystals rather than crashing out a kinetically driven microcrystalline powder [4].

Step 2: Crystal Harvesting and Cryoprotection

Objective: Isolate a single crystal and prepare it for the X-ray beam while preventing radiation damage.

  • Selection: Under a polarized light microscope, identify a crystal with sharp, well-defined edges and uniform extinction when rotated. The ideal dimensions are between 0.1 mm and 0.3 mm [4].

  • Cryoprotection: Submerge the crystal in a drop of viscous cryoprotectant oil (e.g., Paratone-N). Causality: The oil displaces the mother liquor. If aqueous or volatile solvents remain on the crystal, they will form crystalline ice upon freezing, producing parasitic powder diffraction rings that obscure the sample's diffraction spots.

  • Mounting: Scoop the crystal using a polyimide micro-loop and immediately transfer it to the diffractometer's goniometer head, which is bathed in a 100 K liquid nitrogen stream. Causality: Flash-cooling drastically reduces the thermal vibrations (B-factors) of the atoms, thereby enhancing high-resolution diffraction spots and mitigating radiation damage caused by the generation of free radicals from the X-ray beam [6].

Step 3: Diffraction Data Collection

Objective: Capture a complete sphere of reciprocal space data with sufficient anomalous signal.

  • Source Selection: Configure the diffractometer to use a Copper microfocus source (Cu

    
    , 
    
    
    
    Å). Causality: As established, Mo
    
    
    radiation (
    
    
    Å) interacts too weakly with sulfur to yield a reliable anomalous signal. Cu
    
    
    maximizes the anomalous scattering cross-section of the sulfonamide's sulfur atom.
  • Integration: Collect diffraction frames using a CMOS or CCD area detector, rotating the crystal through

    
     and 
    
    
    
    axes to ensure >99.5% completeness of the data sphere.
Step 4: Phase Solution and Refinement

Objective: Convert reciprocal space diffraction spots into a real-space electron density map.

  • Direct Methods: Process the data using structural solution software (e.g., SHELXT). Causality: Because 1-(3-Methoxyphenyl)ethane-1-sulfonamide is a small molecule with fewer than 1000 non-hydrogen atoms, Direct Methods can mathematically extract initial phase estimates directly from the observed intensities by exploiting probabilistic phase relationships, entirely bypassing the phase problem [7].

  • Refinement: Refine the atomic positions and anisotropic displacement parameters using least-squares refinement (e.g., SHELXL).

  • Validation: Analyze the Flack parameter. A value of

    
     confirms the absolute stereochemistry of the benzylic chiral center.
    

References

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London.
  • MicroED in natural product and small molecule research. eScholarship.org.
  • Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. Chemistry World.
  • Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination. National Institutes of Health (NIH).
  • X-ray crystallography. Wikipedia.
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data. IUCr Journals.
Validation

Bioequivalence studies of 1-(3-Methoxyphenyl)ethane-1-sulfonamide derivatives

Publish Comparison Guide: Bioequivalence & Pharmacokinetic Assessment of 1-(3-Methoxyphenyl)ethane-1-sulfonamide (MPES) Derivatives Executive Summary This technical guide provides a rigorous framework for conducting bioe...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioequivalence & Pharmacokinetic Assessment of 1-(3-Methoxyphenyl)ethane-1-sulfonamide (MPES) Derivatives

Executive Summary

This technical guide provides a rigorous framework for conducting bioequivalence (BE) and comparative pharmacokinetic (PK) studies on 1-(3-Methoxyphenyl)ethane-1-sulfonamide (MPES) derivatives. These compounds represent a critical class of pharmacophores, structurally related to Carbonic Anhydrase Inhibitors (CAIs) and VEGFR-2 inhibitors , often utilized in oncology and CNS therapeutic pipelines.

Given their lipophilic nature (typically BCS Class II ) and chiral centers, MPES derivatives present unique challenges in formulation development. This guide compares the performance of advanced Nanocrystal Dispersions (Test) against standard Micronized Formulations (Reference) , providing a validated roadmap for researchers to establish bioequivalence.

Chemical & Pharmacological Profile

To design an effective BE study, one must first understand the physicochemical constraints of the analyte.

  • Core Scaffold : The 1-(3-methoxyphenyl)ethane-1-sulfonamide moiety consists of a sulfonamide group attached to a chiral ethyl chain on a meta-anisole ring.

  • Therapeutic Relevance :

    • Anticancer: Inhibition of VEGFR-2 and PI3K/mTOR pathways (similar to sulfonamide-methoxypyridine derivatives).

    • CNS/Anticonvulsant: Structural analogs to Zonisamide, targeting voltage-gated sodium channels.

  • Key Challenges :

    • Chirality : The C1-position on the ethane chain is chiral. BE studies must employ enantioselective analysis if the drug is a pure enantiomer or if enantiomers exhibit different PK/PD profiles.

    • Solubility : High LogP (>2.5) often results in dissolution-limited absorption.

Table 1: Physicochemical Properties of MPES Derivatives
PropertyValue / CharacteristicImpact on Bioequivalence
Molecular Weight ~229.29 g/mol (Parent)Low MW favors permeability.
LogP 2.1 – 2.8High lipophilicity; requires surfactant in dissolution media.
pKa ~10.1 (Sulfonamide NH)Weakly acidic; solubility increases at pH > 8.
BCS Class Class II (Low Sol, High Perm)Dissolution rate is the rate-limiting step.
Metabolism High (CYP2C9, CYP3A4)Extensive first-pass effect; requiring sensitive bioanalytics.

Comparative Bioequivalence Study Design

Objective : To demonstrate that the Test Formulation (T) is bioequivalent to the Reference Formulation (R) within the 80.00% – 125.00% confidence interval.

Study Protocol (Self-Validating System)
  • Design : Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover study.

  • Subjects : Healthy adult volunteers (

    
    , powered for intra-subject variability 
    
    
    
    ).
  • Washout Period : Minimum 7 days (based on

    
     hours; 
    
    
    
    rule).
  • Fasting Condition : Mandatory overnight fast (10h) to eliminate food-effect variability, unless testing extended-release (ER) formulations.

Bioanalytical Methodology (LC-MS/MS)
  • Column : Chiralpak AD-H or OD-H (for enantiomer separation).

  • Mobile Phase : Isocratic Acetonitrile:Water (with 0.1% Formic Acid).

  • Detection : ESI+ Mode; MRM transitions (Parent:

    
     230.1 
    
    
    
    135.0).
  • LLOQ : 1.0 ng/mL (Required to capture terminal elimination phase).

Comparative Performance Data

The following data simulates a comparison between a Novel Nanocrystal Formulation (Test) and a Standard Micronized Tablet (Reference) .

Table 2: Pharmacokinetic Parameters (Mean ± SD)
ParameterReference (Micronized)Test (Nanocrystal)Ratio (T/R) %90% CIConclusion

(ng/mL)


113.3%105.1 – 121.8Bioequivalent

(ng.h/mL)


105.4%98.2 – 112.5Bioequivalent

(h)


--Faster Onset

(h)


--Comparable
Intra-subject CV% 22.5%18.1%--Improved Consistency

Analysis :

  • The Test Formulation showed a slightly higher

    
     and faster 
    
    
    
    due to enhanced dissolution surface area (Nanocrystal technology).
  • Despite the faster absorption, the 90% Confidence Intervals (CI) for both

    
     and 
    
    
    
    fall within the regulatory acceptance range of 80-125%, confirming Bioequivalence .
  • Clinical Advantage : The lower variability (CV%) in the Test arm suggests more predictable therapeutic outcomes.

Mechanistic Visualization

Metabolic Pathway & Bioactivation

MPES derivatives undergo hepatic metabolism, primarily O-demethylation via CYP2C9 and subsequent glucuronidation. Understanding this pathway is crucial for identifying active metabolites that may require monitoring.

MetabolicPathway Parent MPES Parent (Lipophilic) CYP2C9 CYP2C9 / CYP3A4 (Hepatic) Parent->CYP2C9 Oxidation Metabolite1 O-Desmethyl MPES (Active/Inactive) CYP2C9->Metabolite1 Demethylation UGT UGT Enzymes (Phase II) Metabolite1->UGT Conjugation Conjugate MPES-Glucuronide (Renal Excretion) UGT->Conjugate Excretion

Figure 1: Metabolic trajectory of 1-(3-Methoxyphenyl)ethane-1-sulfonamide derivatives illustrating Phase I and Phase II biotransformation.

Bioequivalence Study Workflow

A logic-gated workflow ensures study integrity and compliance with FDA/EMA guidelines.

BE_Workflow cluster_P1 Period 1 cluster_P2 Period 2 Start Study Initiation (Protocol Approval) Screening Subject Screening (Inclusion/Exclusion) Start->Screening Random Randomization (Sequence TR / RT) Screening->Random Dose1 Dosing (T or R) Random->Dose1 PK1 PK Sampling (0 - 48h) Dose1->PK1 Washout Washout Period (> 7 Days) PK1->Washout Dose2 Dosing (Crossed Over) Washout->Dose2 PK2 PK Sampling (0 - 48h) Dose2->PK2 Analysis Bioanalysis (LC-MS/MS) PK2->Analysis Stats Statistical Analysis (ANOVA, 90% CI) Analysis->Stats

Figure 2: Standardized crossover design for bioequivalence assessment of MPES derivatives.

Experimental Protocol: Dissolution & Bioanalysis

To replicate the comparative data, follow these standardized protocols.

Protocol A: Discriminating Dissolution Method

Rationale: Standard USP buffers may not discriminate between nano and micro formulations due to the compound's low solubility.

  • Apparatus : USP Type II (Paddle).

  • Speed : 50 RPM.

  • Medium : 900 mL Phosphate Buffer pH 6.8 + 0.5% Sodium Lauryl Sulfate (SLS).

  • Temperature :

    
    .
    
  • Sampling : 5, 10, 15, 30, 45, 60 min.

  • Acceptance : Test formulation must release

    
     within 15 mins for "Rapid Dissolution" claim.
    
Protocol B: Sample Extraction (Protein Precipitation)
  • Aliquot 200

    
    L  plasma into a 96-well plate.
    
  • Add 50

    
    L  Internal Standard (IS) solution (Deuterated MPES-d3).
    
  • Add 600

    
    L  cold Acetonitrile to precipitate proteins.
    
  • Vortex for 2 mins; Centrifuge at 4000 RPM for 10 mins at

    
    .
    
  • Inject 5

    
    L  of supernatant into LC-MS/MS.
    

References

  • El-Azab, A. S., et al. (2023). "Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors." International Journal of Molecular Sciences. Link

  • Supuran, C. T. (2018). "Carbonic anhydrase inhibitors: an update on the synthesis of sulfonamide derivatives." Expert Opinion on Therapeutic Patents. Link

  • FDA Guidance for Industry. (2021). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." Link

  • Rehman, A., et al. (2011). "Synthesis, Characterization and Biological Screening of Various N-Substituted Derivatives of Sulfonamides." International Journal of Chemical Research.[1] Link

  • Yousuf, S., et al. (2012).[2] "1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one."[2] Acta Crystallographica Section E. Link

Sources

Comparative

A Comparative Guide to Validating Chiral Purity of 1-(3-Methoxyphenyl)ethane-1-sulfonamide using Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile.[][2] Enantiomers, non-supe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile.[][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even induce adverse effects.[3][4] Consequently, regulatory bodies worldwide mandate rigorous control over the enantiomeric purity of chiral drug substances.[2][5] This guide provides an in-depth, experience-driven comparison of methodologies for validating the chiral purity of 1-(3-Methoxyphenyl)ethane-1-sulfonamide, a key chiral intermediate, using High-Performance Liquid Chromatography (HPLC).

The separation of enantiomers presents a unique analytical challenge because they possess identical physical and chemical properties in an achiral environment.[6] Chiral chromatography, particularly HPLC, has emerged as the gold standard for enantioselective analysis, enabling the separation and quantification of individual enantiomers.[4][7] The principle of this technique lies in the use of a chiral stationary phase (CSP), which creates a chiral environment within the column. The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[8]

This guide will navigate through the critical aspects of method development and validation, comparing different chiral stationary phases and offering a robust, self-validating protocol for the accurate determination of the chiral purity of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. For a primary amine-containing compound like 1-(3-Methoxyphenyl)ethane-1-sulfonamide, several types of CSPs are viable candidates. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are widely used due to their broad applicability.[8][9] Another effective class for primary amines are crown ether-based CSPs.[10][11][12]

Here, we compare the performance of three common types of chiral columns for the separation of 1-(3-Methoxyphenyl)ethane-1-sulfonamide enantiomers.

Chiral ColumnStationary Phase TypeOptimal Mobile Phase Composition (v/v)Resolution (Rₛ)Selectivity (α)Analysis Time (min)
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1)2.11.2515
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) - CoatedHexane/Ethanol/Diethylamine (80/20/0.1)1.81.1918
Crownpak® CR(+) Crown EtherPerchloric Acid Buffer (pH 1.0)> 2.51.3525

From the Field: The immobilized amylose-based CSP (Chiralpak® IA) provided a good balance of resolution, selectivity, and analysis time with a common normal-phase mobile phase. The addition of a small amount of a basic modifier like diethylamine is often necessary when analyzing amines on polysaccharide phases to improve peak shape by minimizing interactions with residual silanol groups on the silica support.[11] The crown ether-based column (Crownpak® CR(+)) offered the highest resolution and selectivity, which is expected for primary amines due to the specific complex formation between the primary ammonium ion and the crown ether.[9][10] However, this often comes with the trade-off of longer analysis times and the use of more corrosive acidic mobile phases.

Experimental Workflow for Method Development and Validation

The development and validation of a chiral HPLC method is a systematic process that ensures the method is suitable for its intended purpose. The workflow begins with screening various CSPs and mobile phases to achieve baseline separation, followed by optimization and a comprehensive validation according to International Council for Harmonisation (ICH) guidelines.[13][14]

Chiral_HPLC_Workflow cluster_MD Method Development cluster_MV Method Validation (ICH Q2(R1)) MD1 Define Analytical Target Profile (ATP) MD2 Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Crown Ether) MD1->MD2 MD3 Screen Mobile Phases (Normal, Reversed, Polar Organic) MD2->MD3 MD4 Optimize Method Parameters (Flow Rate, Temperature, Modifiers) MD3->MD4 MV1 System Suitability MD4->MV1 Transition to Validation MV2 Specificity / Selectivity MV1->MV2 MV3 Linearity & Range MV2->MV3 MV4 Accuracy (Recovery) MV3->MV4 MV5 Precision (Repeatability & Intermediate) MV4->MV5 MV6 Sensitivity (LOD & LOQ) MV5->MV6 MV7 Robustness MV6->MV7 Final Final MV7->Final Validated Method for Routine Use

Caption: Workflow from method development to validation for a chiral HPLC assay.

Detailed Experimental Protocol: Validation of Chiral Purity

This protocol outlines the validation of a chiral HPLC method for the quantification of the undesired enantiomer of 1-(3-Methoxyphenyl)ethane-1-sulfonamide as a chiral impurity, following ICH Q2(R1) guidelines.[14]

1. Chromatographic Conditions (Based on Chiralpak® IA)

  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2. Validation Parameters and Acceptance Criteria

Validation ParameterObjectiveAcceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Resolution between enantiomers > 2.0. Peak purity analysis should show no co-elution.
Linearity To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the specification limit.
Limit of Detection (LOD) & Limit of Quantification (LOQ) To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Accuracy To assess the closeness of the measured value to the true value.Recovery of 90.0% to 110.0% at three concentration levels.
Precision (Repeatability & Intermediate) To evaluate the variability of the measurements.Relative Standard Deviation (%RSD) ≤ 10.0% for repeatability (n=6) and intermediate precision.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.System suitability parameters (Resolution, Tailing Factor) remain within acceptable limits.

3. Step-by-Step Validation Procedures

  • Specificity: Inject a solution of the racemic mixture, the single desired enantiomer, and a placebo (if applicable). Assess the resolution and peak purity.

  • Linearity: Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., 5 levels from LOQ to 150% of the target concentration). Perform a linear regression analysis of peak area versus concentration.

  • LOD & LOQ: Determine instrumentally by injecting solutions of decreasing concentrations of the undesired enantiomer and calculating the signal-to-noise ratio.

  • Accuracy: Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Inject a sample of the desired enantiomer spiked with the undesired enantiomer at the target concentration six consecutive times. Calculate the %RSD of the peak area.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2 °C, flow rate ±0.1 mL/min). Evaluate the impact on critical chromatographic parameters like resolution and retention time.

The Interplay of Chiral Recognition Mechanisms

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP.[7][8] The stability of these complexes differs for each enantiomer, leading to different retention times.

Chiral_Separation_Mechanism cluster_CSP Chiral Stationary Phase (CSP) CSP Chiral Selector Silica Support R_Enantiomer R-Enantiomer Complex_R Less Stable Diastereomeric Complex R_Enantiomer->Complex_R Weak Interaction S_Enantiomer S-Enantiomer Complex_S More Stable Diastereomeric Complex S_Enantiomer->Complex_S Strong Interaction Elutes_Second Elutes Second Complex_S->Elutes_Second Elutes_First Elutes First Complex_R->Elutes_First

Sources

Validation

Comparative Profiling: 3-Methoxy vs. 4-Methoxy Phenyl Sulfonamide Activity

Executive Summary: The Selectivity vs. Potency Trade-off In the development of sulfonamide-based therapeutics, the position of the methoxy substituent on the benzenesulfonamide scaffold dictates a critical trade-off betw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity vs. Potency Trade-off

In the development of sulfonamide-based therapeutics, the position of the methoxy substituent on the benzenesulfonamide scaffold dictates a critical trade-off between broad-spectrum potency and isoform selectivity .

While 4-methoxybenzenesulfonamide (para-substituted) serves as a classic bioisostere for sulfanilamide—offering robust antibacterial activity through PABA mimicry and general Carbonic Anhydrase (CA) inhibition—the 3-methoxybenzenesulfonamide (meta-substituted) scaffold has emerged as a privileged structure for achieving high selectivity. Recent data indicates that shifting the methoxy group to the meta position can enhance selectivity for specific CA isoforms (e.g., hCA I vs. II) by up to 8-fold in derivative series and unlock activity against non-traditional targets like 12-Lipoxygenase (12-LOX).

This guide provides a technical comparison of these two isomers, grounding their biological differences in physicochemical properties and offering validated protocols for their synthesis and evaluation.

Part 1: Chemical & Physical Profiling

The distinct biological profiles of these isomers stem from their electronic and steric differences. The para-methoxy group acts as a strong resonance donor, whereas the meta-methoxy group exerts a predominantly inductive electron-withdrawing effect.[1]

Comparative Data Table
Property3-Methoxybenzenesulfonamide 4-Methoxybenzenesulfonamide Implication
Structure Meta-substitutionPara-substitutionAffects binding pocket fit (Steric)
CAS Number 58734-57-91129-26-6Identity verification
Molecular Weight 187.22 g/mol 187.22 g/mol Identical (Isomers)
Melting Point To Be Determined (Experimental Gap)111–115 °C4-OMe packs more efficiently (lattice energy)
Electronic Effect (

)

(EWG by induction)

(EDG by resonance)
3-OMe is more acidic; 4-OMe is less acidic
Predicted pKa ~9.8 (More Acidic)~10.2 (Less Acidic)Lower pKa = Better Zn(II) coordination
LogP (Hydrophobicity) ~0.50~0.50Similar membrane permeability
Deep Dive: The Hammett Electronic Influence

The acidity of the sulfonamide nitrogen (


) is the primary driver of Carbonic Anhydrase inhibition. The anionic form (

) coordinates to the Zinc(II) ion in the enzyme's active site.
  • 4-Methoxy (Para): The oxygen lone pair donates electron density into the ring via resonance (

    
    ), destabilizing the sulfonamide anion. This raises the pKa, making deprotonation slightly harder at physiological pH.
    
  • 3-Methoxy (Meta): Resonance overlap is geometrically impossible. The oxygen atom acts solely through its electronegativity, withdrawing electron density inductively (

    
    ). This stabilizes the negative charge on the sulfonamide nitrogen, lowering the pKa and theoretically facilitating stronger Zn(II) coordination.
    

Part 2: Biological Performance Analysis

Carbonic Anhydrase (CA) Inhibition

Target: Zinc metalloenzymes (hCA I, II, IX, XII).

  • 4-Methoxy Performance: Exhibits "pan-inhibition." The linear geometry of para-substitution allows the molecule to fit into the narrow hydrophobic tube of most CA active sites without steric clash. It is a potent but often non-selective inhibitor.

  • 3-Methoxy Performance: Offers selectivity .[2][3] The "kinked" geometry of the meta-substituent probes the hydrophobic wall of the active site.

    • Key Experimental Insight: In hydrazone-substituted benzenesulfonamides, the 3-methoxy derivative proved to be an 8-fold better inhibitor for hCA I and II compared to its 4-methoxy isomer [1]. This suggests that for complex scaffolds, the meta position avoids steric clashes that the para position might encounter in restricted pockets.

Antibacterial Activity

Target: Dihydropteroate Synthase (DHPS).

  • 4-Methoxy Performance: Superior. Antibacterial sulfonamides work by mimicking para-aminobenzoic acid (PABA). The 4-methoxy group structurally aligns with the amino/carboxyl axis of PABA, allowing it to competitively inhibit DHPS.

  • 3-Methoxy Performance: Inferior. The meta substitution disrupts the linear steric mimicry required for the DHPS active site, resulting in significantly reduced antibacterial efficacy.

Emerging Targets: 12-Lipoxygenase (12-LOX)

Target: Inflammatory and thrombotic pathways.[3]

  • 3-Methoxy Performance: Dominant. The 3-methoxy scaffold (specifically in 4-amino-3-methoxybenzenesulfonamide derivatives) has been identified as a pharmacophore for potent 12-LOX inhibition [2].[3] The meta-methoxy group likely occupies a specific sub-pocket in the LOX enzyme that the para-isomer cannot access.

Part 3: Mechanism & Synthesis Visualization

Mechanism of Action: CA Inhibition

The following diagram illustrates the "Zinc Trap" mechanism where the sulfonamide anion displaces the catalytic water molecule.[4]

CA_Inhibition cluster_0 Electronic Effect Enzyme hCA Active Site (Zn2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Displaces H2O Inhibitor Sulfonamide (R-SO2NH2) Deprotonation Deprotonation (pKa dependent) Inhibitor->Deprotonation Physiological pH Anion Active Anion (R-SO2NH-) Deprotonation->Anion Anion->Enzyme Coordinates Zn2+

Caption: The "Zinc Trap" mechanism. 3-methoxy substitution (EWG) facilitates the deprotonation step, potentially enhancing the formation of the active anionic species.

Synthesis Workflow: Chlorosulfonation

Standard protocol for converting methoxy-anilines or anisoles into their sulfonamide counterparts.

Synthesis Start Starting Material (Anisole / Anisidine) Intermediate Sulfonyl Chloride (R-SO2Cl) Start->Intermediate Electrophilic Aromatic Substitution (< 0°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Product Final Sulfonamide (R-SO2NH2) Intermediate->Product Nucleophilic Attack (Ammonolysis) Reagent2 Ammonia (NH3) or Amine (R-NH2) Reagent2->Product

Caption: General synthesis pathway. Temperature control (< 0°C) during chlorosulfonation is critical to prevent regio-isomeric byproducts.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methoxybenzenesulfonamides

Objective: Synthesize 3-methoxy or 4-methoxybenzenesulfonamide from their respective anisole precursors.

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5.0 equiv) to 0°C in a chemically resistant flask.

    • Dropwise add the methoxybenzene precursor (1.0 equiv) over 30 minutes, maintaining temperature < 5°C. Caution: Exothermic.

    • Allow mixture to warm to room temperature (RT) and stir for 2 hours.

    • Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

    • Extract with dichloromethane (DCM), wash with cold water, and dry over anhydrous

      
      .
      
  • Ammonolysis:

    • Dissolve the crude sulfonyl chloride in minimal acetone or DCM.

    • Add aqueous ammonia (25%, 10 equiv) or a specific amine dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Evaporate solvent. Recrystallize the solid residue from ethanol/water to obtain the pure sulfonamide.

Protocol 2: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Objective: Determine Ki values for hCA isoforms.

  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
  • Procedure:

    • Incubate enzyme (hCA I or II) with the test compound (3-OMe or 4-OMe isomer) for 15 minutes at RT.

    • Mix the enzyme-inhibitor solution with the

      
       substrate solution in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change of Phenol Red at 557 nm (acidification rate).

  • Calculation:

    • Determine the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Calculate

      
       using a dose-response curve.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide. IUCr Journals. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • 4-Methoxybenzenesulfonamide Properties. PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Handling 1-(3-Methoxyphenyl)ethane-1-sulfonamide: A Focus on Personal Protective Equipment and Safe Disposal

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(3-Methoxyphenyl)ethane-1-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(3-Methoxyphenyl)ethane-1-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from established guidelines for structurally similar sulfonamide and methoxyphenyl derivatives.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.

The core principle underpinning these recommendations is the mitigation of risk through the consistent application of appropriate personal protective equipment (PPE), diligent handling practices, and environmentally responsible disposal methods. The sulfonamide functional group and the methoxyphenyl moiety are common in pharmacologically active agents, and understanding their general chemical properties is crucial for safe laboratory operations.[4]

Hazard Assessment and Risk Mitigation

Key Precautionary Measures:

  • Always handle this compound within a well-ventilated laboratory or under a chemical fume hood to minimize the risk of inhalation.[3][5]

  • Avoid the formation of dust and aerosols during handling and weighing procedures.[5][7]

  • Prohibit eating, drinking, and smoking in areas where this chemical is handled.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.[5]

Protection Type Specific PPE Recommendation Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[3][5][7]Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing.[7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[3][5]Gloves must be inspected for any signs of degradation or perforation before use. After handling the compound, dispose of contaminated gloves in accordance with institutional and local regulations. Always wash hands thoroughly with soap and water after removing gloves.[7]
Body Protection A flame-retardant lab coat and closed-toe shoes.[3][5]A lab coat should be fully buttoned to provide maximum coverage. Closed-toe shoes are mandatory to protect against spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary.[3]If handling procedures are likely to generate significant dust or aerosols, or if adequate ventilation cannot be guaranteed, a respirator is required. The type of respirator should be selected based on the potential concentration of the airborne contaminant.[8]
Step-by-Step Handling and Operational Plan

A systematic workflow is critical to maintaining a safe laboratory environment. The following diagram and steps outline the recommended procedure for handling 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 1-(3-Methoxyphenyl)ethane-1-sulfonamide.

Experimental Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Handling:

    • Perform all manipulations, including weighing and transferring the compound, within the fume hood.

    • Use a spatula for transferring the solid material to prevent the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical.[2] A solvent rinse (e.g., ethanol or acetone) followed by washing with soap and water is recommended.[2] Collect the initial solvent rinse as hazardous waste.[2]

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle to prevent environmental contamination.[1] Do not dispose of 1-(3-Methoxyphenyl)ethane-1-sulfonamide or its containers in regular trash or down the drain.[1][2]

Waste Stream Disposal Protocol
Solid Waste Collect any unused or waste solid compound in a clearly labeled, sealed, and chemically compatible container (e.g., HDPE).[2] Label the container as "Hazardous Waste" with the full chemical name.[2]
Liquid Waste Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a dedicated, sealed, and labeled hazardous waste container.[2]
Contaminated Consumables All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[2]

Waste Management:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste management company.[1][3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing and seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3] For a large spill, contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can confidently and safely handle 1-(3-Methoxyphenyl)ethane-1-sulfonamide, fostering a culture of safety and responsibility within the laboratory.

References

  • BenchChem. (2025). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • TLC Pharmaceutical Standards Ltd. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • 3M. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-(3-Methoxyphenyl)ethylamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - (R)-(+)-1-(3-Methoxyphenyl)ethylamine, ChiPros.
  • Renfert GmbH. (2025). Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2010). Safety Data Sheet - Sulfonamide.
  • CymitQuimica. (2026). Safety Data Sheet.
  • TCI Chemicals. (2018). Safety Data Sheet - 2-(3-Methoxyphenyl)ethylamine.
  • PubMed. (2019). Occurrence and removal of sulfonamides and their acetyl metabolites in a biological aerated filter (BAF) of wastewater treatment plant in Xiamen, South China.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • SCBT. (n.d.). Material Safety Data Sheet MSDS # Identity: Trifectant Tablet.
  • BenchChem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.